TCO-PEG1-Val-Cit-PAB-OH
Description
BenchChem offers high-quality TCO-PEG1-Val-Cit-PAB-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG1-Val-Cit-PAB-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h3-4,12-15,22,25-26,28,39H,5-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b4-3+/t25?,26-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYDAHNWPKQUAJ-ADJGPSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC=CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCC/C=C/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Researcher's Guide to TCO-PEG1-Val-Cit-PAB-OH: A Multifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the linker that bridges the antibody and the payload. TCO-PEG1-Val-Cit-PAB-OH is a state-of-the-art heterobifunctional linker engineered to provide a superior combination of stability, precision, and controlled payload release. This technical guide offers an in-depth exploration of the fundamental properties of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with the foundational knowledge and practical protocols necessary to effectively integrate this linker into next-generation ADC development programs. We will dissect its molecular architecture, elucidate its dual mechanisms of action—bioorthogonal conjugation and enzymatic cleavage—and provide field-proven methodologies for its application and characterization.
Deconstructing the Core: Molecular Architecture and Function
TCO-PEG1-Val-Cit-PAB-OH is a sophisticated, multi-component system where each constituent part plays a critical role in the overall function of the final ADC.[1][2] Its design addresses the key challenges in ADC development: precise and efficient conjugation, favorable pharmacokinetics, systemic stability, and specific, intracellular payload release.
-
trans-Cyclooctene (TCO): The Bioorthogonal Handle: The TCO group is a strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry".[1] Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) partner. This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at low concentrations under physiological conditions without the need for cytotoxic catalysts like copper.[3][4]
-
Polyethylene Glycol (PEG1): The Hydrophilic Spacer: A single polyethylene glycol unit is incorporated to act as a hydrophilic spacer.[1][2] This PEG moiety serves multiple purposes: it enhances the aqueous solubility of the often-hydrophobic linker-payload complex, reduces steric hindrance to facilitate the TCO-tetrazine reaction, and can improve the overall pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.
-
Valine-Citrulline (Val-Cit): The Enzymatic Trigger: The dipeptide sequence of valine-citrulline is the lynchpin of the linker's controlled-release mechanism. This specific sequence is designed to be recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in tumor cells and highly active in the acidic environment of the lysosome.[1][2][5] This ensures that the cytotoxic payload is preferentially released inside the target cancer cell, minimizing off-target toxicity.[2][5]
-
p-Aminobenzyl Alcohol (PAB): The Self-Immolative Spacer: The PAB group functions as a "self-immolative" or "traceless" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination cascade. This electronic rearrangement results in the release of the attached payload in its unmodified, active form, along with carbon dioxide as a byproduct. This traceless release is crucial for the payload to exert its full cytotoxic effect.
-
Hydroxyl Group (-OH): The Payload Attachment Point: The terminal hydroxyl group is the versatile point of attachment for the cytotoxic payload. It can be activated or modified to conjugate a wide variety of drugs containing a suitable functional group, such as a carboxylic acid, to form a carbamate linkage.
Mechanism of Action: A Two-Act Play
The functionality of an ADC built with TCO-PEG1-Val-Cit-PAB-OH can be understood as a two-stage process: initial, precise conjugation followed by targeted, intracellular payload release.
Act I: Bioorthogonal Conjugation (The "Click")
The first step involves the highly efficient and specific reaction between the TCO group on the linker and a tetrazine moiety that has been pre-installed on the monoclonal antibody. This iEDDA reaction forms a stable dihydropyridazine bond, covalently linking the payload-linker construct to the antibody. The exceptional speed of this reaction allows for rapid and complete conjugation even at low reactant concentrations, which is beneficial for preserving the integrity of the antibody.[6]
Act II: Targeted Payload Release (The "Release")
Once the ADC is assembled and administered, it circulates systemically. Upon reaching the target tumor site, the following sequence of events unfolds:
-
Binding and Internalization: The antibody component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of active Cathepsin B in an acidic environment leads to the specific cleavage of the amide bond between the citrulline and the PAB spacer of the linker.[2][5]
-
Self-Immolation and Payload Liberation: The cleavage of the Val-Cit trigger initiates the spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes to release the cytotoxic payload in its fully active form, ready to induce apoptosis in the cancer cell.
Diagram: Mechanism of Action of a TCO-PEG1-Val-Cit-PAB-OH based ADC
Caption: Intracellular drug release from a TCO-linker ADC.
Quantitative Physicochemical and Kinetic Properties
The performance of TCO-PEG1-Val-Cit-PAB-OH is defined by its chemical properties and reaction kinetics. The following tables summarize key quantitative data. Note: The values presented are representative of TCO and Val-Cit-PAB systems and are intended for illustrative purposes. Actual values should be determined empirically for specific ADC constructs.
Table 1: Physicochemical Properties
| Property | Description | Typical Value/Characteristic |
| Molecular Formula | C₃₂H₅₀N₆O₈ | [7] |
| Molecular Weight | 646.77 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity (LCMS) | Typically ≥95% | [7] |
| Solubility | Soluble in organic solvents like DMSO and DMF. The PEG1 spacer enhances solubility in aqueous buffers upon conjugation. | |
| Hydrophobicity | The Val-Cit-PAB moiety is relatively hydrophobic, which can influence ADC aggregation. The TCO and PEG components help to modulate this property. | A key parameter to monitor, especially at high Drug-to-Antibody Ratios (DARs). |
Table 2: Kinetic and Stability Data (Representative Values)
| Parameter | Description | Representative Value | Reference(s) |
| TCO-Tetrazine Reaction Rate (k₂) | Second-order rate constant for the iEDDA reaction. This value is highly dependent on the specific tetrazine partner and reaction conditions. | ~10³ - 10⁶ M⁻¹s⁻¹ | [6] |
| Cathepsin B Cleavage | Enzymatic cleavage of the Val-Cit linker. Often reported as a percentage of payload release over time under specific assay conditions. | >90% release in 4 hours (in vitro assay) | |
| Plasma Stability (Human) | Stability of the Val-Cit-PAB linker in human plasma, indicating resistance to premature payload release. | High stability, <10% payload release over 72 hours. | |
| Plasma Stability (Mouse) | Stability in mouse plasma. Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to faster payload release compared to human plasma. This is a critical consideration for preclinical in vivo studies. | Lower stability, significant payload release can occur. |
Experimental Protocols: A Practical Guide
The successful implementation of TCO-PEG1-Val-Cit-PAB-OH in an ADC program requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key workflows.
Plausible Multi-Step Synthesis of TCO-PEG1-Val-Cit-PAB-OH
-
Synthesis of the Val-Cit-PAB Core:
-
Protect the amino group of citrulline.
-
Couple the protected citrulline to p-aminobenzyl alcohol (PAB-OH).
-
Deprotect the citrulline amino group.
-
Couple Fmoc-protected Valine (Fmoc-Val) to the deprotected citrulline to form Fmoc-Val-Cit-PAB-OH.
-
-
Deprotection and TCO-PEG1 Conjugation:
-
Remove the Fmoc protecting group from the valine residue using a piperidine solution to yield the free amine, H-Val-Cit-PAB-OH.
-
In a separate reaction, activate a commercially available TCO-PEG1-Acid using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form a TCO-PEG1-NHS ester.
-
React the TCO-PEG1-NHS ester with H-Val-Cit-PAB-OH to form the final product.
-
-
Purification and Characterization:
-
Purify the final TCO-PEG1-Val-Cit-PAB-OH product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product to confirm its identity and purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Conjugation of a Payload and Antibody
This workflow describes the conjugation of a payload to the linker, followed by the bioorthogonal reaction with a tetrazine-modified antibody.
Diagram: Experimental Workflow for ADC Synthesis
Caption: General workflow for ADC synthesis and characterization.
Step-by-Step Protocol:
-
Payload Activation and Conjugation to Linker:
-
Activate the carboxylic acid group of your cytotoxic payload using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent like DMF or DMSO.
-
Add the TCO-PEG1-Val-Cit-PAB-OH linker to the activated payload solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purify the resulting TCO-linker-payload conjugate using RP-HPLC.
-
Confirm the structure and purity of the product by LC-MS.
-
-
Antibody Conjugation (TCO-Tetrazine Ligation):
-
Prepare the tetrazine-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the purified TCO-linker-payload to the antibody solution. A slight molar excess of the TCO-linker-payload (e.g., 1.5 to 3 equivalents per tetrazine site) is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purify the resulting ADC to remove excess, unreacted linker-payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]
-
Characterization: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute (CQA) of an ADC. Two common methods for its determination are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
A. DAR by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Principle: Based on the differential absorbance of the antibody (at 280 nm) and the payload (at its λmax), the concentrations of each can be determined using the Beer-Lambert law.
-
Protocol:
-
Determine the molar extinction coefficients (ε) of the antibody at 280 nm and the TCO-linker-payload at both 280 nm and its λmax.
-
Measure the absorbance of the purified ADC solution at 280 nm and the payload's λmax.
-
Calculate the average DAR using established equations that correct for the payload's absorbance at 280 nm.[2]
-
B. DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC provides more detailed information, separating ADC species with different numbers of conjugated drugs.
-
Principle: The conjugation of the relatively hydrophobic TCO-linker-payload increases the overall hydrophobicity of the antibody. HIC separates proteins based on surface hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing DARs (DAR2, DAR4, etc.).
-
Protocol:
-
Column: Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, often with a small amount of organic modifier like isopropanol).
-
Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B).
-
Detection: Monitor the elution profile at 280 nm.
-
Calculation: The average DAR is calculated by integrating the peak areas for each species and applying a weighted average formula.[2]
-
Conclusion and Future Outlook
TCO-PEG1-Val-Cit-PAB-OH represents a highly engineered and versatile linker technology that addresses many of the critical requirements for the development of safe and effective antibody-drug conjugates. Its design masterfully combines the precision of bioorthogonal click chemistry for homogenous conjugation with the well-established, tumor-selective payload release mechanism of the Cathepsin B-cleavable Val-Cit-PAB system.[1] The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting ADC. A thorough understanding of its fundamental properties, reaction kinetics, and stability profile, as outlined in this guide, is essential for researchers aiming to harness its full potential. As ADC technology continues to evolve, the rational design of linkers like TCO-PEG1-Val-Cit-PAB-OH will remain a cornerstone of innovation, enabling the development of next-generation targeted therapies with wider therapeutic windows and improved patient outcomes.
References
-
ChemRxiv. (2023). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. Available at: [Link]
-
PMC. (2021). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. Available at: [Link]
-
CD Bioparticles. (n.d.). TCO-PEG1-Val-Cit-PABC-PNP. Available at: [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic constants kcat (A), KM (B) and kcat /KM (C) as a function of.... Available at: [Link]
-
ACS Publications. (2024). Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). TCO-PEG1-Val-Cit-PABC-PNP. Available at: [Link]
-
Taylor & Francis. (n.d.). kcat km – Knowledge and References. Available at: [Link]
-
MDPI. (2024). Towards Aptamer-Targeted Drug Delivery to Brain Tumors: The Synthesis of Ramified Conjugates of an EGFR-Specific Aptamer with MMAE on a Cathepsin B-Cleavable Linker. Pharmaceutics. Available at: [Link]
-
MDPI. (2024). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia. Available at: [Link]
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Advanced Bioconjugation Architecture: A Technical Guide to TCO-PEG1-Val-Cit-PAB-OH
Executive Summary
The TCO-PEG1-Val-Cit-PAB-OH linker represents a convergence of three high-performance technologies in bioconjugation: bioorthogonal "click" chemistry, protease-triggered release, and self-immolative spacer design.[1] This molecular architecture is engineered for the development of Antibody-Drug Conjugates (ADCs) and pre-targeting applications where reaction kinetics, stability, and clean payload release are non-negotiable.[1]
This guide provides a rigorous technical analysis of this linker system, detailing its mechanistic logic, synthetic protocols for payload attachment, and critical quality attributes for drug development.[1]
Part 1: Molecular Architecture & Design Logic
The efficacy of TCO-PEG1-Val-Cit-PAB-OH lies in its modular design.[1] Each component addresses a specific failure mode common in earlier ADC generations.
| Component | Chemical Identity | Function | Design Causality |
| TCO | trans-Cyclooctene | Conjugation Handle | Enables Inverse Electron Demand Diels-Alder (IEDDA) reaction with Tetrazines.[1][2][3][4][5] Benefit: Ultrafast kinetics ( |
| PEG1 | Polyethylene Glycol (1 unit) | Solubility Spacer | A short hydrophilic spacer.[1] Benefit: Prevents aggregation of hydrophobic payloads (like auristatins) without introducing the steric bulk or immunogenicity associated with long PEG chains. |
| Val-Cit | Valine-Citrulline | Enzymatic Trigger | Dipeptide substrate for Cathepsin B .[1][4][6][7] Benefit: Highly stable in neutral plasma but rapidly cleaved in the acidic, protease-rich environment of the lysosome. |
| PAB-OH | p-Aminobenzyl Alcohol | Self-Immolative Spacer | Release Mechanism. Benefit: Facilitates the spatial separation of the enzyme cleavage site from the drug. Upon cleavage, it spontaneously eliminates to release the free drug.[1][4][7] |
Diagram 1: Molecular Logic of TCO-PEG1-Val-Cit-PAB-OH
Caption: Functional decomposition of the linker. The Val-Cit-PAB interface is the critical control point for intracellular release.[1]
Part 2: Mechanism of Action[4][9]
The utility of this linker is defined by two distinct chemical events: the IEDDA Ligation (conjugation) and the Enzymatic Cascade (release).
The IEDDA Ligation (Conjugation)
Unlike maleimide-thiol coupling, which is reversible and susceptible to retro-Michael addition in plasma, the reaction between TCO and Tetrazine forms a dihydropyridazine bond.[1] This bond is irreversible and exceptionally stable.
-
Kinetics: The reaction is orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for efficient conjugation at low concentrations (micromolar range).[1]
-
Selectivity: TCO does not react with biological nucleophiles (amines, thiols), ensuring no off-target conjugation to the antibody framework.[1]
The Enzymatic Cascade (Release)
Upon internalization into the tumor cell, the ADC is trafficked to the lysosome.
-
Proteolysis: Cathepsin B recognizes the Val-Cit sequence.[4][6][7][8] It hydrolyzes the amide bond between Citrulline and the PAB group.
-
1,6-Elimination: The resulting p-aminobenzyl carbamate intermediate is unstable.[1] The electron pair on the nitrogen pushes into the aromatic ring, expelling the carbamate-linked drug.
-
Decarboxylation: The carbamate decomposes to CO2 and the free amine-containing drug.
Diagram 2: Cleavage & Release Pathway
Caption: The self-immolative cascade triggered by lysosomal Cathepsin B, resulting in traceless drug release.
Part 3: Experimental Protocols
Note: The PAB-OH group is a precursor. It must be activated to a carbonate before it can be coupled to an amine-containing drug (e.g., MMAE, Doxorubicin).[1]
Protocol A: Activation and Drug Coupling
Objective: Convert TCO-PEG1-Val-Cit-PAB-OH to TCO-PEG1-Val-Cit-PAB-OCO-Drug.
Materials:
-
Bis(4-nitrophenyl) carbonate (Bis-PNP)[1]
Workflow:
-
Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2 eq) in anhydrous DMF. Add DIPEA (3 eq).[1]
-
Reaction: Stir at 25°C for 2–4 hours.
-
Monitoring: TLC or LC-MS should show disappearance of starting material and formation of the PNP-carbonate active ester.
-
-
Coupling: Add the Amine-Payload (1 eq) and Hydroxybenzotriazole (HOBt, 1 eq - optional catalyst) to the reaction mixture.
-
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Validation: Verify Mass (ESI-MS) and Purity (>95% by HPLC).
-
Protocol B: Antibody Conjugation (Click Chemistry)
Objective: Conjugate the TCO-Linker-Drug to a Tetrazine-modified Antibody.
Prerequisite: Antibody must be modified with a Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS) to generate mAb-Tetrazine.[1]
Workflow:
-
Preparation: Buffer exchange mAb-Tetrazine into PBS (pH 7.4).
-
Click Reaction: Add TCO-Linker-Drug (5–10 molar equivalents relative to mAb) to the mAb-Tetrazine solution.
-
Solvent: If the drug is hydrophobic, add <10% DMSO to solubilize the linker-drug before addition.
-
Incubation: 30–60 minutes at Room Temperature. (The reaction is extremely fast).
-
-
Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or centrifugal filtration (30 kDa MWCO).
-
Analysis: Determine Drug-Antibody Ratio (DAR) via HIC-HPLC or Native MS.
Diagram 3: Synthesis Workflow
Caption: Step-by-step synthetic route from raw linker to functional Antibody-Drug Conjugate.
Part 4: Stability & Solubility Considerations
Solubility "Gotchas"
-
The PEG1 Limit: While PEG1 improves solubility compared to a bare alkyl chain, it is often insufficient for very hydrophobic payloads (like PBD dimers).[1] If the TCO-Linker-Drug precipitates during the click reaction, consider adding up to 10-15% propylene glycol or DMSO to the reaction buffer.[1]
-
Aggregation: High DAR (Drug-Antibody Ratio) species may aggregate if the payload is hydrophobic.[1] Monitor aggregation using SEC-HPLC.
Stability[1][4][6][9][12][13]
-
TCO Isomerization: Trans-cyclooctene can slowly isomerize to the unreactive cis-form in the presence of thiols or under prolonged thermal stress. Store TCO reagents at -20°C under argon.
-
Plasma Stability: The Val-Cit linkage is generally stable in human plasma. However, mouse plasma contains carboxylesterases that can prematurely cleave certain ester linkages (though Val-Cit-PAB is an amide/carbamate system, making it robust).[1]
References
-
Dubowchik, G. M., et al. (2002).[1] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry. [Link][1]
-
Rossin, R., et al. (2010).[1] "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. (Foundational TCO-Tetrazine kinetics). [Link][1]
-
Versteegen, R. M., et al. (2013).[1] "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie. (Context for TCO-triggered release strategies). [Link][1]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
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- 10. researchgate.net [researchgate.net]
Architecting Precision: The Mechanism of Action of TCO-PEG1-Val-Cit-PAB-OH in Next-Generation Bioconjugates
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide
Executive Summary
The development of Antibody-Drug Conjugates (ADCs) and pre-targeted radiotherapeutics relies heavily on the intelligent design of linker architectures. The TCO-PEG1-Val-Cit-PAB-OH molecule represents a pinnacle of modular linker engineering. It seamlessly integrates three distinct functional domains: a bioorthogonal conjugation handle (TCO), an enzyme-cleavable trigger (Val-Cit), and a self-immolative spacer (PAB-OH).
As a Senior Application Scientist, I have observed that failures in ADC development often stem from a fundamental misunderstanding of linker causality—specifically, how steric hindrance, plasma stability, and enzymatic kinetics interplay. This whitepaper deconstructs the mechanism of action (MoA) of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with the theoretical grounding and self-validating protocols required to leverage this molecule in advanced drug development.
Module 1: The Bioorthogonal Engine (TCO-Tetrazine Ligation)
The N-terminal of this linker features a trans-Cyclooctene (TCO) moiety, separated from the peptide sequence by a highly compact single polyethylene glycol unit (PEG1).
The Causality of IEDDA Click Chemistry
Traditional maleimide-thiol conjugation can suffer from retro-Michael deconjugation in systemic circulation. To bypass this, TCO is utilized for its participation in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines[1]. This reaction is catalyst-free, highly bioorthogonal, and boasts second-order rate constants (
The inclusion of the PEG1 spacer is a deliberate structural choice. While longer PEG chains (PEG4 or PEG8) increase aqueous solubility, they can also increase the hydrodynamic radius of the payload, potentially interfering with the internalization kinetics of pre-targeted ADCs. PEG1 provides just enough rotational freedom to prevent the bulky Val-Cit dipeptide from sterically hindering the TCO-tetrazine cycloaddition, ensuring rapid in vivo or in vitro conjugation[3].
Fig 1: Pre-targeted ADC internalization and payload release pathway.
Module 2: The Enzymatic Trigger (Val-Cit & Cathepsin B)
Once the conjugate is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome, an acidic organelle (pH 4.5–5.0) rich in proteases. The core trigger of this linker is the Valine-Citrulline (Val-Cit) dipeptide.
Mechanistic Recognition by Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is significantly overexpressed in various solid tumors[]. The specificity of the Val-Cit linker relies on the precise architectural fit within the enzyme's active site:
-
S2 Subsite Interaction: The hydrophobic isopropyl side chain of Valine anchors into the S2 pocket of Cathepsin B. This interaction is the primary driver of the linker's plasma stability, as it resists broad-spectrum serum proteases[5].
-
S1 Subsite Interaction: The hydrophilic, urea-containing side chain of Citrulline occupies the S1 pocket. Citrulline is chosen over Arginine (which is also cleaved by Cathepsin B) because Citrulline is non-basic, preventing the linker from carrying a positive charge that could impede cellular permeability or cause rapid hepatic clearance[6].
Cathepsin B specifically hydrolyzes the amide bond between the C-terminus of Citrulline and the nitrogen of the adjacent PAB spacer.
Module 3: The Self-Immolative Spacer (PAB-OH)
Directly attaching a bulky cytotoxic payload (e.g., MMAE or Doxorubicin) to the Citrulline residue would sterically occlude the Cathepsin B active site, completely halting enzymatic cleavage[7]. To solve this, a para-aminobenzyl alcohol (PAB-OH) spacer is inserted.
The 1,6-Elimination Cascade
The PAB group is a "self-immolative" spacer. In its intact form, the amine of PAB is tied up in an amide bond with Citrulline, rendering it electronically stable.
-
Unmasking: Cathepsin B cleaves the Cit-PAB amide bond, exposing a free aniline (primary amine) on the PAB ring[8].
-
Electron Cascade: The lone pair of electrons on the newly freed nitrogen pushes into the aromatic ring.
-
Fragmentation: This initiates a spontaneous 1,6-elimination reaction. The electron density shifts through the para-substituted benzene ring, forcibly ejecting the payload attached to the benzylic hydroxyl group (usually via a carbamate or carbonate linkage)[9].
-
Traceless Release: The payload is released in its unmodified, highly active form, alongside carbon dioxide (
) and an azaquinone methide byproduct[8].
Fig 2: Mechanism of Val-Cit cleavage and subsequent PAB self-immolation.
Quantitative Data & Kinetics
To design effective conjugation workflows, researchers must understand the kinetic disparities between the bioorthogonal click reaction and the enzymatic cleavage.
Table 1: Comparative Bioorthogonal Reaction Kinetics
| Reaction Type | Reagents | Rate Constant ( | Physiological Stability |
| IEDDA (Click) | TCO + Tetrazine | Excellent (Bioorthogonal) | |
| SPAAC | DBCO + Azide | Good | |
| CuAAC | Alkyne + Azide | Poor (Requires toxic Cu catalyst) | |
| Maleimide-Thiol | Maleimide + Cysteine | Moderate (Retro-Michael risk) |
Table 2: In Vitro Val-Cit-PAB Cleavage Kinetics (Cathepsin B)
| Substrate | Enzyme Concentration | Buffer pH | Half-Life ( | Payload Release Efficiency |
| Val-Cit-PAB-MMAE | 0.2 µg/mL Cathepsin B | 5.0 (Lysosomal) | < 30 minutes | > 95% at 2 hours |
| Val-Cit-PAB-MMAE | Human Plasma | 7.4 (Systemic) | > 150 hours | Minimal premature release |
| Val-Cit-PAB-MMAE | Murine Plasma | 7.4 (Systemic) | Susceptible to Ces1C cleavage[7] |
Experimental Protocols & Validation Workflows
The following protocols are engineered as self-validating systems. By utilizing LC-MS at each juncture, you ensure that the causality of the chemical transformations is strictly monitored.
Fig 3: Step-by-step workflow for payload conjugation and in vitro validation.
Protocol A: Payload Conjugation via PNP Activation
Because the terminal group is a hydroxyl (-OH), it must be activated before an amine-containing payload can be attached.
-
Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMF. Add 1.5 equivalents of Bis(4-nitrophenyl) carbonate (bis-PNP) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.
-
Validation: Monitor via LC-MS. The mass should shift to reflect the addition of the p-nitrophenyl (PNP) group.
-
Conjugation: Add 1.1 equivalents of your amine-containing payload (e.g., MMAE) and an additional 1.0 equivalent of DIPEA. Stir for 12-24 hours.
-
Purification: Purify the resulting TCO-PEG1-Val-Cit-PAB-Payload via preparative HPLC.
Protocol B: In Vitro Cathepsin B Cleavage Assay
To validate that the conjugation did not sterically block the S1/S2 pockets, an enzymatic assay is mandatory[8].
-
Buffer Preparation: Prepare an activation buffer of 50 mM Sodium Acetate, 1 mM EDTA, and 5 mM DTT at pH 5.0.
-
Enzyme Activation: Pre-incubate human Cathepsin B (0.2 µg/mL final) in the activation buffer at 37°C for 15 minutes to reduce the active-site cysteine.
-
Substrate Addition: Add the purified TCO-linker-payload (final concentration 10 µM).
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.
-
LC-MS Analysis: Track the disappearance of the intact linker-payload mass and the appearance of the free payload mass. Expert Insight: If you detect the intermediate "PAB-Payload" mass without the free payload, the 1,6-elimination is failing, likely due to extreme steric hindrance from the payload itself.
Future Perspectives: Overcoming Murine Plasma Instability
While the Val-Cit-PAB architecture is the gold standard (utilized in FDA-approved ADCs like Brentuximab Vedotin)[], it is not without flaws. Recent pharmacokinetic studies have revealed that while Val-Cit is highly stable in human plasma, it is susceptible to premature cleavage in murine models due to the enzyme Carboxylesterase 1C (Ces1C) [7][11].
For researchers conducting pre-clinical murine trials, this can result in artificially high off-target toxicity. To mitigate this, next-generation designs are exploring modifications at the P3 position (adding polar acidic residues like glutamic acid) to shield the dipeptide from Ces1C while maintaining Cathepsin B sensitivity[11][12].
References
-
Preprints.org. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Available at: [Link]
-
Encyclopedia MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available at: [Link]
-
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available at:[Link]
-
NIH PMC. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. Available at: [Link]
-
MDPI. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Available at:[Link]
-
ACS Publications. Triggered Drug Release from an Antibody–Drug Conjugate Using Fast “Click-to-Release” Chemistry in Mice. Available at:[Link]
Sources
- 1. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unict.it [iris.unict.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General ADC Linker - vcMMAE [bldpharm.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
The Kinetic Apex: A Technical Guide to Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation
Executive Summary
In the hierarchy of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazines (Tz) stands as the kinetic apex.[1] With second-order rate constants (
This guide addresses the structural mechanics, stability trade-offs, and experimental protocols required to deploy TCO effectively. It moves beyond basic "click chemistry" to cover advanced "click-to-release" modalities and in vivo pre-targeting, designed for researchers requiring high-fidelity bioconjugation.
Part 1: Mechanistic Foundations & Kinetics
The IEDDA Mechanism
The reaction is driven by the relief of significant ring strain (~26 kcal/mol) in the TCO molecule. It is an inverse electron demand Diels-Alder cycloaddition where the Tetrazine (LUMO) reacts with the TCO (HOMO) .
-
Cycloaddition: The electron-poor tetrazine attacks the strained TCO double bond.
-
Retro-Diels-Alder: The intermediate immediately expels nitrogen gas (
), making the reaction irreversible and entropically favored. -
Tautomerization: The resulting 4,5-dihydropyridazine tautomerizes to a stable 1,4-dihydropyridazine (or pyridazine upon oxidation).
Kinetic Comparison
The choice of TCO derivative dictates the speed/stability balance.
Table 1: Comparative Kinetics of Bioorthogonal Reagents
| Reaction Pair | Rate Constant ( | Mechanism | Primary Utility |
| s-TCO + H-Tetrazine | ~1,000,000 | IEDDA | In vivo pre-targeting (low conc.) |
| TCO + Me-Tetrazine | ~1,000 - 10,000 | IEDDA | Standard in vitro labeling |
| DBCO + Azide | ~0.3 - 1.0 | SPAAC | Cell surface labeling (slower) |
| Azide + Alkyne | ~0.01 | CuAAC | In vitro (requires Cu catalyst) |
Critical Insight: While s-TCO (conformationally strained) offers the highest speed, it is less stable in serum than standard TCO. For long-circulation pre-targeting (e.g., >2 days), a less strained but more stable TCO variant (or d-TCO) is often preferred to prevent deactivation via isomerization.
Part 2: The "Click-to-Release" Revolution
Standard bioorthogonal chemistry ligates two molecules. Click-to-release chemically severs a bond upon ligation. This allows for the systemic administration of a prodrug (caged by TCO) which is activated only at the tumor site by a tetrazine activator.
Mechanism of Release
The payload (drug/fluorophore) is attached to the allylic position of the TCO via a carbamate linkage.
-
Ligation: Tetrazine reacts with TCO-Carbamate.[2]
-
Rearrangement: The resulting dihydropyridazine undergoes an electron cascade (1,4-elimination).
-
Release: The carbamate collapses, releasing
and the free amine-containing payload.
Figure 1: The Click-to-Release cascade. The reaction triggers an electronic rearrangement that liberates the payload.
Part 3: Stability & Isomerization (The "Achilles' Heel")
The high energy of the trans bond makes TCO susceptible to isomerization back to the unreactive cis-cyclooctene (CCO).
-
The Threat: Thiols (e.g., albumin, glutathione) and copper ions in biological media catalyze this isomerization.
-
The Consequence: CCO does not react with tetrazines. Your effective concentration drops to zero, but the tag remains attached, leading to "silent" failure.
-
Mitigation:
-
Storage: Keep TCO stocks at -20°C or -80°C under argon.
-
Solvent: Avoid protic solvents (methanol/water) for long-term storage of stock solutions.
-
Linker Chemistry: Use shorter PEG spacers (PEG4) rather than long chains if hydrophobicity allows, as this can sometimes shield the core from isomerization catalysts.
-
Part 4: Experimental Protocols
Protocol A: Antibody-TCO Conjugation (NHS-Ester)
Objective: Label an IgG antibody with TCO-PEG4-NHS for pre-targeting.
Materials:
-
Monoclonal Antibody (free of BSA/Gelatin/Azide).
-
TCO-PEG4-NHS Ester (dissolved in dry DMSO).
-
Conjugation Buffer: 1M NaHCO3, pH 8.5.
-
Purification: Zeba Spin Desalting Columns (7K MWCO).
Workflow:
-
Buffer Exchange: Ensure Ab is in PBS. Adjust pH by adding 1/10th volume of 1M NaHCO3 (pH 8.5). Final Ab concentration should be 2–5 mg/mL.
-
Calculations: Target a molar excess of 10–20x TCO per antibody.
-
Example: For 1 mg Ab (~6.6 nmol), add 66–132 nmol TCO.
-
-
Reaction: Add TCO-NHS slowly to the Ab while vortexing gently.
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark. Do not exceed 2 hours to prevent hydrolysis-driven aggregation.
-
Quenching: Add 1/10th volume of 1M Tris (pH 8.0) for 10 mins to scavenge unreacted NHS esters.
-
Purification: Pass through a desalting column equilibrated with PBS to remove free TCO.
Validation (Self-Correction Step): You cannot assume conjugation worked. You must determine the TCO:Ab ratio (DOL) .
-
Method: React a small aliquot of TCO-Ab with a known excess of a Tetrazine-Fluorophore (e.g., Tz-Cy5).
-
Measure the absorbance of the Ab (280nm) and the Cy5 (650nm).
-
Correction: If DOL < 2, repeat with higher molar excess. If DOL > 6, risk of aggregation increases.
Protocol B: In Vivo Pre-Targeting Workflow
Objective: Tumor imaging with high contrast using TCO-Ab and Radiolabeled Tetrazine.[3]
Figure 2: The Pre-targeting Lag Strategy. Separating the targeting vector (Ab) from the reporter (Tz) allows the blood pool to clear, maximizing Signal-to-Noise ratio.
Critical Parameters:
-
Lag Time: Wait 24–72 hours after Ab injection. If you inject Tz too early, it will react with circulating Ab-TCO, creating high background signal.
-
Chase Dose (Optional): To clear remaining circulating Ab-TCO, inject a "chase" agent (Tz-Albumin or Tz-Dextran) 1 hour before the imaging probe. This forces the clearance of blood-pool TCO.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | NHS hydrolysis / pH drift | Use fresh dry DMSO. Ensure pH is 8.3–8.5. |
| Precipitation during Labeling | TCO hydrophobicity | Reduce TCO molar excess or use sulfonated (water-soluble) TCO linkers. |
| No In Vivo Signal | TCO Isomerization | The TCO converted to cis in circulation. Switch to a more stable TCO variant or reduce lag time. |
| High Background (Liver) | Hydrophobic aggregation | TCO is greasy. Use PEGylated linkers (PEG4-PEG12) to improve solubility. |
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]
-
Versteegen, R. M., et al. (2013). Click to release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition. [Link]
-
Rossin, R., & Robillard, M. S. (2014). Pretargeted imaging using bioorthogonal chemistry in mice. Current Opinion in Chemical Biology. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. [Link]
Sources
Engineering Precision: The Mechanistic and Experimental Framework of the Val-Cit Linker in Antibody-Drug Conjugates
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, bridging the specificity of monoclonal antibodies (mAbs) with the potency of small-molecule cytotoxins. The linker connecting these two domains is the linchpin of the technology. It must satisfy a paradoxical biochemical requirement: absolute stability in systemic circulation (pH 7.4) and rapid, traceless lability within the tumor cell. For scientists entering the ADC space, the Valine-Citrulline (Val-Cit) dipeptide linker—typically paired with a p-aminobenzyl carbamate (PABC) spacer—serves as the foundational architecture for protease-cleavable systems. This guide deconstructs the biochemical causality, kinetic profile, and experimental validation protocols of the Val-Cit-PABC linker.
Mechanistic Deep Dive: The Val-Cit-PABC Axis
The success of the Val-Cit linker lies in its ability to exploit the differential protease expression between the extracellular environment and the intracellular lysosomal compartment.
The Dipeptide Trigger: Valine-Citrulline
The Val-Cit sequence was rationally designed to be a highly specific substrate for lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in cancer cells[1]. Cathepsin B is a cysteine protease that operates optimally in the acidic environment of the lysosome (pH 4.5–5.0)[2].
-
Valine (P2 position): Provides the necessary hydrophobicity to interact with the S2 subsite of the Cathepsin B active site, which imparts excellent stability against non-specific proteolysis in the bloodstream[2].
-
Citrulline (P1 position): A polar, non-standard amino acid that is isoelectronic with arginine. It ensures aqueous solubility and provides the specific recognition motif required for enzymatic cleavage[3].
The Self-Immolative Spacer: PABC
Direct attachment of the Val-Cit dipeptide to a bulky cytotoxic payload (e.g., MMAE or Doxorubicin) creates steric hindrance, preventing Cathepsin B from accessing the cleavage site[4]. To circumvent this, a p-aminobenzyl carbamate (PABC) spacer is inserted.
Following the enzymatic cleavage of the Val-Cit amide bond by Cathepsin B, the PABC moiety becomes electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction[5]. This cascade results in the traceless release of the payload in its unmodified, fully active form, alongside carbon dioxide and an aza-quinone methide byproduct[3].
Pathway of Val-Cit-PABC ADC internalization, lysosomal cleavage, and payload release.
Quantitative Kinetics: Stability vs. Release
The therapeutic index of an ADC is dictated by the ratio of its target-cell cleavage rate to its systemic degradation rate. While Val-Cit is highly stable in human plasma, preclinical evaluation in murine models is often confounded by the presence of extracellular carboxylesterase 1C (Ces1C), which prematurely cleaves the linker[4]. Furthermore, compared to newer dipeptides like Valine-Alanine (Val-Ala), Val-Cit exhibits higher hydrophobicity, which can lead to aggregation at high Drug-to-Antibody Ratios (DAR > 4)[6].
Table 1: Comparative Kinetic and Stability Profiles of Common ADC Linkers
| Linker System | Lysosomal Cleavage Rate | Human Plasma Stability | Mouse Plasma Stability | Aggregation Propensity (High DAR) |
| Val-Cit-PABC | Very Fast (>80% in 30 min)[7] | High (t½ > 200h)[3] | Low (Susceptible to Ces1C)[6] | High (Prone to precipitation)[6] |
| Val-Ala-PABC | Fast (~50% rate of Val-Cit)[6] | High[6] | Moderate (t½ ≈ 23h)[6] | Low (Allows DAR up to 7.4)[6] |
| Non-Cleavable (SMCC) | Slow (Requires mAb degradation)[1] | Very High[] | Very High[] | Low[] |
Experimental Protocols: Validating Linker Performance
To establish the clinical viability and biochemical integrity of a novel ADC construct, researchers must employ self-validating experimental systems. The following protocols detail the critical assays for evaluating Val-Cit linker dynamics.
Parallel experimental workflows for validating ADC linker stability and cleavage kinetics.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Purpose: To quantify the enzymatic release kinetics of the payload, ensuring the linker is not sterically blocked by the conjugated drug. Causality: Utilizing recombinant human Cathepsin B in an acidic buffer mimics the lysosomal environment. N-Acetyl cysteine is often used to reduce reactivity in conjugation moieties prior to incubation[7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Activation Buffer (25 mM MES, 50 mM DTT, pH 5.0). DTT is crucial to reduce and activate the active-site cysteine of Cathepsin B[9].
-
Enzyme Activation: Incubate recombinant human Cathepsin B (10 µg/mL) in Activation Buffer at 37°C for 15 minutes to ensure full catalytic activity[9].
-
Substrate Incubation: Add the intact ADC (or linker-payload intermediate) to the activated enzyme solution to achieve a final concentration of 0.05 mg/mL[7]. Include a no-enzyme control to validate that cleavage is strictly enzyme-specific[9].
-
Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of cold quenching solution (e.g., acetonitrile containing an internal standard) to denature the enzyme and precipitate proteins[9].
-
Quantification: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the appearance of the free payload and calculate the cleavage half-life[9].
Protocol 2: Plasma Stability Assay
Purpose: To assess the systemic circulation half-life and identify species-specific vulnerabilities (e.g., murine Ces1C cleavage). Causality: Premature payload release in plasma leads to systemic toxicity (e.g., neutropenia) and reduces the effective dose delivered to the tumor[4].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human and mouse plasma. Centrifuge briefly to remove any lipid aggregates that could interfere with downstream chromatography.
-
Spiking: Spike the ADC into the plasma matrices to achieve a clinically relevant concentration (e.g., 10–50 µg/mL).
-
Incubation: Incubate the samples at 37°C in a humidified incubator with 5% CO2 to maintain physiological pH (7.4)[].
-
Sampling: Withdraw aliquots at day 0, 1, 3, 7, and 14. Flash-freeze aliquots immediately at -80°C if not processing right away.
-
Extraction: Use affinity capture (e.g., Protein A/G magnetic beads) to isolate the intact ADC from the complex plasma protein mixture.
-
Analysis: Utilize Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to determine the DAR distribution over time. A shift toward lower DAR species indicates linker instability and premature payload loss.
Conclusion and Future Perspectives
The Val-Cit-PABC linker remains the gold standard for protease-cleavable ADCs, successfully utilized in blockbuster drugs like Brentuximab vedotin (Adcetris) and Polatuzumab vedotin[]. However, the field is rapidly evolving. To overcome the hydrophobicity limitations and murine plasma instability of Val-Cit, researchers are increasingly exploring Val-Ala dipeptides[6] and novel cyclobutane-1,1-dicarboxamide (cBu) peptidomimetics[3]. For the scientist transitioning into ADC development, mastering the Val-Cit mechanism and its associated analytical assays is the fundamental prerequisite for innovating the next generation of targeted therapeutics.
References
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The PAB Self-Immolative Spacer: A Technical Guide to 1,6-Elimination in ADCs
Executive Summary
The para-aminobenzyl (PAB) carbamate spacer (often denoted as PABC) is the kinetic linchpin of modern Antibody-Drug Conjugates (ADCs), including FDA-approved therapies like brentuximab vedotin (Adcetris) and polatuzumab vedotin (Polivy).[1]
This guide dissects the PAB spacer not merely as a structural connector, but as a kinetic release system . It bridges the gap between a bulky antibody-linker complex and a cytotoxic payload, solving the critical problem of steric hindrance that prevents enzymes (like Cathepsin B) from accessing the cleavage site. Upon enzymatic activation, PAB undergoes a spontaneous 1,6-elimination (self-immolation) , ejecting the unmodified parent drug.[1]
Part 1: Mechanistic Foundation (The Electronic Cascade)
The PAB spacer operates on the principle of electronic cascade elimination . It is not a passive tether; it is a latent chemical trigger.
The 1,6-Elimination Mechanism[1][2][3][4][5][6]
-
Triggering Event: The lysosomal enzyme Cathepsin B hydrolyzes the amide bond between the C-terminus of the peptide linker (e.g., Citrulline) and the aniline nitrogen of the PAB group.[2][3][4]
-
Electron Cascade: This reveals a free aromatic amine (aniline). The lone pair of electrons on the nitrogen donates into the benzene ring, pushing electron density through the pi-system (resonance).
-
Fragmentation: The electron density expels the carbamate leaving group at the para position.
-
Release: The carbamate decomposes into carbon dioxide (CO₂) and the free amine-containing drug. The PAB moiety becomes a reactive aza-quinone methide, which is rapidly quenched by water.
Visualization: The 1,6-Elimination Pathway
Figure 1: The kinetic cascade of the PAB spacer. Note that the rate-limiting step is the enzymatic hydrolysis; the subsequent elimination is thermodynamically driven and rapid.
Part 2: Structural Rationale & Design
Why use PAB? Why not link the drug directly to Citrulline?
Steric Decongestion
Cathepsin B is a cysteine protease with a specific active site cleft. Bulky payloads (like MMAE or Doxorubicin) sterically clash with the enzyme surface if attached directly to the cleavage site. PAB acts as a "molecular extender," moving the payload ~10-15 Å away from the enzymatic pocket.
Chemical Fidelity (The "Trace-less" Release)
Direct attachment of a drug to a peptide often requires a stable amide bond. However, cleaving an amide bond releases the drug as an amine.[5] If the drug requires a hydroxyl or a different functional group for potency, direct attachment fails. PAB allows the drug to be attached via a carbamate , which decomposes to yield the original amine, or via a carbonate to yield an alcohol (e.g., in PAB-MMAE vs PAB-MMAF).
Kinetic Tuning
The electron-donating or withdrawing nature of substituents on the PAB ring can tune the rate of elimination. However, the unsubstituted PAB is the industry standard due to its optimal balance of stability and elimination kinetics (
Part 3: Synthesis & Bioconjugation Protocol
Objective: Synthesis of a Maleimide-Val-Cit-PAB-MMAE Linker-Payload. Note: This protocol synthesizes the activated linker first, then conjugates the payload.
Phase A: Synthesis of Activated Linker (Fmoc-Val-Cit-PAB-PNP)
Reagents: Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PABA), EEDQ (coupling agent), p-nitrophenyl chloroformate.
-
Coupling: React Fmoc-Val-Cit-OH with PABA in DCM/MeOH (2:1) using EEDQ (2 equiv). Stir in dark for 16h.
-
Checkpoint: Monitor by LC-MS for disappearance of starting material.[6] Product: Fmoc-Val-Cit-PAB-OH.
-
-
Activation: React the resulting alcohol with bis(p-nitrophenyl) carbonate or p-nitrophenyl chloroformate (1.5 equiv) and DIPEA (2 equiv) in dry DMF.
-
Critical Insight: This step creates the "PNP-carbonate," a highly reactive species ready for amine attack.
-
Purification: Precipitate in ether. Do not use water washes as PNP esters are hydrolytically unstable.
-
Phase B: Payload Conjugation
-
Conjugation: Dissolve MMAE (free amine) and Fmoc-Val-Cit-PAB-PNP in DMF with HOBt (catalytic) and DIPEA (2 equiv).
-
Deprotection: Remove Fmoc group using 20% diethylamine in DMF.
-
Maleimide Capping: React the free N-terminal amine with Maleimidocaproyl-OSu (Mc-OSu) to install the antibody attachment group.
Phase C: Antibody Conjugation (General Workflow)
Figure 2: Standard stochastic cysteine conjugation workflow.
Part 4: Stability & Kinetics (The "Mouse Plasma" Trap)
One of the most common failures in preclinical ADC development is the misinterpretation of PAB stability in rodent models.
The Carboxylesterase 1C (Ces1C) Issue
While Val-Cit-PAB is highly stable in human plasma (half-life > 7 days), it is rapidly cleaved in mouse plasma by the enzyme Carboxylesterase 1C (Ces1C). This enzyme is not present in humans .
Impact:
-
False Negatives: The ADC appears unstable and toxic in mice, leading to premature project termination.
-
Solution: Use Ces1C-knockout mice or include a specific inhibitor (e.g., bis(p-nitrophenyl) phosphate) during ex vivo plasma stability assays.
Comparative Stability Data
| Parameter | Human Plasma | Mouse Plasma (WT) | Lysosome (Cathepsin B) |
| Stability ( | > 10 days | < 12 hours (High Risk) | < 10 minutes (Triggered) |
| Cleavage Mechanism | Proteolytic (Rare) | Ces1C (Extracellular) | Proteolytic (Intracellular) |
| Implication | Good clinical predictor | Artifactual Instability | Desired Release |
Part 5: Troubleshooting & Optimization
Aggregation
Problem: The PAB group and the Val-Cit dipeptide are hydrophobic. High Drug-to-Antibody Ratios (DAR > 4) often lead to precipitation. Fix:
-
PEGylation: Introduce a PEG spacer (PEG4-PEG8) before the Val-Cit unit.
-
Hydrophilic Linkers: Replace Val-Cit with Glu-Val-Cit (EVC) to increase solubility.
Incomplete Release
Problem: If the drug is a secondary amine with high steric bulk (e.g., certain PBD dimers), the carbamate cleavage might be slow. Fix:
-
N-Methylation: Ensure the PAB is attached to a secondary amine if possible, or use the N,N-dimethylethylenediamine self-immolative spacer extension (a "double spacer" system).
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.
-
Durbin, K. R., et al. (2015). "Carboxylesterase 1C is the primary enzyme responsible for the instability of Val-Cit-PAB linkers in mouse plasma." Bioconjugate Chemistry.
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research.
-
Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell.
Sources
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Architectures in Targeted Delivery: The TCO-PEG1-Val-Cit-PAB-OH System
Executive Summary
The convergence of bioorthogonal chemistry and enzymatic logic has necessitated the development of heterobifunctional linkers that offer both exceptional stability in circulation and rapid, autonomous release within target tissues. TCO-PEG1-Val-Cit-PAB-OH represents a pinnacle in this design philosophy. By integrating a trans-cyclooctene (TCO) handle for ultrafast inverse electron-demand Diels-Alder (IEDDA) ligation with a Cathepsin B-sensitive valine-citrulline (Val-Cit) trigger, this molecule bridges the gap between pre-targeted imaging/therapy and classical Antibody-Drug Conjugates (ADCs).
This technical guide deconstructs the molecular utility of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with a mechanistic rationale for its deployment and validated protocols for its conjugation and characterization.
Part 1: Molecular Anatomy & Mechanism
The efficacy of TCO-PEG1-Val-Cit-PAB-OH lies in its modular architecture, where each segment performs a discrete, self-validating function.
The Bioorthogonal Handle: trans-Cyclooctene (TCO)
Unlike slow strain-promoted azide-alkyne cycloadditions (SPAAC), the TCO moiety engages in IEDDA reactions with 1,2,4,5-tetrazines.[1][2]
-
Kinetics: Reaction rates (
) exceed 800 M⁻¹s⁻¹ and can reach 10⁶ M⁻¹s⁻¹ depending on the tetrazine partner [1]. This is orders of magnitude faster than traditional click chemistry, enabling efficient conjugation at nanomolar concentrations. -
Selectivity: The reaction is inert to endogenous biological nucleophiles (thiols, amines), ensuring high fidelity in complex media like blood plasma [2].
The Solubility Spacer: PEG1
A single polyethylene glycol (PEG) unit links the TCO to the peptide.[3][4][5]
-
Function: It provides necessary hydrophilicity to prevent hydrophobic collapse of the linker-payload complex without introducing the steric bulk associated with longer PEG chains (PEG4-PEG8), which can inhibit enzymatic access to the scissile bond.
The Enzymatic Trigger: Val-Cit (Valine-Citrulline)
This dipeptide is the industry standard for lysosomal targeting.
-
Plasma Stability: Highly stable in neutral pH blood plasma, preventing premature drug release and systemic toxicity [3].
-
Lysosomal Specificity: Upon internalization, the Citrulline-PAB amide bond is rapidly hydrolyzed by Cathepsin B , a cysteine protease overexpressed in many tumorigenic lysosomes [4].[3]
The Self-Immolative Spacer: PAB (p-Aminobenzyl Alcohol)
The PAB group serves as an electronic relay.
-
Mechanism: Cathepsin B cleavage reveals an aniline amine. The electron density from this amine cascades into the aromatic ring, triggering a spontaneous 1,6-elimination .
-
Result: This collapse ejects the drug payload (attached via the hydroxyl group) in its native, unmodified form, along with carbon dioxide and aza-quinone methide [5].
Visualization: The Molecular Relay
The following diagram illustrates the sequential activation pathway of the linker system.
Figure 1: The sequential mechanism of action from conjugation (IEDDA) to lysosomal release.[4]
Part 2: Experimental Protocols
The following workflows assume the use of TCO-PEG1-Val-Cit-PAB-OH (CAS: 2055024-63-8 or similar derivatives) as the starting reagent.
Protocol A: Payload Activation & Conjugation
The terminal hydroxyl (-OH) of the PAB group is not directly reactive with amine-bearing drugs. It must be activated to a carbonate.
Reagents:
Step-by-Step:
-
Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2 eq) in anhydrous DMF. Add DIPEA (3 eq).
-
Incubation: Stir at room temperature (RT) for 4–12 hours. Monitor via LC-MS for the formation of the PNP-carbonate intermediate.
-
Coupling: Add the amine-bearing cytotoxic payload (e.g., MMAE, Doxorubicin) (1.2 eq) and HOBt (1 eq) to the reaction mixture.
-
Completion: Stir at RT for 12–24 hours. The PNP group is displaced by the drug amine, forming a stable carbamate linkage .
-
Purification: Purify the TCO-Linker-Drug construct via preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.
Protocol B: Antibody Conjugation (Click Reaction)
This protocol describes the attachment of the TCO-Linker-Drug to a Tetrazine-modified antibody.[4]
Reagents:
-
Tetrazine-functionalized Antibody (Ab-Tz) (in PBS, pH 7.4)
-
TCO-Linker-Drug (from Protocol A, dissolved in DMSO)
Step-by-Step:
-
Stoichiometry Calculation: Determine the Drug-to-Antibody Ratio (DAR) target (typically 2–4). Use a 1.5-fold molar excess of TCO-Linker-Drug per Tetrazine site.
-
Reaction: Slowly add the TCO-Linker-Drug DMSO solution to the Ab-Tz solution. Ensure final DMSO concentration is <10% to prevent protein precipitation.
-
Incubation: Incubate at RT for 1–2 hours. The IEDDA reaction is extremely fast; prolonged incubation is rarely necessary.
-
Purification: Remove excess small molecule linker-drug using a desalting column (e.g., PD-10) or centrifugal filtration (30 kDa MWCO).
-
Validation: Verify DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[6]
Protocol C: In Vitro Cleavage Assay (Validation)
Before in vivo application, the lysosomal release mechanism must be validated.
Reagents:
-
Human Liver Cathepsin B (Sigma or similar)
-
Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: DTT (Dithiothreitol)
Step-by-Step:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Cleavage Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the enzyme active site cysteine.
-
Substrate Addition: Add TCO-Linker-Drug (or ADC) to a final concentration of 10–50 µM.
-
Monitoring: Incubate at 37°C. Take aliquots at t=0, 1h, 4h, and 24h.
-
Analysis: Analyze aliquots via HPLC.
-
Success Criteria: Disappearance of the Linker-Drug peak and appearance of the free drug peak.
-
Control: Run a parallel experiment without Cathepsin B to prove stability at pH 5.0.
-
Part 3: Quantitative Data Summary
| Parameter | Value / Characteristic | Significance |
| IEDDA Rate Constant ( | > 800 M⁻¹s⁻¹ (up to 10⁶) | Enables rapid pre-targeting and low-concentration conjugation [1]. |
| Plasma Stability | > 24 Hours (Human Plasma) | Prevents off-target toxicity during circulation [3]. |
| Cleavage Trigger | Cathepsin B (Lysosomal) | Ensures intracellular release only after endocytosis [4]. |
| Release Mechanism | 1,6-Elimination | Releases drug in native form (no residual linker artifacts) [5]. |
| Solubility | Moderate (PEG1 spacer) | PEG1 balances hydrophobicity of TCO/Val-Cit without steric blocking. |
Part 4: Synthesis & Workflow Visualization
The following diagram outlines the logical flow from raw linker to functional therapeutic, highlighting the critical decision points.
Figure 2: Synthesis workflow for converting the linker reagent into a functional therapeutic agent.
References
-
Rossin, R., et al. (2010). "Trans-cyclooctene tags with improved properties for tumor pretargeting with the Diels-Alder reaction."[2][7] Molecular Pharmaceutics. Link
-
Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews. Link
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link
-
Caculitan, N. G., et al. (2017).[8] "Cathepsin B is the primary protease responsible for cleaving valine-citrulline linkers in antibody-drug conjugates." Cancer Research. Link
-
Alouane, A., et al. (2015). "Self-immolative spacers: Kinetic aspects, structure–property relationships, and applications." Angewandte Chemie International Edition. Link
Sources
- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Basic Research Applications of TCO-PEG1-Val-Cit-PAB-OH
This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, actionable protocols, and rigorous validation methods.
Executive Summary
TCO-PEG1-Val-Cit-PAB-OH represents a premier class of heterobifunctional linkers designed for the modular synthesis of Antibody-Drug Conjugates (ADCs). It bridges the gap between ultrafast bioorthogonal chemistry and enzyme-triggered drug release.
This molecule integrates two critical technologies:
-
Inverse Electron Demand Diels-Alder (IEDDA): The Trans-Cyclooctene (TCO) moiety enables rapid, catalyst-free conjugation to Tetrazine-modified biomolecules with kinetics (
) far superior to traditional azide-alkyne click chemistry.[1] -
Lysosomal Protease Activation: The Valine-Citrulline (Val-Cit) dipeptide ensures stability in systemic circulation while triggering rapid payload release upon exposure to lysosomal Cathepsin B.[2]
This guide details the chemical logic, synthesis workflows, and validation protocols required to utilize this linker for basic research and preclinical ADC development.
Molecular Architecture & Mechanism
The efficacy of this linker stems from its four distinct functional domains. Understanding the causality behind each component is essential for experimental design.
| Component | Function | Mechanistic Insight |
| TCO (Trans-Cyclooctene) | Bioorthogonal Handle | Reacts specifically with Tetrazines (Tz) via IEDDA.[1][3] The ring strain drives the reaction, eliminating the need for copper catalysts or cytotoxic reagents. |
| PEG1 Spacer | Solubilizer | A short polyethylene glycol unit that enhances aqueous solubility and provides flexibility, reducing steric hindrance during the enzyme docking process. |
| Val-Cit (Valine-Citrulline) | Protease Trigger | A dipeptide substrate highly specific for Cathepsin B , a cysteine protease overexpressed in lysosomes of many cancer cells. It is stable in neutral plasma. |
| PAB-OH (p-Aminobenzyl Alcohol) | Self-Immolative Spacer | Upon cleavage of the Val-Cit amide bond, the PAB group becomes unstable and spontaneously undergoes 1,6-elimination, ejecting the drug payload. |
Mechanism of Action (MOA)
The following diagram illustrates the complete pathway from conjugation to intracellular release.
Figure 1: The biological cascade of ADC activation. The Val-Cit linker ensures the drug remains biologically silent until it reaches the lysosome.
Experimental Protocols
Warning: TCO-PEG1-Val-Cit-PAB-OH ends in a primary hydroxyl group (-OH). This is not directly reactive with drug amines.[4] You must first activate this hydroxyl group to a carbonate (typically p-nitrophenyl carbonate) before coupling it to your payload (e.g., MMAE, Doxorubicin).
Phase 1: Chemical Activation & Payload Coupling
This protocol describes converting the PAB-OH to a PAB-PNP (p-nitrophenyl) carbonate, followed by conjugation to an amine-containing drug.[5]
Reagents Required:
-
Bis(4-nitrophenyl) carbonate (or p-nitrophenyl chloroformate)
-
Anhydrous DMF or DCM[5]
-
DIPEA (Diisopropylethylamine) or Pyridine
-
Amine-containing Payload (e.g., Doxorubicin, MMAE)
Step-by-Step Workflow:
-
Activation (Carbonate Formation):
-
Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis(4-nitrophenyl) carbonate (2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq).
-
Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (
). -
Monitoring: Check via LC-MS for the shift in mass corresponding to the addition of the PNP group (+165 Da approx).
-
Purification: Precipitate in cold ether or purify via semi-prep HPLC to isolate TCO-PEG1-Val-Cit-PAB-PNP .
-
-
Payload Conjugation (Carbamate Bond Formation):
-
Dissolve the isolated TCO-PEG1-Val-Cit-PAB-PNP (1.1 eq) and the Drug-NH2 (1 eq) in anhydrous DMF.
-
Add HOBt (1 eq) to catalyze the reaction (optional but recommended for sluggish amines).
-
Add DIPEA (2 eq).[5]
-
Stir at RT for 12–24 hours.
-
Mechanism:[7][8][9][10] The amine of the drug attacks the carbonate, displacing p-nitrophenol and forming a stable carbamate linkage .
-
-
Final Purification:
-
Purify the final TCO-Linker-Drug construct using Reverse-Phase HPLC (C18 column).
-
Lyophilize and store at -20°C.
-
Figure 2: Synthetic route for converting the raw linker alcohol into a drug-loaded conjugate.
Phase 2: Antibody Bioconjugation (Click Reaction)
Once you have the TCO-Linker-Drug , conjugation to an antibody is rapid. This assumes you have an antibody modified with Tetrazine (Tz) groups (e.g., via NHS-Tetrazine labeling of Lysines).
-
Preparation:
-
Buffer exchange the Tz-Antibody into PBS (pH 7.4). Avoid nucleophilic buffers like Tris if unreacted NHS-esters are still present (though for the Click step, Tris is fine).
-
Dissolve TCO-Linker-Drug in DMSO (stock concentration 10 mM).
-
-
Click Reaction:
-
Add TCO-Linker-Drug to the Tz-Antibody solution.[2]
-
Stoichiometry: Use 2–5 equivalents of TCO-Linker-Drug per Tetrazine group on the antibody.
-
Incubation: 30–60 minutes at Room Temperature. No catalyst required.[1][4]
-
Note: The reaction is often accompanied by a color change (loss of Tetrazine's pink/red color) or gas evolution (
), though this is hard to see at micro-scale.
-
-
Purification:
-
Remove excess small molecule linker-drug using a Desalting Column (e.g., PD-10) or Centrifugal Filter (30 kDa MWCO).
-
Phase 3: Validation (Cathepsin B Cleavage Assay)
To verify that your construct releases the drug in the lysosome, you must perform an in vitro cleavage assay.
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (mimics lysosome). Freshly add 1 mM DTT (activates the cysteine protease).
-
Enzyme: Human Liver Cathepsin B (commercial).
-
Protocol:
-
Incubate TCO-Linker-Drug (10 µM) with Cathepsin B (10 units/mL) at 37°C.
-
Take aliquots at t=0, 15, 30, 60, 120 mins.
-
Quench aliquots with cold acetonitrile (precipitates protein).
-
Analyze supernatant via HPLC.[11]
-
-
Success Criteria: You should observe the disappearance of the TCO-Linker-Drug peak and the appearance of the free drug peak. If you see an intermediate peak, it may be the PAB-Drug species failing to eliminate (rare, but possible if the drug is sterically bulky).
Troubleshooting & Optimization (E-E-A-T)
Solubility Issues
Problem: The Val-Cit linker is hydrophobic. Attaching a hydrophobic drug (like PBD dimers) can cause the TCO-Linker-Drug to precipitate in aqueous buffer. Solution:
-
Maintain at least 5-10% organic co-solvent (DMSO or DMA) during the click reaction.
-
If aggregation persists, consider using a linker with a longer PEG chain (e.g., TCO-PEG4-Val-Cit...) to shield the hydrophobic core.
TCO Stability (Isomerization)
Problem: Trans-cyclooctene is a strained ring. In the presence of free thiols or copper, it can isomerize to the inactive cis-cyclooctene. Mitigation:
-
Store TCO reagents at -20°C under argon.
-
Avoid buffers containing DTT or Mercaptoethanol during the storage of the TCO-linker (only add reducing agents during the cleavage assay, which destroys the linker anyway).
Nonspecific Cleavage
Problem: Drug release observed in plasma (pH 7.4). Analysis: Val-Cit is generally stable in plasma. If release occurs, check for esterase activity (if an ester linkage was used somewhere else) or non-specific hydrolysis of the carbonate. The carbamate linkage formed via PAB-PNP activation is highly stable in plasma.
References
-
Versteegen, R. M., et al. "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition, 2013. Link
-
Dubowchik, G. M., et al. "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry, 2002. Link
-
Rossin, R., et al. "Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction." Molecular Pharmaceutics, 2013. Link
-
BenchChem Technical Guides. "Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide." Link
-
BroadPharm Protocols. "Tetrazine-TCO Ligation Protocol." Link
Sources
- 1. interchim.fr [interchim.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TCO | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
exploring cleavable linkers in antibody-drug conjugates.
An in-depth technical analysis of cleavable linker technologies in Antibody-Drug Conjugates (ADCs), exploring the biochemical mechanisms, structural design principles, and rigorous validation protocols required for successful therapeutic development.
Introduction: The Fulcrum of ADC Design
Antibody-Drug Conjugates (ADCs) represent a sophisticated paradigm in targeted oncology, designed to deliver highly potent cytotoxic payloads directly to tumor cells while sparing healthy tissue. At the heart of this molecular machinery lies the chemical linker—the fulcrum that balances two opposing biochemical requirements: absolute stability in systemic circulation and rapid, efficient payload release upon internalization into the target cell 1.
While non-cleavable linkers rely entirely on the complete lysosomal degradation of the antibody backbone to release an amino acid-payload adduct, cleavable linkers leverage specific intracellular biochemical triggers (enzymes, pH gradients, or redox potentials) to release the free, unmodified cytotoxic payload 2. This controlled release of a membrane-permeable payload is critical for enabling the "bystander effect"—the diffusion of the drug to adjacent, potentially antigen-negative tumor cells, effectively neutralizing tumor heterogeneity 3.
Mechanistic Classes of Cleavable Linkers
The design of a cleavable linker is an exercise in exploiting the physiological differences between the extracellular environment and the intracellular tumor compartments.
Enzyme-Cleavable Linkers (Protease-Sensitive)
The most clinically validated cleavable linkers utilize dipeptide sequences, predominantly Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). These are designed for selective hydrolysis by lysosomal proteases, particularly Cathepsin B, which is heavily overexpressed in many solid tumors 4.
-
Causality in Design: Steric hindrance from bulky payloads (such as auristatins or camptothecin derivatives) can block the enzyme's access to the cleavage site. To circumvent this, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is inserted between the dipeptide and the payload. Upon Cathepsin B cleavage of the amide bond, PABC undergoes a spontaneous 1,6-elimination reaction, releasing the free drug, CO₂, and an aza-quinone methide byproduct 2.
-
Species-Dependent Stability: While Val-Cit is highly stable in human and primate plasma, it exhibits premature cleavage in murine plasma due to extracellular carboxylesterase 1c (Ces1c) activity 1. This biological discrepancy necessitates careful interpretation when using murine pharmacokinetic (PK) models.
Acid-Cleavable Linkers (pH-Sensitive)
Hydrazone linkers exploit the physiological pH gradient. They remain intact at the neutral pH of blood (~7.4) but undergo rapid acid-catalyzed hydrolysis in the acidic environments of early endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0) [[]]().
-
Causality in Design: The reversible nature of the hydrazone bond can lead to slow, premature hydrolysis in circulation, reducing the therapeutic window compared to newer dipeptide linkers 6. Despite this, they remain highly effective for specific payloads and are utilized in approved ADCs like Gemtuzumab ozogamicin (Mylotarg) 7.
Reducible Linkers (Glutathione-Sensitive)
Disulfide linkers rely on the stark differential in redox potential between the extracellular matrix and the intracellular cytosol. Blood plasma contains low concentrations of the reducing agent glutathione (GSH) (~5 µM), ensuring linker stability. Upon internalization, the high intracellular GSH concentration (1–10 mM) rapidly reduces the disulfide bond to release the payload .
-
Causality in Design: Steric hindrance around the disulfide bond (e.g., adding methyl groups to the adjacent carbon atoms) can be precisely tuned to optimize the balance between plasma stability and intracellular release kinetics [[9]]().
Figure 1: ADC Internalization and Cleavage Pathway illustrating the bystander effect mechanism.
Quantitative Data: Linker Stability and Cleavage Comparison
The selection of a linker dictates the pharmacokinetic profile of the ADC. The table below summarizes the core attributes of the primary cleavable linker classes.
| Linker Class | Primary Trigger | Plasma Stability (pH 7.4) | Intracellular Cleavage Rate | Bystander Effect | Example Approved ADC |
| Dipeptide (Val-Cit) | Cathepsin B | High (Human), Low (Mouse) | Fast ( | Yes | Brentuximab vedotin (Adcetris) |
| Hydrazone | Acidic pH (< 5.5) | Moderate (Slow hydrolysis) | Fast | Yes | Gemtuzumab ozogamicin (Mylotarg) |
| Disulfide | Glutathione (GSH) | High (Sterically hindered) | Fast (Redox dependent) | Yes | Inotuzumab ozogamicin (Besponsa) |
Self-Validating Experimental Protocols
To rigorously validate a novel cleavable linker, a self-validating system of assays must be employed. The following protocols detail the critical in vitro assessments for enzyme-cleavable linkers, ensuring that experimental artifacts are controlled for.
Protocol 1: In Vitro Cathepsin B Cleavage Kinetics (LC-MS/MS Based)
Purpose: To quantify the catalytic efficiency (
Step-by-Step Methodology:
-
Enzyme Activation: Pre-incubate recombinant human Cathepsin B (20 nM final concentration) in activation buffer (25 mM sodium acetate, 1 mM DTT, 1 mM EDTA, pH 5.0) at 37°C for 15 minutes.
-
Causality: Dithiothreitol (DTT) is strictly required to reduce the active-site cysteine of Cathepsin B, ensuring maximum catalytic activity. EDTA chelates trace metals that could otherwise oxidize the active site.
-
-
Substrate Titration: Prepare serial dilutions of the intact ADC ranging from 0.1 µM to 50 µM in the assay buffer.
-
Reaction Initiation: Combine the activated enzyme with the substrate dilutions in a 96-well plate. Incubate at 37°C.
-
Kinetic Sampling & Quenching: At precise intervals (e.g., 5, 15, 30, 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid and a stable-isotope-labeled internal standard 11.
-
Causality: The low pH and organic solvent instantly denature the protease, freezing the kinetic snapshot. The internal standard corrects for LC-MS matrix effects and ionization suppression, validating the quantitative readout.
-
-
Quantification: Analyze the supernatant via LC-MS/MS to quantify the released free payload. Plot initial velocities (
) against substrate concentration to derive Michaelis-Menten constants.
Protocol 2: Cross-Species Plasma Stability Assay
Purpose: To ensure the linker does not prematurely degrade in systemic circulation, preventing off-target toxicity.
Step-by-Step Methodology:
-
Spiking: Spike the ADC into pooled human, cynomolgus monkey, and CD-1 mouse plasma to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at 37°C under sterile conditions to mimic physiological circulation.
-
Sampling: Take aliquots at 0, 24, 48, 72, and 168 hours. Quench the biological matrix via affinity capture (e.g., Protein A magnetic beads) to isolate the intact ADC.
-
Analysis: Perform intact mass analysis (HRMS) to determine the half-life (
) of the linker in circulation.-
Causality: Cross-species comparison is a self-validating control. Because murine plasma contains high levels of Ces1c, instability in mouse plasma (common with Val-Cit) can falsely predict poor human PK. Monkey and human plasma data are required to validate true clinical stability [[1]]().
-
Figure 2: Linker validation workflow ensuring balance between stability and cleavage.
References
-
Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing). [Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]
-
Acid-labile Linkers. Creative Biolabs.[Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC.[Link]
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
TCO-PEG1-Val-Cit-PAB-OH synthesis protocol for lab use.
Application Note: Advanced Synthesis Protocol for TCO-PEG1-Val-Cit-PAB-OH
Executive Summary
This guide details the laboratory-scale synthesis of TCO-PEG1-Val-Cit-PAB-OH , a heterobifunctional linker critical for Antibody-Drug Conjugates (ADCs).[1] This molecule bridges a cytotoxic payload (via the PAB-OH group) and an antibody (via the TCO group using IEDDA click chemistry).[2][3][4]
Why this protocol? Standard protocols often attempt to couple the dipeptide Fmoc-Val-Cit-OH directly to p-aminobenzyl alcohol (PAB-OH). This "classic" route frequently suffers from low yields (<30%) and significant racemization of the Citrulline residue due to the low nucleophilicity of the aniline nitrogen in PAB-OH.
The Optimized Route: This protocol utilizes a stepwise assembly strategy (Modified Dubowchik Method). By coupling Citrulline to PAB-OH first, followed by Valine attachment, we significantly improve yield and diastereomeric purity [1].
Strategic Retro-Synthesis & Workflow
The synthesis is broken down into three critical phases to ensure structural integrity.
Figure 1: Optimized Retrosynthetic Workflow avoiding Citrulline racemization.
Materials & Equipment
Reagents:
-
Building Blocks: Fmoc-Cit-OH, Fmoc-Val-OSu (Succinimide ester), p-Aminobenzyl alcohol (PAB-OH).
-
Click Reagent: TCO-PEG1-NHS Ester (Trans-cyclooctene-PEG1-succinimidyl ester). Note: Ensure TCO is the specific isomer required (usually axial for stability).
-
Coupling/Deprotection: HATU, DIPEA (Diisopropylethylamine), Piperidine, Diethylamine (DEA).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), Methanol, Diethyl Ether.
Equipment:
-
LC-MS (ESI) for intermediate validation.
-
Preparative HPLC (C18 column).
-
Rotary Evaporator with high-vacuum pump (DMF removal).
Detailed Protocol
Phase 1: Synthesis of the Spacer-Amino Acid (H-Cit-PAB-OH)
Rationale: Coupling PAB-OH to Citrulline first prevents the steric bulk of Valine from interfering, and using Fmoc-Cit-OH minimizes racemization compared to coupling the full dipeptide.
-
Activation: Dissolve Fmoc-Cit-OH (1.0 eq, 5 mmol) and HATU (1.1 eq) in anhydrous DMF (20 mL) under Nitrogen.
-
Base Addition: Add DIPEA (2.0 eq). Stir for 5 minutes at 0°C to activate the carboxylate.
-
Coupling: Add p-Aminobenzyl alcohol (PAB-OH, 1.2 eq) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
QC Check: TLC (5% MeOH in DCM) or LC-MS. Look for product mass [M+H]+ ≈ 503.
-
-
Workup: Precipitate the reaction mixture into cold Diethyl Ether (200 mL). Filter the white solid (Fmoc-Cit-PAB-OH).
-
Deprotection: Redissolve the solid in 20% Piperidine in DMF (20 mL). Stir for 30 mins at RT.[2]
-
Isolation: Concentrate under high vacuum to an oil. Triturate with Diethyl Ether to yield H-Cit-PAB-OH as a crude solid. Use immediately.
Phase 2: Construction of the Dipeptide Core (H-Val-Cit-PAB-OH)
Rationale: Using the pre-activated Fmoc-Val-OSu ester ensures a clean reaction with the free amine of Citrulline without requiring harsh coupling agents that might affect the PAB alcohol group.
-
Dissolution: Dissolve crude H-Cit-PAB-OH (from Phase 1) in DMF (15 mL). Add DIPEA (1.5 eq) to ensure the amine is neutral.
-
Coupling: Add Fmoc-Val-OSu (1.1 eq relative to Cit starting material).
-
Reaction: Stir at RT for 4–6 hours.
-
Observation: The solution often clarifies as the reaction proceeds.
-
-
Fmoc Removal (Final): Add Diethylamine (DEA) directly to the reaction mixture (final conc. 20% v/v). Stir for 2 hours.
-
Note: DEA is preferred over piperidine here to avoid forming non-volatile adducts that are hard to remove from the polar Val-Cit-PAB-OH product [2].
-
-
Purification (Critical):
Phase 3: TCO-PEG1 Ligation
Rationale: The final step introduces the expensive TCO moiety. Using the NHS ester makes this a simple amide bond formation.
-
Preparation: Dissolve purified H-Val-Cit-PAB-OH (1.0 eq, e.g., 100 mg) in anhydrous DMF (2 mL).
-
Base: Add DIPEA (2.5 eq).
-
Addition: Dissolve TCO-PEG1-NHS Ester (1.1 eq) in DMF (0.5 mL) and add dropwise to the reaction.
-
Incubation: Stir at RT for 3 hours in the dark (TCO can be light-sensitive over long periods).
-
Quenching: Add 50 µL of 1M Tris buffer (pH 8) or Methanol to quench unreacted NHS ester.
Purification & Characterization
Purification Protocol: Do not use silica gel chromatography for the final product as the alcohol and urea groups cause streaking.
-
Method: Preparative RP-HPLC.[5]
-
Mobile Phase: Water (A) / Acetonitrile (B) with 0.05% Formic Acid (Avoid TFA if possible, as it can promote acid-catalyzed degradation of TCO during concentration).
-
Gradient: 20% B to 70% B over 30 minutes.
-
Lyophilization: Freeze-dry fractions immediately to obtain a white powder.
Analytical Specifications (Data Table):
| Parameter | Specification | Method |
| Appearance | White to off-white amorphous solid | Visual |
| Purity | > 95% | HPLC (214 nm & 254 nm) |
| Mass Spec | [M+H]+ calc: ~646.8 (varies by PEG exact mass) | ESI-MS |
| Solubility | Soluble in DMSO, DMF. Sparingly soluble in water. | Visual |
| TCO Integrity | Presence of alkene protons (5.0-6.0 ppm region) | 1H-NMR |
Mechanism of Action (Self-Validation)
To ensure the synthesized linker works, it must be validated against its biological trigger.
Cathepsin B Cleavage Pathway: The Val-Cit dipeptide is a substrate for the lysosomal enzyme Cathepsin B. Upon cleavage of the Cit-PAB amide bond, the PAB group becomes an unstable aniline intermediate which spontaneously undergoes 1,6-elimination (self-immolation) to release the payload (Drug-OH) [3].[2][]
Figure 2: Biological release mechanism validating the linker design.
Storage and Stability
-
Solid State: Store at -20°C under Argon/Nitrogen. Stable for >12 months.
-
Solution: TCO groups are prone to isomerization to the unreactive cis-isomer if exposed to thiols or copper. Avoid buffers containing DTT or Mercaptoethanol during conjugation.
-
Light: Protect from prolonged light exposure.[2]
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.
-
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Synthesis and Chemical Properties of TCO-PEG1-Val-Cit-PABC-OH." BenchChem Application Notes.
-
Nolting, B. (2013). "Linker Technologies for Antibody-Drug Conjugates." Methods in Molecular Biology.
-
BroadPharm. "TCO-PEG1-Val-Cit-PAB-OH Product Data." BroadPharm Catalog.
Sources
Application Note: Bioorthogonal Antibody Labeling and ADC Assembly using TCO-PEG1-Val-Cit-PAB-OH
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Click-to-Release Chemistry, and Self-Validating Conjugation Protocols
Introduction and Mechanistic Causality
The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker technologies that perfectly balance systemic stability with rapid, site-specific intracellular payload release. The TCO-PEG1-Val-Cit-PAB-OH building block represents a sophisticated convergence of bioorthogonal click chemistry and enzymatically triggered self-immolation.
As a Senior Application Scientist, I often see researchers struggle with premature payload cleavage or inefficient conjugation kinetics. This linker solves both issues through a precisely engineered molecular architecture. Understanding the causality behind each structural component is critical for optimizing your ADC development workflow:
-
The Bioorthogonal Engine (TCO): Traditional maleimide-thiol conjugations are prone to retro-Michael deconjugation in plasma, leading to off-target toxicity. Trans-cyclooctene (TCO) enables the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines. Operating at a rate constant exceeding
, it is the fastest bioorthogonal reaction available, allowing for stoichiometric, catalyst-free conjugation at low micromolar concentrations (). -
The Proteolytic Trigger (Val-Cit): The valine-citrulline dipeptide is highly stable in human plasma but serves as a highly specific substrate for Cathepsin B, a lysosomal protease overexpressed in many carcinomas ().
-
The Self-Immolative Spacer (PAB-OH): Direct attachment of a bulky payload to the Val-Cit sequence sterically hinders Cathepsin B. The p-aminobenzyl alcohol (PAB) spacer provides critical steric relief. Following enzymatic cleavage, the PAB group undergoes a spontaneous 1,6-elimination, releasing the free, unmodified payload ().
-
The PEG1 Spacer: A single polyethylene glycol unit provides just enough hydrophilicity to offset the lipophilicity of the TCO group without unnecessarily increasing the hydrodynamic radius of the linker.
Visualizing the Workflow and Mechanism
Diagram 1: Two-step ADC assembly workflow utilizing IEDDA click chemistry for rapid conjugation.
Diagram 2: Intracellular mechanism: Cathepsin B cleavage followed by PAB self-immolation.
Quantitative Data and Optimization Parameters
To ensure a robust labeling strategy, it is vital to compare the kinetics of your chosen chemistry and optimize the Drug-to-Antibody Ratio (DAR). The tables below summarize the empirical data driving our protocol design.
Table 1: Bioorthogonal Reaction Kinetics & Stability Comparison
| Reaction Type | Reactive Pairs | Rate Constant ( | Catalyst Required | in vivo Plasma Stability |
| IEDDA (Recommended) | TCO + Tetrazine | 10,000 - 100,000 | No | Excellent (Irreversible) |
| SPAAC | DBCO + Azide | 0.1 - 1.0 | No | Good |
| CuAAC | Alkyne + Azide | 10 - 100 | Yes (Cu I) | Poor (Copper Toxicity) |
| Maleimide-Thiol | Maleimide + Thiol | 1,000 - 10,000 | No | Moderate (Retro-Michael) |
Table 2: DAR Optimization via NHS-Tetrazine Equivalents (Empirical Data)
| Tz-NHS Equivalents | Incubation Time | Average DAR (Tz/mAb) | High Molecular Weight Aggregation (%) |
| 2.0x | 2 Hours | 1.8 | < 1.0% |
| 4.0x | 2 Hours | 3.5 (Optimal) | < 1.5% |
| 6.0x | 2 Hours | 5.2 | ~ 3.0% |
| 10.0x | 2 Hours | 7.8 | > 5.0% |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Proceeding to a subsequent step without analytical confirmation of the prior step is the leading cause of failed ADC syntheses. The following methodologies include mandatory Validation Checkpoints .
Protocol 1: Payload Activation and Conjugation
Causality Insight: The terminal benzylic hydroxyl group of TCO-PEG1-Val-Cit-PAB-OH is insufficiently electrophilic to react directly with amine-bearing payloads. It must first be activated to a p-nitrophenyl (PNP) carbonate to ensure quantitative carbamate formation.
-
Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. Add Bis(4-nitrophenyl) carbonate (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature (RT) in the dark for 4 hours.
-
Validation Checkpoint 1: Monitor the reaction via LC-MS. Do not proceed until the mass shifts entirely from the
of the -OH precursor to the -PNP carbonate (>95% conversion).
-
-
Payload Attachment: To the activated mixture, add the amine-containing payload (e.g., MMAE, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 0.1 eq). Stir for 12 hours at RT.
-
Purification: Purify the construct via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Validation Checkpoint 2: Verify the final TCO-PEG1-Val-Cit-PAB-MMAE construct via High-Resolution Mass Spectrometry (HRMS) and analytical HPLC. Purity must be >98% before introducing it to the antibody.
-
Protocol 2: Tetrazine (Tz) Pre-Functionalization of mAb
Causality Insight: We utilize an NHS-PEG4-Tetrazine. The PEG4 spacer is critical; it prevents the hydrophobic tetrazine moiety from burying itself into the antibody's hydrophobic pockets, ensuring it remains accessible for the subsequent click reaction.
-
Buffer Exchange: Exchange the native mAb into PBS (pH 7.5) using a 30 kDa MWCO centrifugal filter. Adjust concentration to exactly 5.0 mg/mL.
-
Conjugation: Add 4.0 molar equivalents of NHS-PEG4-Tetrazine (from a 10 mM anhydrous DMSO stock) to the mAb. Incubate at RT for 2 hours with gentle end-over-end rotation.
-
Purification: Remove unreacted NHS-Tetrazine using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Validation Checkpoint 3: Determine the Tetrazine-to-Antibody Ratio (TAR) using UV-Vis spectroscopy. Tetrazine exhibits a distinct absorbance peak at 520 nm (
). Calculate TAR = . Target TAR is 3.5 - 4.0. Do not proceed if TAR < 3.0.
-
Protocol 3: Bioorthogonal Labeling (IEDDA Click Reaction)
Causality Insight: Because the IEDDA reaction is extraordinarily fast and highly specific, we only need a slight stoichiometric excess of the payload. This minimizes the waste of expensive cytotoxic drugs and simplifies final purification.
-
Click Reaction: To the Tz-mAb (5 mg/mL in PBS), add 1.5 molar equivalents of TCO-PEG1-Val-Cit-PAB-MMAE (relative to the measured TAR from Checkpoint 3) from a 10 mM DMSO stock.
-
Incubation: Incubate at RT for 30 minutes. Visual cue: The faint pink hue of the tetrazine-functionalized antibody will disappear as it converts to the colorless pyridazine linkage.
-
Validation Checkpoint 4: Perform Hydrophobic Interaction Chromatography (HIC-HPLC) to map the Drug-to-Antibody Ratio (DAR) distribution. Confirm the complete disappearance of the unreacted Tz-mAb peak.
-
-
Final Polish: Remove excess TCO-payload via 30 kDa MWCO diafiltration (minimum 5 volume washes). Formulate the final ADC in a suitable storage buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).
Protocol 4: In Vitro Cathepsin B Cleavage Validation
-
Preparation: Dilute the synthesized ADC to 1 mg/mL in Sodium Acetate buffer (50 mM, pH 5.0, 1 mM DTT) to mimic the lysosomal environment.
-
Enzymatic Cleavage: Add activated human Cathepsin B (0.5 µg per 100 µg of ADC). Incubate at 37°C.
-
Time-Course Sampling: Aliquot samples at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction immediately by adding an equal volume of 1% Formic Acid in Acetonitrile.
-
Validation Checkpoint 5: Analyze the supernatant via LC-MS/MS to quantify the release of the free payload (e.g., MMAE). Plot the cleavage kinetics to determine the half-life (
) of the linker. A successful construct will show >80% payload release within 8 hours.
-
References
-
Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry (2002). Available at:[Link]
-
Rossin, R., et al. "Triggered Drug Release from an Antibody–Drug Conjugate Using Fast “Click-to-Release” Chemistry in Mice." Bioconjugate Chemistry (2016). Available at:[Link]
Application Note: Functional Validation of TCO-PEG1-Val-Cit-PAB-OH
This Application Note is structured as a comprehensive technical guide for validating the functional integrity of the linker TCO-PEG1-Val-Cit-PAB-OH . It addresses the critical need to verify both the bioorthogonal "click" capability and the enzymatic release mechanism prior to large-scale Antibody-Drug Conjugate (ADC) manufacturing.
Introduction & Mechanistic Rationale
TCO-PEG1-Val-Cit-PAB-OH is a heterobifunctional linker designed for "Click-to-Release" strategies in next-generation ADCs. Its architecture serves three distinct functions, each requiring independent validation:
-
Bioorthogonal Handle (TCO): The trans-cyclooctene (TCO) moiety enables ultra-fast conjugation to Tetrazine-modified antibodies via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is catalyst-free and proceeds rapidly (
) in physiological conditions. -
Solubility Spacer (PEG1): A mono-ethylene glycol unit minimizes aggregation and steric hindrance during conjugation.
-
Protease-Cleavable Trigger (Val-Cit-PAB): The Valine-Citrulline dipeptide is the substrate for Cathepsin B , a lysosomal cysteine protease overexpressed in many tumor cells.[1] Upon cleavage, the p-aminobenzyl (PAB) spacer undergoes spontaneous 1,6-elimination (self-immolation), releasing the free payload.[3]
Critical Note on the "-OH" Terminus: The hydroxyl group on the PAB moiety is a precursor. It is chemically inert regarding drug release until it is activated (typically to a p-nitrophenyl carbonate) and conjugated to an amine-containing payload (e.g., MMAE, Doxorubicin). Therefore, this protocol covers the validation of the linker after payload attachment (or using a model fluorophore) for the cleavage assay, while the TCO assay can be performed on the raw linker.
Mechanistic Pathway Diagram
Caption: Figure 1: The functional lifecycle of the TCO-PEG1-Val-Cit-PAB-OH linker, from bioorthogonal conjugation to lysosomal payload release.[1]
Experimental Design Strategy
To fully validate this linker, we employ a "Dual-Arm" validation strategy:
| Validation Arm | Objective | Target Metric | Methodology |
| Arm A: Kinetic Integrity | Confirm TCO reactivity is preserved and not sterically hindered. | Rate Constant ( | UV-Vis Spectrophotometry (Tetrazine titration) |
| Arm B: Release Efficiency | Verify Val-Cit susceptibility to Cathepsin B and stability in plasma. | Half-life ( | HPLC/LC-MS with Model Conjugate |
Protocol A: Bioorthogonal Reactivity Assay (TCO-Tetrazine)
Purpose: To determine the second-order rate constant of the TCO group reacting with a Tetrazine probe. This ensures the TCO handle has not degraded (isomerized to cis-cyclooctene) during storage.
Materials
-
Analyte: TCO-PEG1-Val-Cit-PAB-OH (10 mM stock in DMSO).
-
Probe: Methyl-Tetrazine-PEG4-Acid (or similar stable Tetrazine).
-
Buffer: PBS (pH 7.4).
-
Instrument: UV-Vis Spectrophotometer (scanning 400–600 nm).
Procedure
-
Baseline Setup: Prepare a 100 µM solution of the Tetrazine probe in PBS in a quartz cuvette.
-
Absorbance Check: Measure absorbance at 520 nm (characteristic Tetrazine peak). It should be between 0.5 – 1.0 AU.
-
Initiation: Rapidly add TCO-PEG1-Val-Cit-PAB-OH (1:1 molar ratio, 100 µM final) to the cuvette and mix immediately.
-
Monitoring: Continuously monitor the decrease in absorbance at 520 nm over time (0–5 minutes).
-
Note: The reaction is extremely fast. If using a standard spectrophotometer, use a lower concentration (e.g., 10 µM) or stopped-flow apparatus if available. For manual mixing, a 10-fold excess of TCO (Pseudo-first-order conditions) is recommended to slow the observed decay for easier measurement.
-
-
Calculation: Plot
vs. time. The slope represents .
Acceptance Criteria:
-
Complete disappearance of the 520 nm peak within <5 minutes at equimolar concentrations indicates high TCO integrity.
Protocol B: Cathepsin B Enzymatic Cleavage Assay[4][5]
Purpose: To simulate lysosomal conditions and quantify the release of the payload. Prerequisite: For this assay to work, the "-OH" group must be conjugated to a payload or a model fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC ).
-
If testing the raw linker: You will monitor the disappearance of the intact linker mass via LC-MS, but you will not observe self-immolation kinetics without a leaving group. This protocol assumes a Linker-Payload mimic.
Materials
-
Substrate: TCO-PEG1-Val-Cit-PAB-[Payload] (10 mM stock in DMSO).
-
Enzyme: Human Liver Cathepsin B (activated).
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: DTT (Dithiothreitol).
-
Control: Human Plasma (pooled).
Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the Cathepsin B cleavage assay.
Detailed Procedure
1. Enzyme Activation (Critical Step)
Cathepsin B is a cysteine protease and requires reduction to become active.
-
Mix Cathepsin B stock with Assay Buffer containing 5 mM DTT .
-
Incubate at 37°C for 15 minutes .
-
Note: Without DTT activation, cleavage rates will be negligible.
2. Reaction Setup
Prepare the following reaction mixtures in 1.5 mL microcentrifuge tubes or a 96-well plate:
| Component | Experimental Well | Negative Control (No Enzyme) | Plasma Stability Control |
| Buffer (pH 5.0) | 88 µL | 90 µL | - |
| Human Plasma | - | - | 90 µL |
| Activated Cathepsin B | 2 µL (approx. 20 nM final) | - | - |
| Substrate (100 µM) | 10 µL (10 µM final) | 10 µL | 10 µL |
| Total Volume | 100 µL | 100 µL | 100 µL |
3. Incubation & Sampling
-
Incubate all samples at 37°C .
-
Timepoints: Harvest aliquots (20 µL) at 0 min, 30 min, 1 h, 4 h, and 24 h .
-
Quenching: Immediately add 20 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the harvested aliquot. This stops the enzymatic reaction and precipitates proteins.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet precipitate. Collect supernatant for analysis.[4]
4. Analytical Quantification (HPLC/LC-MS)
Inject the supernatant onto a C18 Reverse-Phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
Expected Results:
-
Peak A (Substrate): TCO-PEG1-Val-Cit-PAB-Payload (Decreases over time).
-
Peak B (Intermediate): Val-Cit-PAB-Payload (Transient, usually not seen due to fast self-immolation).
-
Peak C (Product): Free Payload (Increases over time).
-
Peak D (Byproduct): TCO-PEG1-Val-Cit (Remains in solution).
Data Analysis & Troubleshooting
Calculating Cleavage Efficiency
Calculate the percent release at each timepoint:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Cleavage Observed | Enzyme inactive or pH incorrect. | Ensure DTT was added fresh. Verify buffer pH is 5.0–6.0 (Cathepsin B is inactive at pH > 7.0).[5] |
| Cleavage in Plasma Control | Non-specific esterase activity. | Human plasma is usually stable.[6] If using Mouse Plasma , rapid cleavage is expected due to Ces1C esterase. This is a known artifact in rodent models. |
| TCO Peak Missing in LC-MS | TCO isomerization or degradation. | Avoid exposure to light and acidic conditions for prolonged periods during storage. TCO can isomerize to cis-cyclooctene (inactive) in presence of thiols over long durations (days). |
| Incomplete Release | Aggregation of substrate. | Ensure <1% DMSO in final assay buffer. Add 0.05% Tween-20 if substrate is highly hydrophobic. |
References
-
Senter, P. D., et al. (2025). "Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers." BenchChem.[2][7][4][5][8] Link
-
Fox, J. M., et al. (2022). "Tetrazine-TCO Ligation Protocol."[2][9][10] BroadPharm.[11] Link
-
Vector Laboratories. (2024). "TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility."[9] Vector Labs Application Guide. Link
-
Creative Biolabs. (2024). "ADC Plasma Stability Analysis Service." ADC Development Guide. Link
-
Bioconjugate Chem. (2024). "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates."[12] ACS Publications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Advanced Application Note & Protocol: TCO-PEG1-Val-Cit-PAB-OH for Cancer Cell Line Studies
Introduction: The "Click-to-Release" Paradigm
TCO-PEG1-Val-Cit-PAB-OH represents a pinnacle in Antibody-Drug Conjugate (ADC) linker design, merging the ultrafast kinetics of bioorthogonal chemistry with enzyme-triggered payload release. This heterobifunctional linker is engineered for researchers developing "Click-to-Release" therapeutics where precise control over conjugation (via TCO) and intracellular activation (via Val-Cit-PAB) is paramount.[1]
Core Architecture & Function[1][2][3]
-
TCO (trans-Cyclooctene): The bioorthogonal handle.[1][2][3][4][5] It reacts with Tetrazine-functionalized antibodies via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][4][5][6][7] This reaction is irreversible, catalyst-free, and orders of magnitude faster (
) than traditional azide-alkyne clicks [1]. -
PEG1 Spacer: A minimal polyethylene glycol unit that enhances aqueous solubility of hydrophobic payloads (e.g., MMAE, Doxorubicin) while preventing steric hindrance during the click reaction.
-
Val-Cit (Valine-Citrulline): A protease-cleavable dipeptide optimized for stability in neutral plasma and rapid hydrolysis by Cathepsin B in the acidic, enzyme-rich lysosomal compartment of cancer cells [2].[1][8]
-
PAB-OH (p-Aminobenzyl Alcohol): A self-immolative spacer. Upon enzymatic cleavage of the Val-Cit bond, the PAB group undergoes a spontaneous 1,6-elimination, ejecting the free drug payload in its native, active form.[1][9]
Mechanism of Action
The following diagram illustrates the complete lifecycle of an ADC constructed with this linker, from bioorthogonal assembly to lysosomal drug release.
Figure 1: Logical flow of TCO-PEG1-Val-Cit-PAB-OH mediated ADC assembly and activation.
Experimental Protocols
Phase 1: Chemical Conjugation of Payload (Linker-Drug Synthesis)
Objective: Attach an amine-containing cytotoxic drug (e.g., MMAE) to the TCO-PEG1-Val-Cit-PAB-OH linker. The -OH group must first be activated to a carbonate.
Materials:
-
Bis(4-nitrophenyl) carbonate (Bis-PNP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cytotoxic Payload (e.g., MMAE, Doxorubicin) with a free amine.
Protocol:
-
Activation (Carbonate Formation):
-
Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2 eq) in anhydrous DMF under nitrogen.
-
Add DIPEA (3 eq).
-
Stir at room temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the formation of the reactive PNP-carbonate intermediate (Shift in retention time).
-
Precipitate with cold ether or purify via flash chromatography to isolate TCO-PEG1-Val-Cit-PAB-OCO-PNP .
-
-
Drug Coupling:
-
Dissolve the activated PNP-carbonate linker (1.1 eq) and the amine-drug (1 eq) in anhydrous DMF.
-
Add HOBt (1 eq) and Pyridine (2 eq) to catalyze the carbamate formation.
-
Stir at RT for 12–24 hours protected from light.
-
Purification: Purify the final TCO-Linker-Drug construct using preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Validation: Confirm identity via HRMS (Mass should = Linker + Drug + Carbonyl - PNP - H).
-
Phase 2: Antibody Conjugation (Click Reaction)
Objective: Conjugate the TCO-Linker-Drug to a Tetrazine-modified antibody.[4]
Protocol:
-
Preparation: Buffer exchange the Tetrazine-mAb into PBS (pH 7.4). Ensure concentration is 1–5 mg/mL.
-
Click Reaction:
-
Purification: Remove excess free drug using a Zeba™ Spin Desalting Column (7K MWCO) or Size Exclusion Chromatography (SEC).[2]
-
QC - DAR Determination: Measure the Drug-to-Antibody Ratio (DAR) using UV-Vis (if drug and mAb have distinct
) or Hydrophobic Interaction Chromatography (HIC).
Phase 3: In Vitro Validation (Cleavage & Cytotoxicity)
A. Cathepsin B Cleavage Assay
Objective: Verify that the linker releases the drug only in the presence of the lysosomal enzyme.[10]
| Component | Condition A (Control) | Condition B (Experimental) |
| Buffer | 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 | 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 |
| Enzyme | None | Human Liver Cathepsin B (10 µg/mL) |
| Substrate | TCO-Linker-Drug (10 µM) | TCO-Linker-Drug (10 µM) |
| Reducing Agent | DTT (5 mM) | DTT (5 mM) |
| Temp/Time | 37°C / 0–24 hrs | 37°C / 0–24 hrs |
Procedure:
-
Incubate the TCO-Linker-Drug in both conditions.
-
Take aliquots at t=0, 1h, 4h, 24h.
-
Quench with cold acetonitrile.
-
Analyze via LC-MS.[1]
-
Success Criteria: Condition B should show disappearance of the intact linker and appearance of free drug. Condition A should remain stable [3].
B. Cytotoxicity Assay (Cell Lines)
Objective: Determine the IC50 of the ADC on antigen-positive vs. antigen-negative cancer cells.
Protocol:
-
Seeding: Plate antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Treat cells with serial dilutions of:
-
Free Drug (Positive Control)
-
Naked Antibody (Negative Control)
-
TCO-Linker-Drug ADC (Experimental)[4]
-
-
Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® or MTT reagent. Measure luminescence/absorbance.
-
Analysis: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism).
-
Note: The ADC should be potent (low nM IC50) only in antigen-positive cells.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency (Phase 1) | Inactive Carbonate | Ensure Bis-PNP is fresh and reaction is strictly anhydrous. Use p-nitrophenyl chloroformate for higher reactivity if needed. |
| Precipitation during Click (Phase 2) | Hydrophobic Payload | Increase PEG chain length (switch to PEG4 variant) or increase DMSO % (up to 10-15% if mAb tolerates). |
| High Background Toxicity | Premature Cleavage | Check plasma stability.[9] Ensure the Val-Cit bond is not being cleaved by non-target proteases (e.g., elastase). |
| No Drug Release in Assay | Enzyme Inactivity | Cathepsin B requires activation by DTT/Cysteine. Ensure pH is strictly 5.0 (inactive at neutral pH). |
References
-
BenchChem. Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-OH Conjugation to Antibodies. Retrieved from
-
BroadPharm. NH2-PEG1-Val-Cit-PAB-OH Product Guide and Cleavage Mechanisms. Retrieved from
-
ADC Review. Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.[8] (2024).[8] Retrieved from
-
BOC Sciences. Peptide Linkers in Antibody-Drug Conjugates: Val-Cit Mechanism. Retrieved from
-
MedChemExpress. TCO-PEG1-Val-Cit-PABC-OH Product Information and Protocols. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]
Application Note: Next-Generation ADC Assembly Using the TCO-PEG1-Val-Cit-PAB-OH Linker System
Executive Summary & Rationale
The development of Antibody-Drug Conjugates (ADCs) demands linker systems that are exquisitely stable in systemic circulation yet rapidly cleaved within the tumor microenvironment. The TCO-PEG1-Val-Cit-PAB-OH linker represents a highly modular, bioorthogonal solution that bridges advanced click chemistry with clinically validated enzymatic release mechanisms [1].
This application note provides a comprehensive, causality-driven guide to utilizing this linker. By combining the unparalleled kinetics of the Inverse Electron Demand Diels-Alder (iEDDA) reaction with the precision of Cathepsin B-mediated proteolysis, researchers can achieve high Drug-to-Antibody Ratios (DAR) without compromising monoclonal antibody (mAb) integrity [2].
Mechanistic Causality: Why This Linker Works
To successfully manipulate this linker in the laboratory, one must understand the chemical causality governing its three primary domains:
-
The Bioorthogonal Conjugation Handle (TCO-PEG1): Trans-cyclooctene (TCO) is highly strained, making it exceptionally reactive toward tetrazines (Tz) via the iEDDA reaction. This reaction is catalyst-free, operates efficiently at physiological pH, and is orders of magnitude faster than standard strain-promoted azide-alkyne cycloaddition (SPAAC) [2]. The short PEG1 spacer provides essential steric relief between the bulky TCO moiety and the peptide sequence without introducing excessive hydrophilicity, which can alter the pharmacokinetic profile of the final ADC.
-
The Enzymatic Trigger (Val-Cit): The Valine-Citrulline (Val-Cit) dipeptide is specifically recognized by the S2 and S1 pockets of Cathepsin B, a lysosomal cysteine protease overexpressed in many solid tumors [3]. At the slightly basic pH of blood plasma (pH 7.4), the enzyme is inactive and the linker remains highly stable. Upon endocytosis and trafficking to the acidic lysosome (pH 4.5), Cathepsin B rapidly hydrolyzes the citrulline-PAB amide bond.
-
The Self-Immolative Spacer (PAB-OH): The p-aminobenzyl alcohol (PAB) group serves as a spatial buffer between the bulky payload and the enzymatic cleavage site. Once the Val-Cit bond is cleaved, the resulting aniline nitrogen triggers a spontaneous 1,6-elimination electronic cascade. This rapid, non-enzymatic fragmentation cleanly releases the free, unmodified cytotoxic payload [4].
Cathepsin B-mediated cleavage and subsequent 1,6-elimination self-immolation cascade.
Quantitative Performance Data
Understanding the kinetic boundaries of your reagents is critical for experimental design. Table 1 summarizes the expected physicochemical parameters of the TCO-PEG1-Val-Cit-PAB system.
Table 1: Physicochemical and Kinetic Parameters
| Parameter | Value / Characteristic | Mechanistic Implication |
| iEDDA Rate Constant ( | Enables rapid conjugation at low | |
| Plasma Stability ( | > 7 days (Human Plasma, 37°C) | Prevents premature payload release and systemic toxicity [5]. |
| Lysosomal Cleavage ( | < 2 hours (Cathepsin B, pH 4.5) | Ensures rapid intracellular drug accumulation. |
| Storage Requirement | -20°C, desiccated, dark | Prevents TCO isomerization to the unreactive cis-cyclooctene (CCO) [5]. |
Step-by-Step Experimental Protocols
The following protocols represent a self-validating workflow. Because the precursor ends in a hydroxyl group (-OH ), it must first be activated before a drug (e.g., an amine-containing payload like MMAE) can be attached.
Step-by-step modular assembly of ADCs utilizing iEDDA click chemistry.
Protocol A: Activation of PAB-OH to PAB-PNP
Causality: The benzylic hydroxyl group of PAB is a poor electrophile. Converting it to a p-nitrophenyl (PNP) carbonate creates a highly reactive leaving group necessary for carbamate formation with the amine of the payload [1].
-
Dissolution: Dissolve 1.0 eq of TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMF under an inert argon atmosphere.
-
Activation: Add 3.0 eq of bis(4-nitrophenyl) carbonate, followed by 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir at room temperature in the dark for 4–6 hours.
-
Self-Validation Check: Monitor via LC-MS. Look for the mass shift corresponding to the addition of the PNP group (+165 Da). Do not proceed to Protocol B until >95% conversion is observed.
-
Purification: Purify the resulting TCO-PEG1-Val-Cit-PAB-PNP via preparative reverse-phase HPLC and lyophilize.
Protocol B: Payload Attachment (Synthesis of Linker-Drug)
-
Reaction Setup: Dissolve 1.0 eq of the activated TCO-PEG1-Val-Cit-PAB-PNP and 1.1 eq of the amine-containing payload (e.g., MMAE) in anhydrous DMF.
-
Catalysis: Add 2.0 eq of DIPEA and 0.1 eq of Hydroxybenzotriazole (HOBt) to facilitate the nucleophilic attack and suppress side reactions.
-
Incubation: Stir at room temperature for 12–16 hours.
-
Self-Validation Check: The reaction mixture will turn distinctly yellow as the free p-nitrophenolate leaving group is released. Confirm the exact mass of the TCO-PEG1-Val-Cit-PAB-Drug complex via LC-MS.
Protocol C: Antibody Tetrazine (Tz) Functionalization
-
Buffer Exchange: Buffer exchange the native mAb into PBS (pH 7.4) at a concentration of 5–10 mg/mL.
-
Conjugation: Add 5–10 molar equivalents of an amine-reactive Tetrazine (e.g., NHS-PEG4-Tetrazine) dissolved in DMSO (ensure final DMSO concentration is <10% v/v).
-
Incubation: Incubate at room temperature for 2 hours with gentle agitation.
-
Purification: Remove excess NHS-Tetrazine using a Zeba™ Spin Desalting Column or Tangential Flow Filtration (TFF).
-
Self-Validation Check: The resulting Tz-mAb will exhibit a faint pink hue due to the tetrazine chromophore (absorbance peak ~520 nm).
Protocol D: iEDDA Click Conjugation (ADC Assembly)
Causality: The iEDDA reaction between the Tz-mAb and the TCO-Linker-Drug is driven by the release of nitrogen gas (
-
Reaction Setup: To the Tz-mAb solution, add 1.5 molar equivalents (relative to the quantified tetrazine groups) of the TCO-PEG1-Val-Cit-PAB-Drug dissolved in DMSO.
-
Incubation: Incubate at room temperature for 1–2 hours.
-
Self-Validation Check (Visual & Analytical): The characteristic pink color of the tetrazine will rapidly fade as the chromophore is destroyed upon
elimination. Confirm the final DAR using Hydrophobic Interaction Chromatography (HIC) or intact LC-MS. -
Final Polish: Purify the final ADC via Size Exclusion Chromatography (SEC) to remove any unreacted linker-drug and high-molecular-weight aggregates.
Troubleshooting & Quality Control
-
Incomplete Payload Conjugation: If the PAB-PNP intermediate fails to react fully with the payload, verify the anhydrous nature of your DMF. Trace water will hydrolyze the PNP carbonate back to the unreactive PAB-OH.
-
Low Click Efficiency: TCO is susceptible to isomerization into the unreactive cis-cyclooctene (CCO) when exposed to light, heat, or prolonged storage in solution [5]. Always store TCO reagents at -20°C as lyophilized powders and prepare solutions fresh immediately prior to use.
-
Premature Cleavage in vitro: If the ADC shows instability during formulation, ensure the pH of the storage buffer is strictly maintained between 6.0 and 6.5. Cathepsin B-cleavable linkers can undergo slow, non-specific hydrolysis if the pH drops too low or if microbial contamination introduces exogenous proteases.
References
- MedChemExpress. "TCO-PEG1-Val-Cit-PABC-PNP | ADC Linker".
- Creative Biolabs. "Inverse Electron Demand Diels-Alder Reaction (IEDDA)".
- BenchChem. "An In-depth Technical Guide to the Mechanism of Action of Fmoc-Val-Cit-PAB-PNP".
- ChemPep. "159857-79-1 | Val-Cit-PAB".
- BroadPharm. "TCO-PEG4-Val-Cit-PAB-PNP, ADC linker".
Technical Application Note: TCO-PEG1-Val-Cit-PAB-OH in Preclinical ADC Research
Executive Summary & Molecular Architecture
TCO-PEG1-Val-Cit-PAB-OH is a heterobifunctional linker intermediate designed for the modular synthesis of Antibody-Drug Conjugates (ADCs).[1] It combines the ultra-fast kinetics of bioorthogonal click chemistry with the industry-standard enzymatic release mechanism .
Unlike traditional maleimide-based linkers, which suffer from retro-Michael instability in plasma, the Trans-Cyclooctene (TCO) moiety forms a stable pyridazine bond with Tetrazine-modified antibodies. This linker is particularly valuable in pre-targeting strategies and high-throughput ADC library generation where rapid, stoichiometric conjugation is required without heavy chain reduction or disulfide scrambling.
Molecular Components & Function[1][2]
| Component | Functionality | Mechanism of Action |
| TCO (Trans-Cyclooctene) | Bioorthogonal Handle | Reacts with Tetrazine (Tz) via Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3][4][5][6] |
| PEG1 Spacer | Solubilizer | A short polyethylene glycol unit to enhance aqueous solubility and reduce steric hindrance during conjugation.[1] |
| Val-Cit (Valine-Citrulline) | Enzymatic Trigger | A dipeptide substrate highly specific for Cathepsin B , a lysosomal protease upregulated in many tumor types.[1][] |
| PAB (p-Aminobenzyl alcohol) | Self-Immolative Spacer | Upon peptide cleavage, the PAB group undergoes a spontaneous 1,6-elimination, releasing the free drug payload. |
| -OH (Hydroxyl) | Payload Attachment Site | The primary alcohol must be activated (typically to a carbonate) to conjugate amine-bearing payloads (e.g., MMAE, Doxorubicin). |
Mechanism of Action
The utility of this linker relies on two distinct chemical events: the IEDDA conjugation (for assembly) and the Cathepsin B cleavage (for release).[1]
Graphviz Diagram: Mechanism of Action
Caption: Logical flow from bioorthogonal assembly via IEDDA reaction to lysosomal enzymatic triggering and payload release.
Primary Applications
A. Modular ADC Library Synthesis
Researchers can synthesize a single batch of "TCO-Linker-Payload" and react it with various "Tetrazine-Antibodies" (targeting HER2, CD30, EGFR, etc.).
-
Advantage: Eliminates the need to re-optimize conjugation conditions for every new antibody-drug pair.
-
Throughput: Enables the parallel synthesis of 10-50 ADCs in microplate format for screening.
B. Tumor Pre-Targeting (In Vivo)
Because the TCO-Tetrazine reaction is fast enough to occur in vivo, this linker enables pre-targeting strategies:
-
Injection 1: Tetrazine-tagged Antibody (accumulates in tumor over 24-48h; excess clears).
-
Injection 2: TCO-Linker-Drug (small molecule; penetrates tumor rapidly).
-
Reaction: The drug "clicks" to the antibody at the tumor site.
-
Benefit: Reduces systemic toxicity by decoupling the pharmacokinetics of the antibody and the cytotoxic drug.
Experimental Protocols
Safety Note: Handle all cytotoxic payloads (e.g., MMAE, DM1) in a biological safety cabinet. TCO is light-sensitive; keep vials wrapped in foil.
Protocol A: Activation and Payload Conjugation
Objective: Attach a cytotoxic drug (containing a secondary or primary amine) to the TCO-PEG1-Val-Cit-PAB-OH linker.
The -OH group is not reactive toward amines directly. It must be converted to a p-nitrophenyl (PNP) carbonate .
Materials:
-
Bis(4-nitrophenyl) carbonate (Bis-PNP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF[5]
-
Cytotoxic Payload (e.g., MMAE)[9]
Step-by-Step Procedure:
-
Activation (Formation of Carbonate):
-
Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2.5 eq) in anhydrous DMF.
-
Add DIPEA (3 eq).
-
Stir at Room Temperature (RT) for 4–12 hours under nitrogen.
-
QC Check: Monitor by LC-MS for the disappearance of the starting alcohol and formation of the PNP-carbonate intermediate (
). -
Purification: Precipitate with cold ether or purify via flash chromatography (silica) to isolate TCO-PEG1-Val-Cit-PAB-OCO-PNP .
-
-
Conjugation to Payload:
-
Dissolve the Payload (1 eq) and HOBt (0.5 eq, optional catalyst) in anhydrous DMF.
-
Add the activated TCO-Linker-PNP (1.2 eq) and DIPEA (2 eq).
-
Stir at RT for 24 hours.
-
Mechanism:[1][2][3][5][10][11][12] The amine of the payload attacks the carbonate, displacing p-nitrophenol.
-
Purification: Purify the final TCO-Linker-Drug construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to a powder.
-
Protocol B: Antibody Conjugation (IEDDA Reaction)
Objective: Conjugate the TCO-Linker-Drug to a Tetrazine-modified Antibody.
Materials:
-
Tetrazine-modified Antibody (prepared via NHS-Tetrazine ester labeling of Lysines).
-
TCO-Linker-Drug (from Protocol A).
-
DMSO.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve TCO-Linker-Drug in DMSO (stock conc. 10 mM).
-
Ensure Antibody is in PBS (pH 7.4). Avoid buffers with high thiols or oxidizing agents.
-
-
Conjugation:
-
Add TCO-Linker-Drug to the Antibody solution.[5]
-
Stoichiometry: Use 1.5 to 2.0 equivalents of TCO per Tetrazine group on the antibody. (If the Ab has 4 Tetrazines, add 6-8 eq of TCO-Drug).
-
Incubation: React for 30–60 minutes at RT. The reaction is extremely fast; long incubations are unnecessary and may risk TCO isomerization.
-
-
Purification:
-
Remove excess small molecule drug using a Desalting Column (e.g., PD-10) or Centrifugal Filter (30 kDa MWCO).
-
Note: Unlike maleimide conjugations, no "quenching" is strictly required if the excess drug is removed, as the reaction is bioorthogonal.
-
Troubleshooting & Optimization (Expertise & Experience)
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | TCO Isomerization | TCO can isomerize to the inactive cis-isomer in the presence of copper or thiols. Use chelators (EDTA) in buffers and store TCO stocks at -20°C or -80°C. |
| Precipitation during Reaction | Hydrophobicity | The PEG1 spacer is short. If using hydrophobic drugs (MMAE), the TCO-Drug construct may precipitate in aqueous buffer. Add up to 10-15% organic cosolvent (DMA/propylene glycol) to the reaction. |
| High Aggregate Content | Over-labeling | High Drug-Antibody Ratio (DAR) can cause aggregation. Titrate the Tetrazine-NHS input during the initial antibody modification to target a lower DAR (2-4). |
| Unexpected Release in Mouse Plasma | Carboxylesterase Activity | While Val-Cit is stable in human plasma, mouse plasma contains Ces1C which can cleave certain esters. Use Ces1C-knockout mice or include esterase inhibitors for accurate PK studies in rodents. |
References
-
Versteegen, R. M., et al. (2013). "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition. [Link]
-
Rossin, R., et al. (2014). "Trans-Cyclooctene Tags with Improved Stability for Tumor Pretargeting with In Vivo Diels–Alder Chemistry." Bioconjugate Chemistry. [Link]
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. [Link]
-
Carlson, J. C. T., et al. (2013).[4] "In vivo bioorthogonal chemistry: molecular imaging and therapy." Accounts of Chemical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly reactive trans-cyclooctene tags with improved stability for tumor pretargeting with in vivo Diels-Alder chemistry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 12. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
characterization techniques for TCO-PEG1-Val-Cit-PAB-OH ADCs.
Application Note & Protocol Guide
Introduction
The integration of Trans-Cyclooctene (TCO) moieties into Antibody-Drug Conjugates (ADCs) represents a shift from stochastic conjugation to precise, bioorthogonal "click" chemistry strategies.[1] The linker system TCO-PEG1-Val-Cit-PAB-OH combines two powerful functionalities:
-
TCO Handle: An ultrafast bioorthogonal handle for Inverse Electron Demand Diels-Alder (IEDDA) reactions (e.g., for pre-targeting applications or site-specific conjugation).
-
Val-Cit-PAB: A cathepsin B-cleavable dipeptide linker with a self-immolative p-aminobenzyl (PAB) spacer for intracellular payload release.[2]
Characterizing ADCs bearing this linker presents unique challenges. Unlike standard maleimide-ADCs, TCO-ADCs are metastable; the TCO ring possesses significant ring strain (~26 kcal/mol) and can isomerize to the unreactive cis-cyclooctene (CCO) isomer or degrade in the presence of thiols. Furthermore, the hydrophobicity of the TCO ring can induce antibody aggregation.
This guide details the essential physicochemical and functional assays required to validate the integrity, stability, and reactivity of TCO-PEG1-Val-Cit-PAB-OH ADCs.
Module 1: Physicochemical Characterization
Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: Determine Drug-to-Antibody Ratio (DAR) and assess hydrophobicity-driven aggregation. Rationale: TCO is significantly more hydrophobic than standard linkers. HIC separates ADC species based on the number of TCO linkers attached, preserving the native antibody structure.
-
Critical Insight: TCO-ADCs often exhibit higher retention times than Maleimide-ADCs. Resolution loss in HIC often indicates TCO-induced aggregation or "sticky" hydrophobic patches.
Data Presentation: HIC Profile Interpretation
| Peak ID | Retention Time (min) | Species Identity | Interpretation |
| Peak 1 | 2.5 - 3.0 | DAR 0 (Naked mAb) | Unconjugated antibody. High % indicates low conjugation efficiency. |
| Peak 2 | 5.0 - 6.0 | DAR 2 | Two TCO linkers. Usually the major species in site-specific conjugations. |
| Peak 3 | 8.5 - 9.5 | DAR 4 | Four TCO linkers. Higher hydrophobicity.[3][4][5][6] |
| Broad Hump | > 12.0 | Aggregates | Irreversible aggregates driven by TCO hydrophobicity. |
Native Mass Spectrometry (Native MS)
Objective: Confirm covalent attachment and total mass distribution. Rationale: Unlike reducing MS (which breaks disulfides), Native MS preserves the non-covalent interactions, allowing observation of the intact antibody-linker complex.
-
Note: The mass shift for TCO-PEG1-Val-Cit-PAB-OH (approx. 600-800 Da depending on exact termination) must be calculated precisely.
Module 2: Functional Integrity of the TCO Handle (The "Click" Potential)
This is the most critical quality attribute for this specific ADC class. If the TCO isomerizes to cis-cyclooctene (CCO), the ADC is biologically inert for click reactions.
"Active" DAR Determination via Tetrazine Titration
Principle: TCO reacts instantaneously with Tetrazines (Tz). By titrating the ADC with a specific Tetrazine dye (e.g., Methyl-Tetrazine or H-Tetrazine) and monitoring the disappearance of the Tetrazine absorbance (at ~520 nm), we can calculate the moles of active TCO available.
Protocol: Tetrazine Titration Kinetics
Materials:
-
TCO-ADC Sample (known protein concentration).
-
Reference Tetrazine: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Absorbance max ~520 nm,
in PBS).
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of Tetrazine in DMSO. Dilute to 50 µM in PBS.
-
Baseline: Measure Absorbance at 520 nm (
) of the 50 µM Tetrazine solution. -
Reaction: Add a known molar excess of TCO-ADC to the cuvette.
-
Note: The reaction is diffusion-controlled (
).
-
-
Monitoring: Monitor the decay of absorbance at 520 nm until it plateaus (
). -
Calculation:
Isomerization Stability Assay
Objective: Quantify the rate of TCO
-
Incubate TCO-ADC in Mouse Serum or PBS at 37°C.
-
At time points (0, 4, 24, 48 hrs), pull aliquots.
-
Perform Tetrazine Titration (as above).
-
Plot Active DAR vs. Time.
-
Pass Criteria: >85% Active TCO retained after 24h in serum.
Module 3: Biological Release (Val-Cit Cleavage)
The Val-Cit-PAB linker is designed to release the payload upon internalization into lysosomes.[2]
Cathepsin B Cleavage Assay
Objective: Verify that the TCO attachment does not sterically hinder the enzyme's access to the Val-Cit bond.
Protocol: Enzymatic Release
Materials:
-
Recombinant Human Cathepsin B (active).[9]
-
Activation Buffer: 25 mM MES, pH 5.0, 1 mM DTT (DTT is required to activate the enzyme's cysteine active site).
-
Analysis: RP-HPLC.
Step-by-Step Methodology:
-
Activation: Incubate Cathepsin B (10 µg/mL) in Activation Buffer at 37°C for 15 minutes.
-
Reaction Setup: Mix TCO-ADC (10 µM) with Activated Cathepsin B.
-
Control: TCO-ADC in buffer without enzyme.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at 0, 1, 2, 4, and 24 hours.
-
Quenching: Add equal volume of ice-cold Methanol or 1% Formic Acid to stop the reaction.
-
Analysis: Inject supernatant onto RP-HPLC (C18 column).
-
Monitor: Appearance of the free payload (or PAB-OH intermediate if PAB elimination is slow) and disappearance of the intact Linker-ADC peak.
-
Visualization: Characterization Workflow
Caption: Integrated workflow for physicochemical, functional (click-reactivity), and biological (release) characterization of TCO-ADCs.
Visualization: Mechanism of Action & Release
Caption: The cascade of events triggered by lysosomal Cathepsin B, leading to the self-immolation of the PAB spacer and drug release.
References
-
Rossin, R., et al. (2010). "Trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems." Bioconjugate Chemistry.
-
Oneto, C., et al. (2016). "Hydrophobic Interaction Chromatography for the Characterization of Antibody-Drug Conjugates." Journal of Chromatography A.
-
Dubey, R., et al. (2015). "Cathepsin B-labile linker chemistries for antibody-drug conjugates." Bioconjugate Chemistry.
-
Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity." Journal of the American Chemical Society.
-
Stubenrauch, K., et al. (2013). "Impact of Linker Hydrophobicity on the Stability and Pharmacokinetics of ADCs." Clinical Cancer Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromacademy.com [chromacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. debiopharm.com [debiopharm.com]
Application Note: Purification Strategies for TCO-PEG1-Val-Cit-PAB-OH Linkers
Abstract
This guide details the purification and handling protocols for TCO-PEG1-Val-Cit-PAB-OH , a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs).[1] This molecule combines bioorthogonal reactivity (trans-cyclooctene) with enzymatic cleavability (Valine-Citrulline). The presence of the strained TCO ring presents unique purification challenges due to its susceptibility to acid-catalyzed isomerization into the inactive cis-cyclooctene (CCO) isomer. This note provides optimized Preparative HPLC and Flash Chromatography methods designed to maximize purity (>95%) while preserving the bio-reactivity of the TCO moiety.
Physicochemical Analysis & Stability Profile
Before initiating purification, the operator must understand the competing chemical properties of the conjugate components.
| Component | Function | Chemical Risk | Purification Implication |
| TCO (Trans-Cyclooctene) | Bioorthogonal "Click" Handle | Isomerization: Converts to inactive cis-isomer under acidic stress (pH < 4), heat, or radical exposure. | CRITICAL: Avoid prolonged exposure to strong acids (e.g., high % TFA). Use neutral buffers or Formic Acid with rapid workup. |
| Val-Cit Dipeptide | Protease Cleavage Site | Hydrophilicity: Adds polarity; Zwitterionic character. | Requires aqueous mobile phase for retention; elutes early in Reverse Phase (RP). |
| PAB-OH | Self-Immolative Spacer | Oxidation: Benzylic alcohol can oxidize. | Degas solvents; store under inert atmosphere ( |
The TCO Isomerization Challenge
The primary failure mode in purifying this linker is the degradation of TCO. Standard HPLC methods often use 0.1% Trifluoroacetic Acid (TFA). While excellent for peak shape, TFA can catalyze the relaxation of the strained trans ring to the thermodynamically stable cis ring, rendering the linker useless for tetrazine ligation.
Recommendation: Use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Bicarbonate (pH 7.5) for purification when possible. If TFA is required for resolution, fractions must be neutralized immediately upon collection.
Purification Protocols
Protocol A: Preparative Reverse-Phase HPLC (Gold Standard)
Target Application: High-purity (>98%) isolation for biological conjugation.
Equipment: Preparative HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with UV-Vis detection.
1. Method Parameters
-
Column: C18 Prep Column (e.g., Phenomenex Luna C18(2), 5 µm, 21.2 x 250 mm).
-
Flow Rate: 15–20 mL/min (dependent on column diameter).
-
Detection:
-
Channel 1: 214 nm (Peptide bond absorption).
-
Channel 2: 254 nm (PAB aromatic system).
-
-
Mobile Phases:
-
Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Alternative (if TCO is degrading): A: 10 mM Ammonium Bicarbonate (pH 7.5); B: Acetonitrile.
-
2. Gradient Profile
The Val-Cit linker is relatively polar, while TCO is hydrophobic. A shallow gradient is required to separate the TCO-linker from unreacted precursors (free Val-Cit).
| Time (min) | % Solvent B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection / Desalting |
| 5.0 | 20% | Ramp to elution start |
| 25.0 | 65% | Main Product Elution (Target Window) |
| 28.0 | 95% | Wash hydrophobic impurities |
| 32.0 | 95% | Hold |
| 33.0 | 5% | Re-equilibration |
3. Fraction Collection & Workup (Critical Step)
-
Collection: Trigger collection based on threshold absorbance at 254 nm.
-
Neutralization (If using TFA): If the method must use TFA for separation resolution, pre-load collection tubes with 1/10th volume of 1M Ammonium Bicarbonate to instantly neutralize the eluent.
-
Lyophilization: Do not use rotary evaporation at high temperatures (>30°C). Freeze fractions immediately in liquid nitrogen and lyophilize (freeze-dry) to a powder.
-
Storage: Store the white powder at -20°C under Argon/Nitrogen.
Protocol B: Flash Chromatography (Scale-Up)
Target Application: Purification of >500mg crude batches or early-stage intermediates.
Stationary Phase: High-performance spherical silica gel (20–40 µm). Solvent System: Dichloromethane (DCM) / Methanol (MeOH).
-
Slurry Packing: Pack column with DCM.
-
Loading: Dissolve crude TCO-PEG1-Val-Cit-PAB-OH in minimal MeOH/DCM (1:1) and load.
-
Elution Gradient:
-
0–5 min: 100% DCM (Elutes non-polar byproducts).
-
5–20 min: 0% → 10% MeOH in DCM.
-
20–40 min: 10% → 20% MeOH in DCM.
-
Note: The product typically elutes between 10–15% MeOH due to the polarity of the Val-Cit urea and amide bonds.
-
-
TLC Monitoring: Use 15% MeOH/DCM. Stain with Ninhydrin (for free amines, though capped here) or PMA (Phosphomolybdic Acid) for the aliphatic TCO chain.
Quality Control & Validation
Every batch must undergo a "Self-Validating" QC process to ensure both chemical purity and biological activity.
QC Workflow Diagram
Caption: Logical workflow for the purification and validation of TCO-linkers, ensuring active isomer recovery.
Validation Assays
-
LC-MS (Purity & ID):
-
Confirm molecular weight (MW ≈ 379.5 Da for the core linker, varies with PEG length).
-
Check for [M+H]+ and [M+Na]+ adducts.
-
Failure Mode: A mass shift of +18 Da suggests hydrolysis; +16 Da suggests oxidation.
-
-
1H-NMR (Stereochemistry Check):
-
This is the only way to distinguish active trans-TCO from inactive cis-CCO without a reaction assay.
-
Diagnostic Signal: Look for the multiplet of the TCO vinyl protons.
-
Trans (Active): ~5.1 – 6.0 ppm (complex multiplet, often shifted downfield relative to cis).
-
Cis (Inactive): ~5.6 ppm (distinct shift).
-
-
Reference: See Royzen et al. for specific TCO NMR shifts [1].
-
-
Tetrazine Titration (Activity Assay):
-
Dissolve a small aliquot of purified linker.
-
Add 1 equivalent of a colored Tetrazine (e.g., Methyl-Tetrazine-PEG4).
-
Observation: Immediate loss of Tetrazine color (pink/red to colorless/yellow) indicates active TCO.
-
Quantification: Monitor decay of Tetrazine absorbance at 520 nm via UV-Vis.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peaks in HPLC | TCO Diastereomers | TCO exists as two diastereomers (axial/equatorial). This is normal. Collect both if they co-elute, or separate if high-resolution is needed (axial is often more reactive) [2]. |
| Low Yield | Hydrolysis of PAB | The PAB-OH is sensitive. Ensure neutral pH during workup. Avoid water storage; lyophilize immediately. |
| Product Inactive | Acid-catalyzed Isomerization | You likely used TFA and left it too long. Switch to Ammonium Bicarbonate or neutralize fractions immediately. |
| Precipitation | Low Solubility | The Val-Cit region can aggregate. Add 5-10% DMF to the sample before injection. |
References
-
Royzen, M., Yapyapan, M., & Fox, J. M. (2008). In Vivo Bioorthogonal Chemistry with Inverse Electron Demand Diels-Alder Cycloaddition. Journal of the American Chemical Society.
-
Rossin, R., et al. (2010). Trans-Cyclooctene Isomers with Distinct Reactivity towards Tetrazines.
-
BroadPharm. (n.d.).
-
BenchChem. (2025).[1][2][3] Technical Support Center: Purification of TCO-PEG1-Val-Cit-PABC-OH ADCs.
-
(General Protocol Reference)
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TCO-PEG1-Val-Cit-PAB-OH Conjugation
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing the TCO-PEG1-Val-Cit-PAB-OH linker.
This molecule is a highly sophisticated bifunctional tool: it leverages ultra-fast inverse electron demand Diels-Alder (IEDDA) click chemistry via the trans-cyclooctene (TCO) moiety, while providing a highly specific, Cathepsin B-cleavable payload release mechanism via the Valine-Citrulline-p-Aminobenzyl alcohol (Val-Cit-PAB) sequence.
However, its structural complexity—specifically the extremely short PEG1 spacer—introduces two major failure points in standard workflows:
-
Chemical Yield: Inefficient activation of the PAB-OH group prior to payload attachment.
-
Bioconjugation Yield: Deactivation of the TCO group before or during antibody conjugation.
This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize your conjugation yields.
Structural mechanism of TCO-PEG1-Val-Cit-PAB-OH linking bioconjugation to payload release.
Section 1: Troubleshooting TCO-Tetrazine Ligation (Bioconjugation)
Q1: I am observing less than 10% conjugation efficiency when reacting my TCO-linker-payload with a tetrazine-modified antibody. What is causing this?
Expertise & Causality: The most frequent cause of bioconjugation failure is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to the thermodynamically stable, but completely unreactive, cis-cyclooctene (CCO)[1]. This is not merely a spontaneous decay; it is actively catalyzed by environmental factors in your reaction buffer.1[1]. Furthermore, if you are performing conjugations or stability assays in complex biological media,2[2]. In certain cases, the localized protein environment itself can be sufficient to trigger isomerization[3].
Self-Validating Solution:
-
Buffer Exchange: Ensure your antibody is in a strictly thiol-free, amine-free buffer (e.g., 1X PBS, pH 7.4) prior to conjugation. Validation: Use an Ellman's assay to confirm the absolute absence of free thiols before introducing the TCO-linker.
-
Time Management: Minimize the incubation time of the TCO-linker in aqueous media before introducing the tetrazine partner.
-
Radical Scavengers: If trace thiols are unavoidable in your specific protein environment,3[3].
Quantitative Data: TCO Stability Under Various Conditions
| Environmental Condition | Observed TCO Stability / Isomerization Rate | Mechanistic Context |
| Aqueous Buffer (pH 7.4, 25°C) | Highly stable (Days) | Baseline stability in the absence of catalysts. |
| Fresh Mouse Serum (37°C) | Near complete cis conversion within 7 hours | Catalyzed by copper-containing serum proteins[1]. |
| Cell Culture Media (DMEM) | Rapid isomerization | Catalyzed by thiamine degradation products[2]. |
| Presence of Free Thiols | Rapid trans-to-cis conversion | Radical-based isomerization mechanism[1],[3]. |
Section 2: Troubleshooting PAB-OH Activation (Chemical Yield)
Q2: During the synthesis of the linker-payload, my activation of the PAB-OH to a PNP-carbonate is stalling, resulting in low payload attachment yields. How can I drive this to completion?
Expertise & Causality: To conjugate an amine-containing payload (like MMAE), the hydroxyl group of the p-aminobenzyl (PAB) alcohol must first be activated into a reactive carbonate, typically using p-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate (bis-PNP)[4]. Low yields here are almost always due to incomplete activation caused by steric hindrance and poor solubility.
Because your linker utilizes a PEG1 spacer, it lacks the solubilizing power of longer PEG chains (like PEG4 or PEG8). This leads to the hydrophobic Val-Cit sequence aggregating in standard organic solvents, physically sequestering the reactive PAB-OH core from the activating agent.
Self-Validating Solution: Use strictly anhydrous conditions to prevent chloroformate hydrolysis, and select a strong, non-nucleophilic base.4[4].
Protocol: Step-by-Step PAB-OH Activation
-
Preparation: Dissolve 1.0 equivalent of TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
Self-Validation: The solution must be completely clear. If cloudy, gently warm the solution or add a minimal amount of anhydrous DCM to break up peptide aggregates.
-
-
Activation: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of DIPEA, followed by the dropwise addition of 1.2 equivalents of p-nitrophenyl chloroformate dissolved in anhydrous THF[4].
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 2-4 hours.
-
Validation Check (Crucial): Monitor the reaction via LC-MS. Do not proceed to payload conjugation until the starting material mass is fully consumed and the mass corresponding to the PNP-carbonate is dominant.
-
Purification: Precipitate the product using cold diethyl ether to remove excess base and unreacted chloroformate before introducing your payload.
Section 3: Solubility and Aggregation Issues
Q3: My linker-payload precipitates immediately upon addition to the antibody buffer. Is the PEG1 spacer to blame?
Expertise & Causality: Yes. The PEG1 spacer is exceptionally short. While it provides a minimal flexible linkage, it is entirely insufficient to mask the extreme hydrophobicity of the Val-Cit dipeptide combined with a hydrophobic payload. When introduced into an aqueous buffer, the localized hydrophobic collapse causes irreversible aggregation. This drops the effective molarity of the TCO group to near zero, effectively halting the click reaction.
Self-Validating Solution:
-
Co-Solvent Strategy: Introduce the linker-payload as a highly concentrated stock in anhydrous DMSO.
-
Controlled Addition: Ensure the final bioconjugation reaction mixture contains 5-10% (v/v) DMSO (verify beforehand that your specific antibody tolerates this concentration). Add the linker dropwise while under gentle vortexing to prevent localized high concentrations that trigger nucleation and precipitation.
Diagnostic workflow for isolating the root cause of low yields in TCO-PEG1-Val-Cit-PAB-OH workflows.
References
-
Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega.2
-
Troubleshooting low yield in Fmoc-Val-Cit-PAB-PNP synthesis. Benchchem. 4
-
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. MDPI. 1
-
A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well-Defined Protein-Protein Conjugates. ChemRxiv. 3
Sources
Technical Support Center: TCO-PEG1-Val-Cit-PAB-OH Aggregation Solutions
Status: System Online Topic: Troubleshooting Aggregation in TCO-PEG1-Val-Cit-PAB-OH ADC Conjugation User Role: Senior Application Scientist Audience: Drug Development Researchers & Bioconjugation Chemists
Executive Summary: The "Perfect Storm" of Hydrophobicity
You are encountering aggregation issues with TCO-PEG1-Val-Cit-PAB-OH , a linker-payload precursor. This is a known challenge in the field. This specific molecule presents a unique solubility bottleneck because it combines three aggregation-prone structural motifs with insufficient hydrophilic shielding:
-
Trans-Cyclooctene (TCO): While kinetically superior for IEDDA click chemistry, the cyclooctene ring is significantly hydrophobic [1].
-
PEG1 Spacer: A single ethylene glycol unit is structurally insufficient to "mask" the hydrophobicity of the TCO or the payload. Standard industry practice often requires PEG4-PEG8 to solubilize Val-Cit linkers [2].
-
Val-Cit-PAB: The Valine-Citrulline dipeptide is prone to intermolecular hydrogen bonding, leading to non-covalent crosslinking (beta-sheet formation) and precipitation, particularly at high drug-to-antibody ratios (DAR) [3].
This guide provides a self-validating troubleshooting workflow to stabilize your conjugation process without abandoning this specific linker architecture.
Visualizing the Problem: The Aggregation Mechanism
Understanding why your reaction is crashing out is the first step to fixing it. The diagram below illustrates the competing forces in your reaction vessel.
Figure 1: Mechanism of TCO-PEG1-Val-Cit-PAB-OH aggregation. The lack of a long PEG shield allows the hydrophobic TCO and PAB moieties to drive self-association, stabilized by Val-Cit hydrogen bonding.
Module 1: Pre-Conjugation Troubleshooting (The Linker Stock)
Before the linker ever touches the antibody, you must ensure it is monomeric.
Issue: The linker precipitates upon dilution into the reaction buffer. Root Cause: "Hydrophobic Shock." The linker is soluble in DMSO but crashes instantly when the organic solvent fraction drops below a critical threshold.
Protocol A: Determination of Critical Organic Threshold (COT)
Do not guess the DMSO percentage. Measure it.
-
Prepare Stock: Dissolve TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMSO or DMA to 10 mM.
-
Titration: In a 96-well plate, create a gradient of DMSO in your conjugation buffer (e.g., PBS pH 7.4) ranging from 5% to 20%.
-
Spike: Add the linker to a final concentration of 100 µM (typical conjugation concentration).
-
Read: Measure turbidity at 350 nm or visually inspect for cloudiness after 15 minutes.
-
Decision:
-
Clear: This is your minimum organic co-solvent % for the reaction.
-
Cloudy: You must increase the organic % or add solubility enhancers (see Module 2).
-
Module 2: The Conjugation Process (The Critical Step)
This is where most failures occur. The antibody (mAb) tolerates up to ~15-20% organic solvent, but the linker might need 15% to stay soluble. You are operating in a narrow window.
Troubleshooting Guide: Conjugation Reaction
| Symptom | Probable Cause | Corrective Action |
| Immediate Precipitation | Localized high concentration (Mixing issue). | Vortex while adding: Do not pipette the linker into a static mAb solution. Add the linker slowly while the mAb solution is under gentle but rapid agitation [4]. |
| Gradual Cloudiness (1-2 hrs) | Val-Cit beta-sheet formation over time. | Limit Reaction Time: TCO-Tetrazine kinetics are fast ( |
| High Molecular Weight (HMW) Species on SEC | High DAR (Drug-to-Antibody Ratio). | Target Lower DAR: With PEG1, a DAR of 8 is impossible without aggregation. Aim for DAR 2-4. Reduce linker equivalents [3]. |
Protocol B: The "Pulse-Feed" Conjugation Method
To avoid high local concentrations of the hydrophobic linker:
-
Buffer: Use a buffer with Propylene Glycol (PG) or DMA as a co-solvent. A mixture of 10% DMA + 90% PBS is a good starting point.
-
Additives: Add 0.5M Arginine or Trehalose to the aqueous buffer before adding the linker. Arginine suppresses protein-protein and linker-linker aggregation [6].
-
Addition: Add the linker stock (dissolved in DMA) in 3-4 aliquots over 10 minutes, rather than a single bolus. This allows the linker to conjugate before it can self-associate.
Module 3: Post-Conjugation Purification
If you have aggregates, you must remove them to prevent immunogenicity and poor PK.
Decision Tree: Purification Strategy
Figure 2: Purification workflow. HIC is preferred for TCO-PEG1 ADCs as it can resolve hydrophobicity-driven aggregates.
Expert Insight: For TCO-PEG1-Val-Cit constructs, Hydrophobic Interaction Chromatography (HIC) is superior to SEC. HIC allows you to separate the highly hydrophobic "over-conjugated" species (which are the seeds for aggregation) from the stable DAR 2-4 species [7].
Frequently Asked Questions (FAQ)
Q1: Why use PEG1 if it causes so many problems? Why not PEG4? A: Researchers often choose PEG1 to minimize the total linker length, which can affect pharmacokinetics or binding affinity. However, if you cannot solve the aggregation with the protocols above, switching to TCO-PEG4-Val-Cit is the most chemically sound solution. The extra 3 ethylene glycol units provide a "hydration shell" that significantly disrupts Val-Cit aggregation [2].
Q2: Can I use TCO-PEG1-Val-Cit-PAB-OH for direct conjugation to Cysteines? A: No. The "-OH" terminus is not reactive toward Cysteines. You typically need to activate it (e.g., to a PAB-PNP carbonate) to attach a payload (amine-containing drug). If you are attaching the linker itself to an antibody, you need an NHS ester or Maleimide on the TCO end, or use the TCO for click chemistry with a Tetrazine-modified antibody. Ensure you are using the correct "end" of the molecule.
Q3: My ADC precipitates during storage at 4°C. Why? A: This is "cold denaturation" or slow aggregation. TCO is hydrophobic and seeks to bury itself.
-
Fix: Formulation is key. Store in 20 mM Histidine, 8% Trehalose, pH 6.0 . Avoid Phosphate buffers if freezing, as they cause pH shifts. Add 0.02% Polysorbate 20 or 80 to prevent surface adsorption and aggregation [6].
References
-
Rossin, R., et al. (2014). Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels–Alder Reaction.[3] Molecular Pharmaceutics. Link
-
PurePEG Technical Guide. (2025). Common Pitfalls in PEG Linker Selection — and How to Avoid Them. PurePEG. Link
-
BenchChem Technical Support. (2025). Technical Support Center: Enhancing the Stability of ADCs with Val-Cit Linkers. BenchChem.[4][5][6][7][8] Link
-
Pharmaceutical Technology. (2025). Tackling Aggregation Challenges in ADC Production. PharmTech. Link
-
Darko, A., et al. (2014).[1] Trans-cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Troubleshooting ADC Aggregation with Hydrophobic Linkers. BenchChem.[4][5][6][7][8] Link
-
BenchChem Technical Support. (2025). Technical Support Center: Purification of TCO-PEG1-Val-Cit-PABC-OH ADCs. BenchChem.[4][5][6][7][8] Link
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
improving TCO-PEG1-Val-Cit-PAB-OH reaction efficiency
Technical Support Center: Optimizing TCO-PEG1-Val-Cit-PAB-OH Reaction Efficiency
Executive Summary: The "Swiss Army Knife" of ADCs
You are working with TCO-PEG1-Val-Cit-PAB-OH , a high-performance heterobifunctional linker designed for Antibody-Drug Conjugates (ADCs).[1] Its architecture is deceptively complex:
-
TCO (Trans-Cyclooctene): The kinetic powerhouse for bioorthogonal click chemistry (IEDDA) with Tetrazines (
). -
Val-Cit (Valine-Citrulline): The protease-cleavable gatekeeper, designed to release the payload only upon internalization into Cathepsin B-rich lysosomes.[1][]
-
PAB (p-Aminobenzyl Alcohol): The self-immolative spacer that ensures the drug is released in its native form, not as a derivative.
The Problem: Users frequently report low conjugation yields (<40%) or "dead" linkers. The Reality: The failure point is rarely the click reaction itself. It is almost always the activation of the hydroxyl (-OH) group or the silent isomerization of TCO during handling.
This guide bypasses standard textbook definitions to address the causality of experimental failure.
Core Protocol: Activating the "OH" (The Critical Step)
The -OH group on the PAB moiety is chemically inert regarding bioconjugation. You must activate it, typically to a p-nitrophenyl (PNP) carbonate , to react it with an amine-containing payload (e.g., MMAE, Doxorubicin). This is the step where most efficiency is lost due to hydrolysis or competitive side reactions.
The "Golden Path" Activation Protocol
Standard yield target: >85% conversion to PNP-carbonate.
Reagents:
-
Linker: TCO-PEG1-Val-Cit-PAB-OH
-
Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP)
-
Base: N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Anhydrous DMF or DCM (DMF preferred for Val-Cit solubility)
Step-by-Step Methodology:
-
Drying (Crucial): Dry the TCO-linker under high vacuum for 2 hours. Moisture is the enemy; water competes with the -OH for the Bis-PNP, forming p-nitrophenol and CO₂, wasting reagents.
-
Solubilization: Dissolve the linker in anhydrous DMF (Concentration: ~50-100 mM).
-
Activation:
-
Cool the solution to 0°C (Ice bath). Why? To suppress the formation of symmetrical dimers.
-
Add Bis-PNP (2.0 - 3.0 equivalents) .
-
Add DIPEA (3.0 equivalents) dropwise.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.
-
Monitoring: Check via LC-MS.[1] Look for the mass shift:
Da (Addition of CO-PNP group).
-
-
Workup: Precipitate with cold ether or purify directly via C18 Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA; it can degrade TCO.
Visualizing the Activation Pathway
The following diagram maps the activation logic and potential failure points (hydrolysis).
Caption: Activation workflow of the PAB-OH moiety. Note that moisture leads to the irreversible 'Failure' path.
Module 1: TCO Stability (The "Silent Killer")
Users often assume TCO is stable because it is "click chemistry." This is false. Trans-cyclooctene is a high-energy ring strain molecule (~26 kcal/mol). It wants to relax into the inactive cis-cyclooctene (CCO) isomer.
The Isomerization Trap: If your TCO isomerizes to CCO, your click reaction yield will be 0% , regardless of how much tetrazine you add.
Troubleshooting TCO Stability:
| Threat Factor | Mechanism of Failure | Prevention Strategy |
| Thiols (R-SH) | Thiols (DTT, BME, Cysteine) initiate a radical attack on the double bond, catalyzing Trans | NEVER use DTT/BME with TCO. If reducing antibodies, remove reducing agents via spin column (Zeba/Amicon) before adding TCO. |
| Acid (Low pH) | Protonation can facilitate isomerization or degradation. | Keep pH > 5.5. Avoid TFA in HPLC purification; use Formic Acid or Acetate instead. |
| Light/Heat | Thermal energy overcomes the activation barrier for isomerization. | Store at -20°C or -80°C. Keep solutions in amber vials. |
| Copper | Transition metals catalyze isomerization. | Use chelators (EDTA) in buffers if working with complex lysates. |
Module 2: The Solubility Trap (Val-Cit Aggregation)
The Val-Cit-PAB motif is hydrophobic.[3][4] When you attach a hydrophobic payload (like MMAE), the entire construct becomes prone to aggregation in aqueous buffers (PBS).
Symptoms:
-
Cloudy reaction mixture.
-
Precipitation during conjugation to antibody.
-
Low recovery from size-exclusion chromatography (SEC).
Solution: The Co-Solvent Strategy Do not attempt conjugation in 100% aqueous buffer.
-
Dissolve the Activated Linker-Payload in 100% DMSO or DMA .
-
Add this to the Antibody solution (in PBS) such that the final organic solvent concentration is 10-15% (v/v) .
-
Propylene Glycol can be used as a more biocompatible alternative to DMSO if the antibody is sensitive.
Module 3: Click Chemistry Optimization (TCO + Tetrazine)
Once the linker is synthesized and conjugated, the final step is the click reaction.
Kinetics Check:
-
Reaction: Inverse Electron-Demand Diels-Alder (IEDDA).[1][5][6]
-
Rate Constant (
): (depending on the Tetrazine). -
Stoichiometry: Because TCO can degrade (see Module 1), do not assume 1:1 stoichiometry.
Recommendation: Use 1.5 to 2.0 equivalents of the TCO-linker relative to the Tetrazine-Antibody (or vice versa) to drive the reaction to completion within minutes.
Visualizing the Click & Cleavage Logic
Caption: The lifecycle of the linker: Click conjugation, stability in circulation, and specific enzymatic release.
Troubleshooting & FAQs
Q1: I successfully made the PNP-carbonate, but it won't react with my drug (MMAE). Why?
-
Diagnosis: Is your drug's amine a salt (e.g., MMAE-HCl)?
-
Fix: You must neutralize the amine salt. Add an equivalent of DIPEA to the reaction mixture to free the amine nucleophile. The PNP reaction requires a free, unprotonated amine.
Q2: My TCO-Linker shows two peaks on HPLC with the same mass. What is this?
-
Diagnosis: This is likely the syn and anti diastereomers of the TCO, or (worse) a mix of Trans and Cis isomers.
-
Test: React a small aliquot with a Tetrazine dye. If only one peak disappears, the other is the inactive Cis isomer (dead product).
Q3: Can I use NHS-ester activation instead of PNP-carbonate?
-
Answer: Yes, but PNP is generally preferred for PAB-OH activation because PAB-NHS esters are highly unstable and prone to hydrolysis during purification. PNP carbonates are robust enough to survive flash chromatography on silica or C18.
Q4: Why use PEG1? Is it long enough?
-
Insight: PEG1 is short. It provides minimal solubility. It is used primarily as a spacer to prevent steric hindrance between the bulky TCO and the cleavage site. If you have severe aggregation issues, consider switching to TCO-PEG4-Val-Cit... to increase hydrophilicity [1].
References
-
Versteegen, R. M., et al. (2018). "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition.
-
Rossin, R., et al. (2010). "Trans-Cyclooctene Tags with Improved Properties for Tumor Pretargeting with Tetrazine Derivatives." Molecular Pharmaceutics.
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.
-
Darko, A., et al. (2014).[7] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[7][8][9] Chemical Science.
-
Google Patents. (2020). "Preparation and purification method for antibody drug conjugate intermediate (EP4313164A1)."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Val-Cit Linker Payload Release
Welcome to the Advanced ADC Conjugation Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The Valine-Citrulline (Val-Cit) dipeptide linker, typically paired with a para-aminobenzyl carbamate (PABC) self-immolative spacer, remains the industry standard for antibody-drug conjugates (ADCs) like Brentuximab vedotin.[1][2] However, its performance is not "plug-and-play."
This guide addresses the three critical failure modes of this system: premature extracellular instability , inefficient lysosomal cleavage , and hydrophobic aggregation .
Module 1: Stability & Plasma Integrity
The "Mouse Plasma Trap"
User Issue:
"My ADC is stable in human plasma but shows rapid payload loss ( >50% in 24h) in mouse pharmacokinetics (PK) studies. Is my conjugation chemistry failing?"
Root Cause Analysis:
Your conjugation chemistry is likely fine. You are encountering a species-specific enzymatic incompatibility.
-
The Mechanism: Rodent plasma contains Carboxylesterase 1C (Ces1C) , an enzyme absent in humans and cynomolgus monkeys. Ces1C recognizes the Val-Cit dipeptide and cleaves it extracellularly, causing premature payload release.
-
The Trap: This leads to false negatives in preclinical efficacy models and false positives in toxicity studies, which do not translate to human clinical profiles.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Switch Model | Repeat the stability assay in Ces1C-knockout mouse plasma or Cynomolgus monkey plasma. If stability is restored, the issue is Ces1C, not your linker chemistry. |
| 2 | Chemical Modification | If you must use wild-type mice, switch to a Glu-Val-Cit (EVCit) linker. The glutamic acid side chain creates electrostatic repulsion with the Ces1C active site, preventing cleavage while maintaining sensitivity to lysosomal Cathepsin B. |
| 3 | Site Selection | Move the conjugation site. Stochastic cysteine conjugation often exposes the linker. Site-specific conjugation (e.g., engineered cysteines or enzymatic conjugation) to a solvent-shielded region can sterically hinder Ces1C access. |
Module 2: Enzymatic Cleavage Efficiency
Optimizing the Release Cascade
User Issue:
"I see internalization, but the free payload is not being released efficiently in the tumor cell. The LC-MS shows a mass corresponding to 'Linker + Payload'."
Root Cause Analysis:
This indicates a failure in the 1,6-elimination step or steric hindrance preventing Cathepsin B access.
-
Steric Hindrance: If the payload is too bulky or the linker is too close to the antibody surface, Cathepsin B cannot dock.
-
Kinetics: The PABC spacer requires a specific electronic environment to undergo self-immolation. If the leaving group (the payload) is not a good leaving group (e.g., an aliphatic amine rather than an aromatic amine), the elimination kinetics slow drastically.
Visualizing the Pathway
The following diagram illustrates the critical dependency of the 1,6-elimination step on the initial Cathepsin B cleavage.
Caption: The activation cascade. Note that the 1,6-elimination (green diamond) is spontaneous but rate-limiting if the payload is not a suitable leaving group.
Validation Protocol: Cathepsin B Cleavage Assay
Do not just mix enzyme and substrate. The enzyme requires activation.[3]
-
Activation Buffer: 25 mM Sodium Acetate (pH 5.0), 1 mM EDTA.
-
The Critical Step: Add DTT (Dithiothreitol) or L-Cysteine to a final concentration of 5-10 mM.
-
Why? Cathepsin B is a cysteine protease.[3][] The active site cysteine is often oxidized during storage. DTT reduces it back to a thiol (-SH), restoring activity.
-
-
Incubation: Pre-incubate enzyme + DTT for 15 mins at 37°C before adding the ADC.
-
Readout: Monitor release via RP-HPLC or LC-MS.
Module 3: Aggregation & Hydrophobicity
Solving Solubility Issues
User Issue:
"My ADC precipitates during conjugation or storage. The DAR (Drug-to-Antibody Ratio) is around 4."
Root Cause Analysis:
Val-Cit is hydrophobic.[5] Most cytotoxic payloads (MMAE, PBDs) are extremely hydrophobic. Attaching 4+ copies to an IgG destabilizes the colloidal structure.
Troubleshooting Guide:
| Parameter | Recommendation | Technical Insight |
| Linker Design | Add PEGylation | Incorporate a PEG spacer (PEG4 to PEG8) parallel to the Val-Cit unit or in the linker backbone. This masks the hydrophobicity of the payload. |
| DAR Control | Reduce to DAR 2 | High DAR species (DAR 6-8) drive aggregation. Use HIC (Hydrophobic Interaction Chromatography) to purify and isolate the DAR 2 fraction, which is often more stable and has better pharmacokinetics. |
| Formulation | Add Trehalose/Sucrose | Ensure your storage buffer contains a cryoprotectant/lyoprotectant (e.g., 6% Trehalose) to prevent aggregation during freeze-thaw cycles. |
Module 4: Analytical Validation Logic
Use this decision tree to determine the correct analytical method for your specific problem.
Caption: Diagnostic logic flow. Branch 1 addresses stability (Ces1C issues); Branch 2 addresses cleavage mechanics (CatB activity or steric hindrance).
References
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry.
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics. [6]
-
Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[1][7][8][9][10][11] Chemical Society Reviews.[5]
-
Staben, L. R., et al. (2016). Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates. Nature Chemistry.
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. debiopharm.com [debiopharm.com]
- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
TCO-PEG1-Val-Cit-PAB-OH stability problems and solutions
This technical support guide addresses common stability problems and experimental challenges encountered with the TCO-PEG1-Val-Cit-PAB-OH linker system. Our goal is to provide you with the scientific rationale behind these issues and to offer robust, field-proven solutions to ensure the success of your antibody-drug conjugate (ADC) development programs.
Part 1: Understanding the TCO-PEG1-Val-Cit-PAB-OH Linker
The TCO-PEG1-Val-Cit-PAB-OH is a sophisticated, multi-functional linker designed for advanced bioconjugation, particularly in the field of ADCs.[1][2] Each component of this linker serves a specific purpose to ensure stable circulation in the bloodstream and controlled release of a cytotoxic payload within target cells.
-
trans-Cyclooctene (TCO): A strained alkene that acts as a bioorthogonal handle. It reacts with extreme speed and specificity with a tetrazine (Tz) partner via an inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction.[1][2][3] This enables precise, catalyst-free conjugation under physiological conditions.[2]
-
PEG1: A single polyethylene glycol unit that serves as a hydrophilic spacer.[1][2] This component helps to improve the solubility of the linker-payload complex, which can mitigate aggregation and enhance the pharmacokinetic properties of the final ADC.[2][4]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][5][] This enzymatic trigger is crucial for the intracellular release of the payload, minimizing off-target toxicity.[4][]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB unit spontaneously undergoes a 1,6-elimination reaction to release the attached payload in its active, unmodified form.[1][4][7]
-
Hydroxyl Group (-OH): The attachment point for a cytotoxic payload, typically through a carbamate bond.[1]
Below is a diagram illustrating the payload release mechanism.
Caption: Mechanism of ADC internalization and payload release.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Premature Payload Release in Preclinical Mouse Models
Question: My ADC, which utilizes a Val-Cit linker, shows excellent stability in human plasma assays but demonstrates significant premature payload release in my mouse efficacy studies. What is causing this discrepancy?
Answer: This is a well-documented and critical issue arising from species-specific differences in plasma enzymes.[8] The Val-Cit linker, while stable in human and non-human primate plasma, is susceptible to cleavage in mouse plasma by a carboxylesterase known as Ces1c.[9][10] This extracellular enzyme hydrolyzes the linker, leading to premature release of the cytotoxic payload before the ADC can reach the tumor site, which can confound preclinical efficacy and toxicity assessments.[9]
Solutions:
-
Modify the Linker: The most robust solution is to use a linker designed for mouse plasma stability. The Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) linker was developed specifically to address this problem. The addition of the N-terminal glutamic acid residue protects the linker from Ces1c-mediated hydrolysis while still permitting efficient cleavage by intracellular Cathepsin B.[8][9]
-
Use a Ces1c Knockout Mouse Model: If synthesizing a new ADC with an EVCit linker is not feasible, consider using a Ces1c-knockout mouse strain.[9][10] These models will provide a more accurate assessment of the ADC's performance by eliminating the confounding factor of premature linker cleavage.
-
Site of Conjugation: The stability of the Val-Cit linker in mouse plasma has been shown to be dependent on the conjugation site on the antibody. More solvent-exposed sites exhibit lower stability.[7] While less predictable, site-specific conjugation to a more protected site could potentially improve stability.
Issue 2: Low Conjugation Yield or Incomplete Reaction
Question: I'm experiencing low yields during the TCO-tetrazine conjugation step. My LC-MS analysis shows a significant amount of unreacted antibody. What could be wrong?
Answer: Low conjugation yield in TCO-tetrazine reactions is often traced back to the stability and quality of the reagents or suboptimal reaction conditions. The TCO group, while highly reactive towards tetrazines, can be susceptible to degradation.[11]
Solutions & Optimization Workflow:
Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.
Detailed Steps:
-
Reagent Integrity:
-
TCO Degradation: TCO reagents can isomerize to the less reactive cis-cyclooctene.[11] Store TCO-PEG1-Val-Cit-PAB-OH at –20°C or below, protected from light and moisture.[12][13] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[11]
-
Solvent Quality: Reconstitute the linker in fresh, anhydrous DMSO or DMF immediately before use.[11][12][13] Water contamination can lead to hydrolysis of activated esters if you are performing a two-step conjugation.
-
-
Reaction Conditions:
-
Stoichiometry: Ensure you are using an appropriate molar excess of the TCO-linker relative to the tetrazine-modified antibody. A 2- to 5-fold molar excess is a common starting point.[14]
-
pH: The reaction should be performed in a buffer free of primary amines (like Tris), which can react with NHS esters if used for activation. PBS at pH 7.4 is generally suitable for the TCO-tetrazine reaction itself.[11]
-
Incubation: While the reaction is extremely fast, ensure adequate incubation time (e.g., 1-2 hours at room temperature) with gentle mixing.[14]
-
-
Starting Material Purity:
Issue 3: ADC Aggregation During or After Purification
Question: After conjugation and purification, I'm observing high levels of aggregation in my ADC preparation, as detected by Size Exclusion Chromatography (SEC). What causes this and how can I prevent it?
Answer: ADC aggregation is a frequent challenge, primarily driven by an increase in the overall hydrophobicity of the conjugate.[15][16] Both the payload and certain linker components (like the PAB group) can be hydrophobic.[15][17] A high Drug-to-Antibody Ratio (DAR) exacerbates this issue.[16]
Solutions:
| Strategy | Rationale | Implementation Steps |
| Optimize Buffer Formulation | Excipients can shield hydrophobic regions and increase the energy barrier for aggregation. | Screen different buffer pH values to move away from the ADC's isoelectric point (pI).[15] Add stabilizing excipients like arginine, sucrose, or polysorbate 80 to the formulation buffer.[15] |
| Control the DAR | A lower DAR reduces the overall hydrophobicity of the ADC molecule.[16] | Carefully control the molar ratio of the linker to the antibody during the conjugation reaction. Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with a specific, lower DAR.[15][18] |
| Refine Purification Methods | Harsh purification conditions can induce stress and promote aggregation. | For HIC, use the shallowest salt gradient possible for elution to minimize exposure to high salt concentrations.[15] If using Tangential Flow Filtration (TFF), reduce the cross-flow rate to minimize shear stress.[15] |
| Introduce a Polishing Step | A final purification step can remove aggregates formed during prior steps. | Use a final SEC "polishing" step to separate the desired monomeric ADC from high molecular weight aggregates.[15] |
| Proper Storage and Handling | Freeze-thaw cycles are a common cause of protein aggregation. | Aliquot the purified ADC into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[15] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for the TCO-PEG1-Val-Cit-PAB-OH linker? A: The linker should be stored at –20°C , protected from light and moisture.[12][13] When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11] For reconstitution, use anhydrous solvents such as DMF or DMSO.[12][13] Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.[11]
Q2: How can I confirm that the Val-Cit linker has been cleaved and the payload released inside the cell? A: You will need to use analytical methods to detect the released payload or metabolites. An in vitro cleavage assay is a standard approach.
-
Protocol: Incubate your ADC with isolated lysosomes or a specific protease like Cathepsin B.[19][20] At various time points, stop the reaction and analyze the supernatant.
-
Analysis: Use LC-MS to identify and quantify the free payload and any linker-payload metabolites.[18][19] A decrease in the average DAR of the ADC over time, as measured by HIC or LC-MS, also indicates payload release.[19]
Q3: Can I use a different enzyme besides Cathepsin B to cleave the Val-Cit linker? A: While Cathepsin B is the primary enzyme known to cleave the Val-Cit linker efficiently, other lysosomal proteases like Cathepsins K, L, and S have also been shown to cleave this sequence.[21] However, the cleavage efficiency may vary. The linker is designed with Cathepsin B in mind, as it is frequently upregulated in the tumor microenvironment.[1]
Q4: My payload is not very soluble. Will the PEG1 spacer be sufficient to prevent solubility issues with the final ADC? A: The single PEG unit provides a modest increase in hydrophilicity.[2] While it helps, it may not be sufficient to overcome the poor solubility of a highly hydrophobic payload, especially at a high DAR. If you are experiencing solubility issues, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8) to further enhance hydrophilicity.[][16]
Q5: What analytical methods are essential for characterizing my final TCO-PEG1-Val-Cit-PAB-OH based ADC? A: A suite of orthogonal analytical methods is required for comprehensive characterization.
-
Drug-to-Antibody Ratio (DAR) and Distribution: Hydrophobic Interaction Chromatography (HIC) is the most common method for determining the average DAR and assessing the distribution of different drug-loaded species.[18] Mass Spectrometry (LC-MS) can also provide detailed DAR analysis.[18]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[15]
-
Free Drug Quantification: Reversed-Phase HPLC (RP-HPLC) is typically used to separate and quantify the amount of unconjugated (free) linker-payload in the final ADC preparation.[22]
-
Potency: A cell-based cytotoxicity assay is essential to confirm that the final ADC maintains its biological activity.
References
- Essential Safety and Operational Guidance for Handling TCO-PEG1-Val-Cit-PABC-OH. (n.d.). Benchchem.
- A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage. (n.d.). Benchchem.
- Master ADC Linker Design: Strategies & Optimization. (n.d.). BOC Sciences.
- TCO-PEG1-Val-Cit-PAB-PNP. (n.d.). AxisPharm.
- Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1).
- Cleavable linkers in antibody–drug conjugates. (2019, August 21). Spring.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC.
- Technical Support Center: TCO-PEG4-TCO Conjugation Reactions. (n.d.). Benchchem.
- Technical Support Center: Purification of TCO-PEG1-Val-Cit-PABC-OH ADCs. (n.d.). Benchchem.
- Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs). (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018, June 28). PMC.
- Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. (n.d.). ResearchGate.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.
- Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-OH Conjugation to Antibodies. (n.d.). Benchchem.
- An In-depth Technical Guide to the Synthesis and Chemical Properties of TCO-PEG1-Val-Cit-PABC-OH. (n.d.). Benchchem.
- TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim.
- Technical Support Center: Troubleshooting Linker-Payload Conjugate Solubility. (n.d.). Benchchem.
- Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.
- Val-Cit Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- TCO-PEG1-Val-Cit-PABC-OH for targeted drug delivery. (n.d.). Benchchem.
- Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. (2024, December 30).
- TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. (n.d.).
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. (2026, January 30). WuXi AppTec DMPK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. TCO-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCO-Tetrazine Click Chemistry
Senior Application Scientist: Dr. Alex V. Chen Subject: Troubleshooting & Optimization Guide for Inverse Electron Demand Diels-Alder (IEDDA) Ligation
Introduction: The Mechanics of Speed and Specificity
Welcome to the advanced troubleshooting center for Trans-Cyclooctene (TCO) and Tetrazine (Tz) ligations. This guide addresses the specific technical hurdles encountered in high-stakes chemical biology and drug development.
The TCO-Tetrazine reaction is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1] Unlike copper-catalyzed click chemistry (CuAAC), it is catalyst-free and driven by the release of ring strain and the irreversible extrusion of nitrogen gas (
Part 1: Reagent Selection & Kinetic Profiling
Q: I need the fastest possible reaction for in vivo pre-targeting. Which pair should I choose?
A: Speed comes at the cost of stability.[2] You must balance the Second-Order Rate Constant (
-
For Maximum Speed (In Vivo): Use s-TCO (conformationally strained) paired with a Bis-pyridyl Tetrazine . This combination yields
values , essential for capturing low-concentration targets before clearance. -
For Stability (Storage/In Vitro): Use Me-Tetrazine (Methyl-substituted). It is significantly more stable in aqueous buffers but reacts
100x slower. -
The Isomer Factor: Commercial TCO is often a mixture. Axial-TCO is
10x more reactive than Equatorial-TCO due to higher ground-state energy (steric strain). For consistent kinetics, ensure you are using a stereo-pure reagent or account for the biphasic reaction rate.
Comparative Kinetics Data
| TCO Derivative | Tetrazine Derivative | Primary Application | |
| TCO (Standard) | Methyl-Tetrazine | Shelf-stable labeling, high conc. | |
| TCO (Standard) | H-Tetrazine | General protein conjugation | |
| TCO (Standard) | Bis-pyridyl Tetrazine | Fast in vitro labeling | |
| s-TCO (Strained) | Bis-pyridyl Tetrazine | Live cell imaging | |
| d-TCO (Dioxolane) | Bis-pyridyl Tetrazine | In vivo pre-targeting (Fastest) |
Note: Reaction rates in water are typically faster than in organic solvents (e.g., MeOH) due to the hydrophobic effect accelerating the cycloaddition.
Part 2: Experimental Protocol
Standard Operating Procedure: Protein-Protein Conjugation Target: Conjugation of Protein A (TCO-modified) to Protein B (Tetrazine-modified).[3]
-
Buffer Exchange (Critical):
-
Exchange proteins into PBS pH 7.4 or Borate Buffer pH 8.0 .
-
Prohibition: Avoid buffers containing free thiols (DTT, BME) or high concentrations of nucleophiles if using less stable Tetrazines.
-
-
Labeling (NHS Ester Step):
-
Dissolve TCO-NHS or Tz-NHS in anhydrous DMSO immediately before use.
-
Add 10-20 molar equivalents to the protein (1-5 mg/mL).
-
Incubate 30-60 mins at RT.
-
Purification: Remove excess NHS ester via Zeba Spin Column (7K MWCO) or dialysis. Failure to remove unreacted TCO-NHS will quench the subsequent click reaction.
-
-
Conjugation (Click Step):
-
Mix Protein A-TCO and Protein B-Tz.
-
Stoichiometry: Use 1.2 – 1.5 molar excess of the Tetrazine component.
-
Why? Tetrazines are often the limiting reagent due to potential hydrolysis. Excess Tetrazine is also easier to track visually (pink color) or quench.
-
Incubate 30 mins at RT (or 4°C overnight).
-
-
Quenching:
-
Add 50-fold excess of Trans-Cyclooctenol (to quench unreacted Tetrazine) or 3,6-diphenyl-s-tetrazine (to quench unreacted TCO).
-
Validation: Verify conjugate formation via SDS-PAGE (shift in MW).
-
Part 3: Troubleshooting & FAQs
Q: My reaction yield is near zero, but the TCO reagent was fresh. What happened?
A: The "Thiol Trap" or Copper Poisoning. TCO is thermodynamically unstable relative to its cis-isomer (CCO). CCO is unreactive toward tetrazines.
-
Thiol Isomerization: Free thiols (Cysteine residues, DTT, Glutathione) catalyze the isomerization of TCO to CCO via a radical mechanism. If your protein has free surface cysteines, they may have deactivated your TCO handle before the Tetrazine arrived.
-
Copper Sensitivity: Trace copper (common in older water sources or serum proteins like albumin/ceruloplasmin) also catalyzes this isomerization.
-
Solution: Add a radical scavenger like Trolox or use d-TCO (dioxolane-fused), which is resistant to thiol-mediated isomerization.
Q: The Tetrazine solution lost its pink color before I added it to the reaction.
A: Nucleophilic Attack. Tetrazines are electron-deficient dyes. In high pH (>9.0) or in the presence of strong nucleophiles, the tetrazine core degrades to colorless dihydro-compounds or nitriles.
-
Check: Is your buffer pH > 8.5? Did you use a reducing agent?
-
Fix: Maintain pH 6.0–7.5. Store Tetrazine stocks in DMSO at -20°C and never in aqueous buffer for long periods.
Q: I see precipitation immediately upon mixing.
A: Hydrophobic Aggregation. Both TCO and many Tetrazines (especially Diphenyl/Bis-pyridyl) are hydrophobic. Conjugating them to proteins can alter the surface charge/hydropathy index, causing aggregation.
-
Fix: Use PEGylated linkers (e.g., TCO-PEG4-NHS). The PEG spacer provides a hydration shell that maintains solubility and reduces steric hindrance.
Q: Why did my in vivo experiment fail despite perfect in vitro results?
A: Serum Deactivation.
-
TCO: Isomerizes to CCO in serum (half-life can be < 1 hour without stabilization).
-
Tetrazine: Reduced by metabolic enzymes or sequestered by albumin.
-
Fix: For in vivo work, use TCO-stabilized variants (e.g., conformationally stabilized s-TCO) and Sterically hindered Tetrazines (e.g., mono-substituted methyl tetrazines) if long circulation is needed, or extremely fast pairs (Bis-pyridyl) for "pre-targeting" where clearance is rapid.
Part 4: Visualizations
Figure 1: Reaction Mechanism & Isomerization Risk
This diagram illustrates the IEDDA pathway and the competing "Dead End" isomerization pathway caused by thiols/copper.
Caption: The IEDDA reaction (Solid lines) vs. the competing TCO isomerization pathway (Dashed red line) which leads to experimental failure.
Figure 2: Troubleshooting Logic Tree
Follow this flow to diagnose low yields.
Caption: Step-by-step logic flow to identify the root cause of TCO-Tetrazine ligation failure.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[4][5][6] Journal of the American Chemical Society. [Link]
-
Rossin, R., et al. (2010). Trans-Cyclooctene Tags with Improved Stability for Diels-Alder Chemistry in Living Systems.[3][5][7] Bioconjugate Chemistry. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[3][8][9] Chemical Science. [Link]
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]
-
Hoffmann, J. E., et al. (2015). Stabilized TCOs for Imaging. JACS. [Link]
Sources
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 4. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of TCO-PEG1-Val-Cit-PAB-OH and how to avoid them
Welcome to the technical support center for TCO-PEG1-Val-Cit-PAB-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this advanced linker in your experiments. We aim to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the success of your research.
Introduction to TCO-PEG1-Val-Cit-PAB-OH
TCO-PEG1-Val-Cit-PAB-OH is a sophisticated, multi-functional molecule primarily used in the development of antibody-drug conjugates (ADCs).[1][2] Its structure is meticulously designed to incorporate several key elements:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][3][4] This allows for precise and efficient conjugation to antibodies or other targeting moieties.[1]
-
Polyethylene Glycol (PEG1): A single PEG unit that acts as a hydrophilic spacer, enhancing solubility and minimizing steric hindrance during conjugation.[1][5]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease predominantly found in the lysosomes of cancer cells.[6][] This enzymatic cleavage is the trigger for payload release.[6]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer.[5] Following the cleavage of the Val-Cit linker, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination to release the conjugated therapeutic payload in its active form.[1][8]
-
Hydroxyl Group (-OH): A terminal functional group that allows for the attachment of a variety of therapeutic payloads.[1]
The orchestrated action of these components enables the stable circulation of an ADC in the bloodstream and the specific, intracellular release of its cytotoxic payload within target cells.[2][6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Conjugation to Tetrazine-Modified Antibody
Question: I am observing a low yield or complete failure of the TCO-tetrazine ligation reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency is a common problem that can often be traced back to the stability and reactivity of the TCO group.[9]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Isomerization of TCO | The highly reactive trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO).[9][10] This can be accelerated by exposure to thiols, certain metals, and some components in cell culture media.[9][10][11] | Use fresh or properly stored TCO reagent. Store TCO compounds at -20°C, protected from light and moisture.[10] Allow the vial to warm to room temperature before opening to prevent condensation.[10] Minimize exposure to thiols. If your antibody requires reducing agents like DTT, ensure they are removed prior to conjugation.[9] |
| Degradation of Tetrazine | The tetrazine reaction partner can degrade, especially in the presence of reducing agents or if not stored correctly.[9] | Use fresh tetrazine reagent. Store tetrazine derivatives at -20°C under desiccated conditions.[10] |
| Suboptimal Reaction Conditions | While the TCO-tetrazine reaction is robust, extreme pH or the presence of certain buffer components can affect reactant stability.[9][12] | Maintain a pH between 6.0 and 9.0. [10][12] Use non-amine-containing buffers like PBS if your molecules have NHS esters.[10][13] The reaction is typically fast at room temperature.[10] |
| Incorrect Stoichiometry | An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.[9] | Optimize the molar ratio. A slight excess (1.1-2.0 fold) of one reagent is often recommended.[14] |
| Steric Hindrance | Bulky molecules near the conjugation site on either the TCO-linker or the antibody can physically block the reaction.[9][12] | The PEG1 spacer is designed to minimize this, but if suspected, consider a longer PEG spacer in your linker design. |
Issue 2: Premature Payload Release in Plasma
Question: I am observing premature release of my payload in plasma during in vitro or in vivo studies. What could be causing this instability?
Answer: The Val-Cit-PAB linker is designed for high stability in circulation, but certain factors can lead to premature cleavage.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Species-Specific Carboxylesterase Activity | The Val-Cit linker is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse and rat plasma, leading to premature payload release.[15][16][17] This can complicate preclinical evaluation in rodent models.[15][17] | Be aware of species differences. The linker is generally much more stable in human and primate plasma.[16][18] For rodent studies, consider using a modified linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which has shown enhanced stability.[16][19] |
| Cleavage by Other Proteases | Human neutrophil elastase has been shown to cleave the Val-Cit linker, which could lead to off-target toxicity.[15][16] | Evaluate linker stability in the presence of relevant proteases. If off-target cleavage is a concern, linker modifications may be necessary.[16][19] |
| Non-Enzymatic Hydrolysis of PAB Linker | While generally stable, the PAB linker can undergo slow hydrolysis under certain conditions. | Ensure appropriate buffer conditions and pH. The PAB linker's stability is pH-dependent.[20] |
Issue 3: Inefficient Payload Release Inside Target Cells
Question: My ADC shows good binding and internalization, but I am not seeing the expected level of cytotoxic activity, suggesting inefficient payload release. What could be the issue?
Answer: Inefficient payload release is often related to factors affecting the enzymatic cleavage of the Val-Cit linker.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Cathepsin B Expression | The cleavage of the Val-Cit linker is dependent on the presence and activity of Cathepsin B in the lysosomes of target cells.[6][] | Confirm Cathepsin B expression levels in your target cell line. If expression is low, consider a different cell line for your assays or a linker with an alternative cleavage mechanism. |
| Suboptimal Lysosomal Environment | Cathepsin B activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[6] Any disruption to lysosomal acidification could reduce cleavage efficiency. | Verify lysosomal function in your experimental setup. This is generally a less common issue but can be investigated using lysosomal tracking dyes. |
| Steric Hindrance Around the Cleavage Site | The way the ADC is structured could sterically hinder Cathepsin B from accessing the Val-Cit cleavage site.[21] | This is a design consideration. The PEG1 spacer is intended to help, but if problems persist, a longer spacer might be required.[21] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for TCO-PEG1-Val-Cit-PAB-OH?
A1: It is crucial to store TCO-PEG1-Val-Cit-PAB-OH at -20°C, protected from light and moisture, to prevent isomerization of the TCO group and maintain its reactivity.[10] Before use, always allow the reagent to warm to room temperature before opening the vial to avoid condensation, which can lead to hydrolysis.[10]
Q2: Can I use buffers containing primary amines, like Tris, during the TCO-tetrazine ligation?
A2: It is best to avoid amine-containing buffers if your linker or payload contains an NHS ester, as the primary amines will compete with the desired reaction.[10][13] Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used and suitable buffer.[12][13]
Q3: How can I monitor the progress of the TCO-tetrazine conjugation reaction?
A3: The reaction can be monitored using analytical techniques such as HPLC or mass spectrometry. You should observe the depletion of the starting materials and the appearance of the desired conjugate peak.
Q4: What are some alternative bioorthogonal chemistries to the TCO-tetrazine ligation?
A4: A common alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC) which utilizes a dibenzocyclooctyne (DBCO) group to react with an azide.[2] The TCO-tetrazine reaction is generally favored for its exceptionally fast kinetics.[2][3][22]
Visualizing Key Processes
Reaction Workflow: TCO-Tetrazine Ligation
Caption: A typical experimental workflow for TCO-tetrazine ligation.
Mechanism: Intracellular Payload Release
Caption: The intracellular pathway of ADC processing and payload release.
References
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]
-
Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Chemical Science. [Link]
-
Rossin, R., et al. (2013). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano, 13(12), 14335-14346. [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Molecular Biology Reports, 51(1), 384. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(2), 293. [Link]
-
Stability and efficacy of VC-PABC–based conjugates in vivo. ResearchGate. [Link]
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Cleavable linkers in antibody–drug conjugates. RSC Chemical Biology, 1(1), 14-33. [Link]
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry, 30(6), 1804-1810. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 67(21), 16345-16354. [Link]
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]
-
TCO-PEG1-Val-Cit-PABC-PNP. CD Bioparticles. [Link]
-
Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics, 6(5), 688-694. [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 15(6), 756-761. [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Molecules, 27(1), 10. [Link]
-
Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Synoligo. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2236-2241. [Link]
-
Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. Molecular Pharmaceutics, 13(9), 3165-3174. [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 6(1), 113-121. [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Pharmaceutics, 17(1), 1. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4525. [Link]
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely. [Link]
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- 17. researchgate.net [researchgate.net]
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- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
refining purification protocol for TCO-PEG1-Val-Cit-PAB-OH ADCs.
Executive Summary: The "Double Threat" of TCO and Val-Cit
Welcome to the technical support center. You are working with TCO-PEG1-Val-Cit-PAB-OH , a linker-payload intermediate that presents a unique "double threat" in ADC manufacturing:
-
The TCO Moiety: The trans-cyclooctene (TCO) ring is highly reactive (good for click chemistry) but thermodynamically unstable. It is prone to isomerization to the unreactive cis-isomer if exposed to light, heat, or transition metals, and susceptible to Michael addition by thiols [1, 2].
-
The Val-Cit-PAB Backbone: While a gold standard for lysosomal cleavage, this linker is notoriously hydrophobic . The short PEG1 spacer provides minimal solubility enhancement, making the ADC highly prone to aggregation during purification [3, 4].
This guide refines your protocol to preserve TCO reactivity while managing Val-Cit-induced aggregation.
Tier 1: Pre-Purification & Stability (The TCO Factor)
Q: My TCO reactivity is lower than expected after conjugation. Is the linker degrading?
A: Likely, yes. TCO is not a "set and forget" moiety. It requires strict environmental controls during conjugation and storage.
The Isomerization Trap: The high ring strain of TCO drives the click reaction, but it also drives the molecule toward the lower-energy cis-cyclooctene state. Once in the cis form, it will not click with tetrazines.
Protocol Adjustments:
-
Light Hygiene: TCO undergoes photoisomerization.[1] All reaction vessels and purification columns must be wrapped in foil or amber glass.
-
Thiol Quenching: If you are conjugating to cysteine residues, residual free thiols (e.g., DTT, TCEP) or unreacted cysteine on the antibody can attack the TCO double bond.
-
Action: Ensure full re-oxidation of interchain disulfides if using lysine conjugation, or precise stoichiometry if using cysteine conjugation.
-
-
Metal Chelation: Transition metals (Copper, Silver) catalyze TCO isomerization.
-
Action: Add 1 mM EDTA to all purification buffers to sequester trace metals.
-
Tier 2: Separation Strategies (The Val-Cit Hydrophobicity Factor)
Q: I see massive precipitation when I dilute my conjugation reaction for purification. Why?
A: The Val-Cit-PAB linker is hydrophobic.[2][3][4] The PEG1 spacer is too short to shield this hydrophobicity. When you dilute the organic co-solvent (DMSO/DMA) used in conjugation, the local concentration of the hydrophobic drug-linker exceeds its solubility limit, causing it to crash out or form soluble aggregates.
Workflow Visualization
Caption: Optimized workflow prioritizing solvent removal and DAR separation.
Protocol A: Tangential Flow Filtration (TFF)
Primary Goal: Removal of DMSO and free drug-linker.
-
Membrane Selection: Use Ultracel® 30 kDa (regenerated cellulose). Avoid PES membranes if possible, as hydrophobic Val-Cit linkers can bind irreversibly to them [5].
-
Buffer Strategy:
-
Equilibration: 20 mM Histidine, pH 6.0 (minimizes deamidation).
-
Additives: Include 5% Trehalose or Sucrose in the diafiltration buffer. This acts as a cryoprotectant and suppresses aggregation of the hydrophobic Val-Cit payload.
-
-
Operation:
-
Maintain a Transmembrane Pressure (TMP) of 10–15 psi.
-
Perform 10–12 Diavolumes (DV) to ensure DMSO is <0.05%.
-
Protocol B: Hydrophobic Interaction Chromatography (HIC)
Primary Goal: Separating DAR species (0, 2, 4, 6, 8).
Q: Which column and salt should I use?
A:
-
Column: Butyl-NPR (Non-Porous Resin) or Phenyl-5PW . Butyl is generally preferred for Val-Cit ADCs as it is less retentive than Phenyl, allowing elution at moderate salt concentrations without requiring high organic modifiers [6, 8].
-
Salt System: Ammonium Sulfate is standard, but Ammonium Tartrate is increasingly preferred for MS compatibility and better solubility of hydrophobic ADCs [7].
Step-by-Step HIC Protocol:
| Step | Buffer Composition | Purpose |
| Buffer A | 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0 | Promotes binding of hydrophobic ADCs. |
| Buffer B | 50 mM Sodium Phosphate, pH 7.0 + 10-20% Isopropanol (IPA) | IPA is critical to elute the sticky Val-Cit linker. |
| Gradient | 0% to 100% B over 20-30 CV (Column Volumes) | Linear gradient to separate DAR species. |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow improves resolution of isomers. |
Critical Note: Minimize the residence time in Buffer B. High organic solvent concentration can denature the antibody over time.
Tier 3: Troubleshooting & Analytics
Q: I have "Ghost Peaks" in my SEC analysis. What are they?
A: These are likely non-covalent aggregates. The Val-Cit-PAB linker is self-associating.
-
Diagnosis: Run your SEC (Size Exclusion Chromatography) with 10-15% Isopropanol in the mobile phase. If the high-molecular-weight peak disappears, it was a hydrophobic aggregate, not a covalent dimer.
Q: My final ADC won't "click" with the Tetrazine probe.
A: The TCO has isomerized to cis-cyclooctene or reacted with a nucleophile.
-
Check: Did you use a buffer with nucleophilic amines (e.g., Tris) during conjugation? (Avoid Tris; use Phosphate or HEPES).
-
Check: Was the sample exposed to ambient light for >4 hours?
TCO Degradation Pathway
Caption: Pathways of TCO inactivation vs. desired click reaction.
References
-
Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1][5][6][7] Chemical Science. Link
-
Fang, J., et al. (2019). "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation." Chemical Science. Link
-
Lyon, R. P., et al. (2015). "Reducing Hydrophobicity of Homogeneous Antibody-Drug Conjugates Improves Pharmacokinetics and Therapeutic Index." Nature Biotechnology. Link
-
Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology. Link
-
Sigma-Aldrich. "Tangential Flow Filtration in ADC Manufacturing: Best Practices." Technical Guide. Link
-
Wakankar, A., et al. (2011). "Analytical Methods for Successful Scale-Up of Antibody-Drug Conjugates." mAbs. Link
-
Chen, B., et al. (2024). "Online Native Hydrophobic Interaction Chromatography-Mass Spectrometry of Antibody-Drug Conjugates." mAbs. Link
-
Thermo Fisher Scientific. "High-Resolution Separation of Cysteine-Linked ADC Mimics Using HIC." Application Note. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for sensitive payloads with TCO-PEG1-Val-Cit-PAB-OH
Welcome to the Technical Support Center for Bioconjugation and ADC Development. This guide is specifically engineered for researchers and drug development professionals working with the TCO-PEG1-Val-Cit-PAB-OH linker and sensitive cytotoxic payloads.
By synthesizing mechanistic causality with field-proven methodologies, this resource provides actionable troubleshooting strategies to preserve payload integrity, prevent aggregation, and maximize the therapeutic window of your Antibody-Drug Conjugates (ADCs).
Part 1: Expert Q&A - Mechanistic Insights & Troubleshooting
Q1: Why does my sensitive payload degrade or fail to couple efficiently during standard carbamate formation with the PAB-OH group? Causality & Solution: The terminal hydroxyl (-OH) of the p-aminobenzyl alcohol (PAB) spacer is relatively unreactive and must be activated (typically to a p-nitrophenyl (PNP) carbonate) before coupling to an amine-containing payload. However, using excess base (like DIPEA or TEA) during this activation deprotonates the PAB intermediate, triggering premature 1,6-elimination (self-immolation) before the payload can attach[1]. Furthermore, harsh basic conditions can hydrolyze base-sensitive payloads. Protocol Modification: Shift to a kinetically controlled, mild activation protocol. Use strictly stoichiometric amounts of base at 0°C to favor PNP-carbonate formation over self-immolation.
Q2: How does the TCO-PEG1 handle protect my payload during antibody conjugation compared to traditional maleimide chemistry? Causality & Solution: Traditional maleimide-thiol conjugation requires reducing agents (like TCEP or DTT) to break antibody disulfide bonds, followed by long incubation times. These conditions can cause hydrolysis or aggregation of sensitive payloads. The trans-Cyclooctene (TCO) handle utilizes an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines. This is the fastest known bioorthogonal reaction (rate constants >800 M⁻¹s⁻¹)[2]. It is completely catalyst-free, operates at near-neutral pH, and reaches completion in minutes at nanomolar concentrations, effectively shielding the payload from prolonged exposure to aqueous stress.
Q3: My ADC aggregates heavily when using highly hydrophobic payloads with this linker. How can I modify the protocol? Causality & Solution: The Val-Cit-PAB sequence is inherently hydrophobic, and the short PEG1 spacer provides minimal solubilization[3]. When conjugated to an antibody at higher Drug-to-Antibody Ratios (DAR > 4), the localized hydrophobicity drives macroscopic protein aggregation. Protocol Modification: Introduce 5–10% organic co-solvents (e.g., DMSO or DMA) during the IEDDA click reaction to transiently solvate the payload. Additionally, strictly control the Tetrazine-to-Antibody ratio during the pre-functionalization step to cap the final DAR at 2.0–4.0.
Part 2: Self-Validating Experimental Protocols
Protocol A: Mild Activation and Payload Conjugation to TCO-PEG1-Val-Cit-PAB-OH
This protocol minimizes PAB self-immolation and protects base-sensitive payloads during carbamate linkage formation.
-
Preparation: Dissolve 1.0 eq of TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMF under an inert argon atmosphere. Chill the reaction vessel to 0°C.
-
Activation: Add 1.05 eq of bis(4-nitrophenyl) carbonate (bis-PNP). Dropwise, add 1.1 eq of anhydrous DIPEA.
-
Causality: Keeping base equivalents low and temperature at 0°C prevents the rapid 1,6-elimination of the PAB group.
-
-
Validation Step (In-Process): Monitor the reaction via LC-MS. The formation of the activated PNP-carbonate should peak within 2 hours. A premature spike in free p-nitrophenol (UV absorbance at 400 nm) without the corresponding activated product mass indicates self-immolation.
-
Payload Coupling: Once activated, add 1.0 eq of the sensitive amine-containing payload dissolved in anhydrous DMF, followed by 0.5 eq of Hydroxybenzotriazole (HOBt) as a mild nucleophilic catalyst. Stir at room temperature for 12 hours.
-
Purification: Purify the TCO-PEG1-Val-Cit-PAB-Payload via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) and lyophilize immediately.
Protocol B: Catalyst-Free IEDDA Bioconjugation for Aggregation-Prone Payloads
This protocol leverages the ultra-fast kinetics of TCO to conjugate hydrophobic payloads while preventing ADC aggregation.
-
Antibody Pre-functionalization: React the monoclonal antibody (mAb) with an amine-reactive Tetrazine (Tz-NHS ester) in PBS (pH 7.4) for 1 hour. Purify via Size Exclusion Chromatography (SEC) to yield Tz-mAb.
-
Solvent Shielding: Dilute the Tz-mAb to 2 mg/mL in formulation buffer (e.g., 20 mM Histidine, pH 6.0). Add DMSO to a final concentration of 5% (v/v).
-
Causality: The mild acidic pH protects the Val-Cit linker from premature enzymatic cleavage, while the 5% DMSO transiently shields the hydrophobic payload upon introduction.
-
-
IEDDA Click Reaction: Add 1.1 eq of the synthesized TCO-PEG1-Val-Cit-PAB-Payload (from Protocol A) per tetrazine handle. Mix gently at room temperature for 30 minutes.
-
Validation Step (In-Process): Monitor the disappearance of the tetrazine chromophore (absorbance at ~520 nm). The rapid bleaching of the pink/red color validates the successful cycloaddition[2].
-
Purification: Remove the 5% DMSO and unreacted linker via Tangential Flow Filtration (TFF) into the final storage buffer.
Part 3: Quantitative Data & Comparative Analysis
To make informed decisions regarding linker selection and reaction conditions, refer to the summarized stability and kinetic data below.
| Parameter | TCO-Tetrazine (IEDDA) | Maleimide-Thiol | Causality / Impact on Sensitive Payloads |
| Reaction Rate Constant | > 800 M⁻¹s⁻¹ | ~ 10 - 100 M⁻¹s⁻¹ | IEDDA minimizes payload exposure to aqueous buffers[2]. |
| Catalyst / Reagent Required | None | TCEP / DTT (Reducing) | IEDDA avoids reducing agents that can degrade susceptible payloads. |
| Plasma Stability (Human) | Highly Stable (> 10 days) | Prone to retro-Michael exchange | TCO-Tz forms a stable dihydropyridazine bond, preventing premature payload loss in circulation. |
| Cleavage Mechanism | Cathepsin B (Lysosomal) | Cathepsin B (Lysosomal) | Both rely on Val-Cit; however, Val-Cit is susceptible to premature cleavage by mouse Ces1C[3]. |
Part 4: Visualizing the Workflows
Intracellular Payload Release Mechanism
The following diagram illustrates the self-validating biological mechanism of the Val-Cit-PAB linker once the ADC reaches the target cell.
Intracellular Cathepsin B cleavage and PAB self-immolation pathway.
Catalyst-Free IEDDA Bioconjugation Workflow
This diagram maps the protocol designed to prevent aggregation and protect the payload during bioconjugation.
Catalyst-free IEDDA bioconjugation workflow for sensitive payloads.
References
-
Journal of Medicinal Chemistry (ACS Publications). "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." ACS. Available at:[Link]
Sources
Validation & Comparative
Technical Guide: Validating TCO-PEG1-Val-Cit-PAB-OH ADC Activity In Vitro
Executive Summary
This guide provides a rigorous technical analysis and validation framework for the antibody-drug conjugate (ADC) linker TCO-PEG1-Val-Cit-PAB-OH .[1] Designed for researchers transitioning from first-generation maleimide chemistries to next-generation bioorthogonal systems, this document objectively compares the TCO (trans-cyclooctene) platform against standard alternatives (SPAAC, Maleimide-Thiol) and details the specific in vitro protocols required to validate its activity.
The TCO-PEG1-Val-Cit-PAB-OH linker represents a "Click-to-Release" strategy:
-
TCO: Enables ultrafast conjugation to Tetrazine-modified antibodies (IEDDA chemistry).[1]
-
Val-Cit: Provides stable, lysosome-specific enzymatic cleavage (Cathepsin B).[2][]
-
PAB-OH: A self-immolative spacer that, upon activation, releases the free amine-containing payload (e.g., MMAE, Doxorubicin).
Part 1: Comparative Analysis (The "Why" and "How")
Conjugation Kinetics: TCO vs. Alternatives
The primary advantage of the TCO moiety is reaction speed. In protein conjugation, slow kinetics require high excesses of payload (leading to hydrophobicity/aggregation issues) or long reaction times (risking protein denaturation).
Table 1: Kinetic Comparison of ADC Conjugation Chemistries
| Feature | TCO-Tetrazine (IEDDA) | Azide-Alkyne (SPAAC) | Maleimide-Thiol |
| Reaction Type | Inverse Electron Demand Diels-Alder | Strain-Promoted Cycloaddition | Michael Addition |
| Rate Constant ( | 10,000 – 100,000 M⁻¹s⁻¹ | 0.1 – 1.0 M⁻¹s⁻¹ | ~700 – 1,000 M⁻¹s⁻¹ |
| Selectivity | Bioorthogonal (No side reactions) | Bioorthogonal | Cross-reacts with other thiols (Albumin) |
| Stability | High (TCO can isomerize in extreme conditions) | Very High | Low (Retro-Michael exchange in plasma) |
| Reagent Excess | Low (1.5 – 3 eq) | High (10 – 50 eq) | Moderate (3 – 5 eq) |
Technical Insight: The TCO-Tetrazine reaction is roughly 3 orders of magnitude faster than Maleimide conjugation. This allows for stoichiometric control of the Drug-Antibody Ratio (DAR) without extensive purification steps to remove massive excesses of unreacted drug.
Linker Stability & Release: Val-Cit vs. Hydrazone
The Val-Cit-PAB motif is the industry standard for lysosomal release, superior to acid-labile linkers.
Table 2: Cleavage Mechanism Comparison
| Linker Type | Val-Cit-PAB (Enzymatic) | Hydrazone (pH Dependent) | Non-Cleavable (Thioether) |
| Trigger | Cathepsin B (Lysosome) | Acidic pH (Endosome/Lysosome) | Lysosomal degradation of Antibody |
| Plasma Stability | High (<2% release in 24h) | Moderate (Slow hydrolysis at pH 7.4) | Very High |
| Payload Release | Free Drug (via self-immolation) | Free Drug (often modified) | Amino-acid/Linker adduct (charged) |
| Bystander Effect | Yes (Membrane permeable payload) | Yes | No (Charged adduct is trapped) |
Part 2: Visualizing the Mechanism
The following diagrams illustrate the two critical phases of this ADC system: the Conjugation Workflow and the Intracellular Release Cascade.
Diagram 1: The "Click" Conjugation Workflow
This workflow assumes the Antibody is pre-functionalized with Tetrazine (Tz) and the Linker is pre-conjugated to the Drug (Payload).
Caption: Step-wise synthesis of the ADC. The TCO-Linker is first attached to the drug, then "clicked" to the antibody.[4]
Diagram 2: Intracellular Cleavage & Self-Immolation
The Val-Cit-PAB system relies on a specific cascade. If the PAB spacer is missing, the drug will not release efficiently.
Caption: Cathepsin B cleaves the Val-Cit dipeptide.[2][5] The PAB group then spontaneously collapses to release the free drug.[6]
Part 3: Experimental Protocols for Validation
Protocol 1: Chemical Conjugation (TCO-Linker to Payload)
Note: The "OH" group on the PAB must be activated to form a carbamate with an amine-bearing drug.
Materials:
-
Bis(4-nitrophenyl) carbonate (Bis-PNP)
-
DIPEA (Diisopropylethylamine)
-
Payload (e.g., MMAE or Doxorubicin)
-
Anhydrous DMF
Steps:
-
Activation: Dissolve TCO-Linker (1 eq) and Bis-PNP (2 eq) in anhydrous DMF. Add DIPEA (3 eq). Stir at RT for 4 hours.
-
Verification: Monitor by LC-MS for the formation of the PNP-carbonate intermediate.
-
Coupling: Add the amine-containing Payload (1.2 eq) and HOBt (0.5 eq) to the reaction. Stir at RT for 16–24 hours.
-
Purification: Purify the TCO-Linker-Drug construct via semi-prep HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize.
Protocol 2: In Vitro Enzymatic Cleavage Assay
Objective: Verify that Cathepsin B actually releases the payload.
Materials:
-
Human Liver Cathepsin B (Sigma/Merck)
-
Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: DTT (Dithiothreitol) or Cysteine.
Steps:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Cleavage Buffer containing 5 mM DTT. Incubate at 37°C for 15 mins (activates the enzyme active site cysteine).
-
Reaction: Add the TCO-Linker-Drug (or the full ADC) to the activated enzyme solution (Final conc: 5–10 µM).
-
Controls:
-
Negative Control: Linker-Drug in buffer without enzyme.
-
Inhibitor Control: Add E-64 (cysteine protease inhibitor) to the reaction.
-
-
Sampling: Aliquot samples at 0, 1, 4, and 24 hours. Quench with cold acetonitrile.
-
Analysis: Inject onto HPLC.
-
Success Criteria: Disappearance of the Linker-Drug peak and appearance of the Free Drug peak.
-
Failure Mode: If you see "Val-Cit-PAB-Drug" (uncleaved) or "PAB-Drug" (cleaved but not immolated), the mechanism is failing.
-
Protocol 3: Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: Compare the potency of the TCO-ADC vs. Free Drug.
Steps:
-
Cell Selection: Choose a cell line expressing the target antigen (e.g., SK-BR-3 for HER2) and an antigen-negative control (e.g., MDA-MB-468).
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with serial dilutions (0.01 nM to 100 nM) of:
-
Free Drug (Positive Control)
-
TCO-ADC (Target)
-
Isotype Control ADC (Non-binding antibody + TCO-Linker-Drug)
-
Naked Antibody (Negative Control)
-
-
Incubation: Incubate for 72–96 hours at 37°C.
-
Readout: Add MTT reagent or CellTiter-Glo. Read absorbance/luminescence.
-
Calculation: Plot dose-response curves and calculate IC50.
-
Success Criteria: The TCO-ADC should have an IC50 in the low nanomolar range on antigen-positive cells, similar to the free drug (adjusted for DAR), and >100x higher IC50 on antigen-negative cells.
-
References
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1] Chemical Society Reviews.
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition.
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.
-
BenchChem Technical Support. (2025). A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Reactions for Bioorthogonal Labeling. BenchChem Guides.
Sources
Advanced ADC Linker Strategy: TCO-PEG1-Val-Cit-PAB-OH vs. SMCC
Topic: TCO-PEG1-Val-Cit-PAB-OH vs SMCC Linker Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the engineering of Antibody-Drug Conjugates (ADCs), the linker dictates the therapeutic window as much as the payload itself. This guide compares two distinct linker classes: TCO-PEG1-Val-Cit-PAB-OH , a modular, bioorthogonal, protease-cleavable linker designed for next-generation ADCs, and SMCC , the industry-standard non-cleavable crosslinker (used in T-DM1/Kadcyla®).
While SMCC offers exceptional systemic stability and a simplified manufacturing process, TCO-PEG1-Val-Cit-PAB-OH enables site-specific "click" conjugation, improved solubility via PEGylation, and a bystander effect through lysosomal cleavage. This guide analyzes their mechanistic differences, stability profiles, and conjugation protocols to assist in rational ADC design.
Scientific Foundation: Mechanism of Action
The fundamental divergence between these linkers lies in how the drug is released and what form the released drug takes.
TCO-PEG1-Val-Cit-PAB-OH (Cleavable / Bioorthogonal)[1][2][3][4]
-
Mechanism: This linker utilizes a Valine-Citrulline (Val-Cit) dipeptide trigger.[1][2] Upon endocytosis and trafficking to the lysosome, the protease Cathepsin B recognizes and cleaves the amide bond between Citrulline and the PAB spacer.[1][2][3]
-
Self-Immolation: The p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination, releasing the payload in its free, unmodified form (e.g., MMAE).
-
Bioorthogonality: The Trans-Cyclooctene (TCO) moiety allows for rapid, catalyst-free conjugation to Tetrazine-modified antibodies via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][4]
-
Bystander Effect: Because the released drug is neutral and lipophilic, it can cross membranes to kill neighboring antigen-negative tumor cells.[5]
SMCC (Non-Cleavable / Classical)
-
Mechanism: SMCC contains a thioether bond (via maleimide) and an amide bond (via NHS ester). Neither is susceptible to lysosomal proteases.
-
Release: The payload is released only after the complete proteolytic degradation of the antibody backbone in the lysosome.[5]
-
Metabolite: The active species is an amino acid-linker-drug adduct (e.g., Lys-SMCC-DM1 ).
-
Bystander Effect: The resulting metabolite is charged (due to the lysine residue) and hydrophilic, preventing it from crossing membranes.[6] It remains trapped inside the target cell.
Visualization: Release Mechanisms
Caption: Comparative mechanism of payload release. Left: Cathepsin B-mediated cleavage releases free drug.[1][2] Right: Antibody degradation releases charged metabolite.
Technical Deep Dive: Stability & Performance
Plasma Stability & Species Differences
A critical consideration for TCO-PEG1-Val-Cit-PAB-OH is the species-dependent stability of the Val-Cit motif.
-
Human/Primate: Val-Cit is highly stable in human plasma (t1/2 > 7 days).[5]
-
Rodent (Mouse): Val-Cit is susceptible to cleavage by Carboxylesterase 1c (Ces1c) , an enzyme abundant in mouse plasma but absent in humans.[3] This causes premature drug release in preclinical mouse models, potentially leading to underestimation of efficacy and overestimation of toxicity.[3]
-
Mitigation: Use Ces1c-knockout mice or "Exo-cyclic" linker variants if mouse data is critical.
-
-
SMCC: The cyclohexane ring stabilizes the maleimide-thiol bond, preventing retro-Michael addition. It exhibits high stability across species (Human and Mouse).[5][7]
Physicochemical Properties[9][10][11]
-
Solubility: The PEG1 spacer in the TCO linker provides essential hydrophilicity, counteracting the hydrophobicity of payloads like MMAE and preventing ADC aggregation. SMCC is hydrophobic; conjugation of multiple SMCC-linked payloads can destabilize the antibody, often limiting the Drug-to-Antibody Ratio (DAR) to 3-4.
Comparative Data Summary
| Feature | TCO-PEG1-Val-Cit-PAB-OH | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Class | Cleavable (Protease) | Non-Cleavable (Thioether) |
| Conjugation Chemistry | Bioorthogonal (IEDDA Click) | Amine-to-Thiol Crosslinking (NHS/Maleimide) |
| Released Species | Free Drug (e.g., MMAE) | Amino Acid-Linker-Drug (e.g., Lys-SMCC-DM1) |
| Bystander Effect | Yes (High) | No (Negligible) |
| Human Plasma Stability | High (>7 days) | High (Stable Thioether) |
| Mouse Plasma Stability | Low (Ces1c sensitivity) | High |
| Solubility | Moderate (PEG1 aids solubility) | Low (Hydrophobic cyclohexane) |
| Typical Payload | Auristatins (MMAE), Duocarmycins | Maytansinoids (DM1, DM4) |
Experimental Protocols
Protocol A: Modular Conjugation via TCO-PEG1-Val-Cit-PAB-OH
Rationale: This workflow decouples drug-linker synthesis from antibody modification, allowing for high convergence and site-specificity.
Prerequisites:
-
Payload Activation: The "OH" group of the linker must be activated (e.g., to p-nitrophenyl carbonate) to react with the amine of the payload (e.g., MMAE).
-
Antibody Modification: Antibody must be functionalized with Tetrazine (Tz).[4]
Step-by-Step Methodology:
-
Drug-Linker Synthesis (Pre-conjugation):
-
React TCO-PEG1-Val-Cit-PAB-OH with Bis(p-nitrophenyl) carbonate (5 eq) and DIPEA (3 eq) in dry DMF at 25°C for 4h to form the active carbonate.
-
Add Payload (e.g., MMAE) (1 eq) and HOAt (0.1 eq). React 16h.
-
Purify via RP-HPLC.[8] Result: TCO-Linker-Drug.
-
-
Antibody Activation (Tetrazine Installation):
-
Buffer exchange Antibody (10 mg/mL) into PBS (pH 8.0).
-
Add Tetrazine-PEG4-NHS Ester (5-10 molar excess) from a 10 mM DMSO stock.
-
Incubate 1h at 25°C.
-
Remove excess Tetrazine via Zeba Spin Desalting Column (40K MWCO). Determine Tetrazine-to-Antibody Ratio (TAR) via UV-Vis (Tz absorbs at ~520 nm).
-
-
Click Conjugation (IEDDA Reaction):
-
Mix Ab-Tetrazine with TCO-Linker-Drug (1.5 - 2.0 equivalents per Tetrazine group).
-
Incubate 30-60 mins at 25°C (Reaction is ultra-fast).
-
No catalyst required.
-
Validation: Monitor disappearance of Tetrazine absorbance at 520 nm.
-
-
Purification:
-
Remove excess small molecule via Size Exclusion Chromatography (SEC) or extensive dialysis.
-
Protocol B: Standard Conjugation via SMCC
Rationale: Classic heterobifunctional crosslinking. Two-step process to prevent antibody polymerization.
Step-by-Step Methodology:
-
Antibody Activation (Maleimide Installation):
-
Dissolve SMCC in DMSO (freshly prepared).
-
Add SMCC (5-10 molar excess) to Antibody (5-10 mg/mL) in Modification Buffer (PBS, pH 7.2, 2 mM EDTA). Note: Do not use amine buffers like Tris.
-
Incubate 1h at 25°C.
-
Purification (Critical): Immediately desalt/dialyze into Conjugation Buffer (PBS, pH 6.5, 2 mM EDTA) to remove excess SMCC. Failure to remove excess SMCC will kill the drug in the next step.
-
Result: Ab-MCC (Maleimide-activated antibody).
-
-
Drug Conjugation:
-
Ensure Payload has a free Thiol (-SH) group (e.g., DM1).
-
Add Payload (1.5 - 2.0 equivalents per Maleimide) to Ab-MCC.
-
Incubate 2-4h at 25°C or overnight at 4°C.
-
Quenching: Add Cysteine or N-ethylmaleimide to quench unreacted groups.
-
-
Final Purification:
-
Purify via SEC or Tangential Flow Filtration (TFF) to remove free drug.
-
Filter sterilize (0.2 µm).
-
Visualization: Conjugation Workflows
Caption: Workflow comparison. Protocol A (Top) uses convergent click chemistry. Protocol B (Bottom) uses linear activation and purification.
References
-
Mechanism of Val-Cit Cleavage: Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry, 2002.
-
SMCC/T-DM1 Stability: Lewis Phillips, G. D., et al. "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate." Cancer Research, 2008.
-
Mouse Plasma Instability (Ces1c): Dorywalska, M., et al. "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics, 2016.[9]
-
Bystander Effect Comparison: Kovtun, Y. V., et al. "Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen." Cancer Research, 2006.
-
TCO/Tetrazine Click Chemistry in ADCs: Rossin, R., et al. "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition, 2010.
Sources
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- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
Technical Comparison Guide: TCO-PEG1-Val-Cit-PAB-OH vs. Conventional ADC Linkers
Executive Summary
TCO-PEG1-Val-Cit-PAB-OH represents a convergence of third-generation bioorthogonal chemistry and second-generation enzymatic release technology. Unlike traditional linkers that rely on stochastic conjugation (e.g., Maleimide-Cysteine) or unstable triggers (e.g., Hydrazone-pH), this linker system decouples the conjugation stability from the release mechanism .
This guide objectively compares TCO-PEG1-Val-Cit-PAB-OH against industry standards (Maleimide-Val-Cit, Hydrazone, Disulfide), highlighting its superior kinetic profile (
Part 1: Structural Deconstruction & Mechanism
To understand the performance shift, we must first analyze the functional architecture of TCO-PEG1-Val-Cit-PAB-OH .
-
TCO (Trans-Cyclooctene): The "Click" handle.[1][2][3][4][5][6][7] It reacts with Tetrazine-functionalized antibodies via Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][3][7][8][9]
-
Advantage:[10] Irreversible covalent bond; N2 byproduct makes it entropically driven and rapid.
-
-
PEG1 (Polyethylene Glycol): A short hydrophilic spacer.
-
Advantage:[10] Increases water solubility of hydrophobic payloads (e.g., MMAE, PBD) without introducing the steric bulk of long PEG chains that might hinder enzymatic access.
-
-
Val-Cit (Valine-Citrulline): The protease-sensitive dipeptide.[7][]
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer.[7][17]
-
Function: Upon cleavage of the Citrulline-PAB amide bond, PAB undergoes a spontaneous 1,6-elimination, ejecting the free drug.
-
-
-OH (Hydroxyl Terminus): The payload attachment site.
-
Chemistry: Typically activated to a carbonate (via p-Nitrophenyl chloroformate) to react with an amine-bearing drug (e.g., Doxorubicin, MMAE).
-
Visualization: Mechanism of Action
The following diagram illustrates the sequential logic: Conjugation
Figure 1: The Stepwise Mechanism of TCO-PEG1-Val-Cit-PAB-OH. The IEDDA reaction secures the payload, while Cathepsin B triggers release only after internalization.
Part 2: Comparative Analysis
Conjugation Chemistry: TCO vs. Maleimide
The most critical differentiator is the attachment chemistry.[10] Traditional ADCs (like Adcetris®) use Maleimide-Thiol chemistry, which is reversible in plasma.
| Feature | TCO-Tetrazine (IEDDA) | Maleimide-Thiol (Michael Addition) | Impact on ADC Performance |
| Reaction Kinetics ( | TCO allows faster conjugation at lower concentrations, preserving mAb integrity. | ||
| Reversibility | Irreversible (N2 release) | Reversible (Retro-Michael) | Maleimides can de-conjugate in plasma and transfer to Albumin (off-target toxicity). |
| Selectivity | Bioorthogonal (No cross-reactivity) | Cross-reacts with biological thiols | TCO eliminates background noise; Maleimide requires careful reduction/oxidation steps. |
| Stability | High (Hydrolytically stable) | Ring hydrolysis required for stability | TCO ADCs show superior pharmacokinetic profiles in vivo. |
Cleavage Mechanism: Val-Cit vs. Alternatives
Once inside the cell, how does the linker compare to other release strategies?
| Linker Type | Mechanism | Plasma Stability ( | Release Location | Verdict |
| Val-Cit-PAB | Enzymatic (Cathepsin B)[12][15] | High (>230h in human plasma) | Lysosome | Gold Standard. Balances systemic stability with rapid intracellular release. |
| Hydrazone | Acid Hydrolysis (pH < 5) | Low (~48h) | Endosome/Lysosome | Obsolete. Prone to premature release in circulation (pH 7.4), causing systemic toxicity. |
| Disulfide | Reduction (Glutathione) | Variable (Steric dependent) | Cytosol | Niche. Good for payloads needing cytosolic release, but stability is harder to tune. |
| Val-Ala | Enzymatic (Cathepsin B) | High | Lysosome | Alternative. More hydrophilic than Val-Cit; allows higher DAR (up to 8) with less aggregation. |
The Role of PEG1
Why PEG1 ? Many linkers use PEG4 or PEG8.
-
Solubility vs. Shielding: Long PEG chains improve solubility but can "wrap" around the peptide sequence, shielding it from Cathepsin B and slowing release.
-
Optimization: PEG1 provides just enough polarity to offset the hydrophobicity of the TCO and PAB groups without sterically hindering the enzyme.
Part 3: Experimental Protocols
Protocol A: "Click" Conjugation (Two-Step Method)
Rationale: This method avoids exposing the sensitive mAb to harsh organic solvents required to dissolve the drug-linker.
Materials:
-
mAb-Tetrazine (Pre-functionalized via NHS-Tetrazine).
-
TCO-PEG1-Val-Cit-PAB-Drug (Pre-synthesized).
-
Reaction Buffer: PBS, pH 7.4.
Workflow:
-
Stoichiometry Calculation: Determine the Tetrazine-to-Antibody Ratio (TAR). Use 1.5 - 2.0 equivalents of TCO-Linker per Tetrazine group.
-
Reaction: Add TCO-Linker-Drug (dissolved in DMSO, <10% v/v final) to mAb-Tetrazine in PBS.
-
Incubation: Incubate at Room Temperature for 30-60 minutes .
-
Note: The rapid kinetics of IEDDA make overnight incubation unnecessary.
-
-
Purification: Remove excess small molecule via Zeba™ Spin Desalting Columns (7K MWCO) or Tangential Flow Filtration (TFF).
-
Validation: Measure Drug-to-Antibody Ratio (DAR) via HIC-HPLC or LC-MS (Q-TOF).
Protocol B: Cathepsin B Cleavage Assay
Rationale: Validates that the TCO and PEG1 components do not sterically hinder enzymatic cleavage.
Materials:
-
Human Liver Cathepsin B (Sigma/Merck).
-
Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: DTT (Freshly prepared).
Step-by-Step:
-
Activation: Activate Cathepsin B (10 µg/mL) in Cleavage Buffer containing 5 mM DTT for 15 min at 37°C.
-
Critical: Cathepsin B requires a reducing environment to open its active site active.
-
-
Digestion: Add TCO-PEG1-Val-Cit-PAB-Drug (10 µM) to the activated enzyme.
-
Sampling: Incubate at 37°C. Take aliquots at t = 0, 15, 30, 60, 120 min.
-
Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile (0.1% Formic Acid).
-
Analysis: Analyze supernatant via RP-HPLC.
-
Success Metric: Disappearance of the intact linker peak and appearance of the free drug peak.
-
Expectation: >90% cleavage within 2 hours.
-
Part 4: Decision Framework (Visualization)
Use this flowchart to determine if TCO-PEG1-Val-Cit-PAB-OH is the correct choice for your pipeline.
Figure 2: Strategic Decision Tree for Linker Selection.
References
-
BenchChem. A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers. (2025).[1][3][4][10][14][18][19][20] Link
-
National Institutes of Health (PMC). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.Link
-
BenchChem. A Head-to-Head Battle for Bioconjugate Stability: TCO-Tetrazine vs. Maleimide-Thiol Linkage.Link
-
WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. (2023).[21] Link
-
BenchChem. An In-depth Technical Guide to the Synthesis and Chemical Properties of TCO-PEG1-Val-Cit-PABC-OH.Link
-
BOC Sciences. ADC Linker Types: Selection & Design Guide.
-
Creative Biolabs. ADC Panoramic Overview-Linker. (2022). Link
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- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of TCO and DBCO Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of their constructs. Among the arsenal of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide, stand out as two of the most powerful and widely adopted strategies. This guide provides an in-depth, objective comparison of TCO and DBCO linkers, grounded in experimental data, to empower you in selecting the optimal tool for your research and development endeavors.
The Rise of Bioorthogonal Chemistries: A Paradigm Shift in Conjugation
The concept of bioorthogonal chemistry, pioneered by Bertozzi and coworkers, has revolutionized the way we modify biological molecules.[1] These reactions occur with high specificity and efficiency in complex biological environments, without interfering with native biochemical processes.[1] This has profound implications for applications ranging from live-cell imaging and proteomics to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[2][3]
At the heart of this revolution are linker technologies that enable the precise and stable connection of molecules. TCO and DBCO are two of the most prominent examples, each with a unique set of characteristics that make them suitable for different applications.
The Contenders: TCO and DBCO
TCO (trans-cyclooctene): The Speed Demon
The TCO linker participates in an IEDDA reaction with a tetrazine partner.[3] This [4+2] cycloaddition is driven by the high ring strain of the trans-cyclooctene, leading to exceptionally fast reaction kinetics.[1][4] The reaction is characterized by its remarkable speed and biocompatibility, as it proceeds without the need for a cytotoxic copper catalyst.[5]
DBCO (Dibenzocyclooctyne): The Stable Workhorse
The DBCO linker reacts with an azide-functionalized molecule via SPAAC.[6][7] This [3+2] cycloaddition is also driven by ring strain, allowing it to proceed without a copper catalyst.[6] DBCO linkers are known for their high stability and specificity, forming a robust triazole linkage.[6][8]
Head-to-Head Comparison: Kinetics, Stability, and Physicochemical Properties
The choice between TCO and DBCO often hinges on a trade-off between reaction speed and linker stability. The following sections provide a detailed comparison of these key performance parameters.
Reaction Kinetics: A Race Against Time
The most significant difference between TCO and DBCO lies in their reaction kinetics. The IEDDA reaction between TCO and tetrazine is, by orders of magnitude, the fastest known bioorthogonal reaction.[9][10] This rapid conjugation is a major advantage in applications where low concentrations of reactants are used or when capturing dynamic processes in real-time is crucial.[11]
| Reactive Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| TCO + Tetrazine (IEDDA) | Up to 10⁶ [1][4][10] | Exceptionally fast, catalyst-free, ideal for in vivo applications and low concentration labeling. |
| DBCO + Azide (SPAAC) | ~0.1 - 1.0 [6][11][12] | Good reactivity, catalyst-free, widely used due to high stability and commercial availability. |
Note: Reaction rates can vary depending on the specific TCO and tetrazine derivatives, as well as the solvent, temperature, and pH.[11]
Stability: The Achilles' Heel?
While TCO boasts superior kinetics, its stability can be a concern. The primary liability of TCO is its susceptibility to isomerization to the less reactive cis-cyclooctene (CCO) form.[13][14] This isomerization can be influenced by several factors:
-
Thiols: High concentrations of thiols, such as glutathione present in the intracellular environment, can promote TCO isomerization.[13][14]
-
Components of Cell Culture Media: Certain components in cell culture media, like thiamine, can degrade and catalyze the isomerization of TCO to CCO.[14][15]
-
Light Exposure: Prolonged exposure to light can also contribute to TCO isomerization.
Conversely, DBCO is generally considered to be more stable, particularly in the presence of thiols.[8] However, it is not without its own potential liabilities. Under strongly acidic conditions, such as those used for peptide cleavage from a resin, DBCO can undergo an inactivating rearrangement.[16]
| Linker | Key Stability Considerations | Mitigation Strategies |
| TCO | Isomerization to the inactive CCO form, accelerated by thiols, certain media components, and light.[13][14][15] | Use more stable TCO derivatives (e.g., d-TCO), minimize incubation times in complex media, and protect from light.[13][17] |
| DBCO | Generally high stability.[8] Can undergo rearrangement under strongly acidic conditions.[16] | Avoid prolonged exposure to harsh acidic conditions. |
Hydrophilicity and the Role of PEGylation
The inherent hydrophobicity of both TCO and DBCO can sometimes lead to challenges in aqueous environments, such as aggregation and reduced bioavailability. To address this, both linkers are frequently functionalized with polyethylene glycol (PEG) spacers.[1][18] PEGylation enhances the hydrophilicity of the linker, which can:
-
Improve solubility in aqueous buffers.[1]
-
Reduce non-specific binding.
-
Minimize steric hindrance during conjugation.[18]
-
Potentially improve the pharmacokinetic properties of the resulting conjugate.[19]
Experimental Section: A Practical Guide to Linker Evaluation
To assist you in making an informed decision, this section provides detailed protocols for comparing the kinetic performance of TCO and DBCO linkers.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for determining the second-order rate constants of TCO-tetrazine and DBCO-azide reactions.
Caption: A generalized workflow for the kinetic analysis of bioorthogonal reactions.
Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectrophotometry
This protocol describes a method to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.[10][20]
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO and tetrazine reagents in anhydrous DMSO or DMF.
-
Determine Tetrazine Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (typically 510-550 nm) in the reaction buffer.
-
Set Up Pseudo-First-Order Conditions: In a quartz cuvette, add the reaction buffer and the TCO solution. The concentration of the TCO should be at least 10-fold higher than the tetrazine concentration.
-
Initiate the Reaction: Start the spectrophotometer measurement and then add the tetrazine solution to the cuvette. Mix thoroughly and quickly.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO]
-
Protocol 2: Monitoring DBCO-Azide Ligation by UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constant of a DBCO-azide reaction by monitoring the disappearance of the DBCO's absorbance.[21][22]
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the DBCO and azide reagents in anhydrous DMSO.
-
Determine DBCO Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of the DBCO at its maximum absorbance wavelength (around 310 nm) in the reaction buffer.
-
Set Up Pseudo-First-Order Conditions: In a quartz cuvette, add the reaction buffer and the azide solution. The concentration of the azide should be at least 10-fold higher than the DBCO concentration.
-
Initiate the Reaction: Start the spectrophotometer measurement and then add the DBCO solution to the cuvette. Mix thoroughly.
-
Monitor Absorbance: Record the decrease in absorbance at the DBCO's λmax over time.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Azide]
-
Chemical Reaction Mechanisms
The following diagrams illustrate the underlying chemical transformations for the TCO-tetrazine and DBCO-azide reactions.
Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide.
Conclusion: Selecting the Right Tool for the Job
The choice between TCO and DBCO linkers is not a matter of one being definitively "better" than the other, but rather a nuanced decision based on the specific requirements of the application.
Choose TCO when:
-
Speed is paramount: For applications requiring rapid conjugation, such as in vivo imaging or capturing fast biological processes.
-
Working with low concentrations: The high reaction rate of TCO allows for efficient labeling even with dilute samples.
-
A catalyst-free system is essential: TCO-tetrazine chemistry is completely bioorthogonal and does not require any cytotoxic catalysts.
Choose DBCO when:
-
Stability is the primary concern: DBCO offers excellent stability, particularly in thiol-rich environments.
-
Longer incubation times are acceptable: The slower kinetics of SPAAC may be suitable for applications where reaction speed is not the most critical factor.
-
A well-established and reliable chemistry is preferred: DBCO-azide chemistry is a robust and widely used bioorthogonal reaction with a long track record of success.
By carefully considering the kinetic and stability profiles of both TCO and DBCO linkers, and by performing rigorous experimental validation, researchers can confidently select the optimal tool to advance their scientific discoveries and the development of next-generation diagnostics and therapeutics.
References
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Niklas, J., et al. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. RSC Publishing. [Link]
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Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. [Link]
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ResearchGate. Structures of TCOs and their second-order rate constants with.... [Link]
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ResearchGate. Second-order reaction rate constants for different cyclooctyne systems.... [Link]
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ResearchGate. Second order rate constants of selected tetrazines with TCO in PBS at.... [Link]
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Karver, M. R., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry. [Link]
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Interchim. DBCO reagents for « Click Chemistry ». [Link]
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Organic & Biomolecular Chemistry. (2025). Manuscript. [Link]
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Wouters, L., et al. (2021). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]
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Gotor, R., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. PMC. [Link]
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Versteegen, R. M., et al. (2025). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega. [Link]
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TRACE: Tennessee Research and Creative Exchange. (2017). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. [Link]
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Taylor, M. T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. [Link]
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ResearchGate. DBCO-tag mediated thiol–yne reaction. [Link]
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Rahim, M. K., et al. (2014). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC. [Link]
-
MDPI. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
McKay, C. S., et al. (2023). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement. Bioconjugate Chemistry. [Link]
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Click Chemistry Tools. (2016). DBCO Reaction — Principles. Diarylcyclooctynes. [Link]
-
Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation. MDPI. [Link]
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A Head-to-Head Comparison of Val-Cit and Hydrazone Linkers for Antibody-Drug Conjugates
A Technical Guide for Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of payload release, and overall therapeutic index.[1][] Among the diverse array of linker technologies, the enzyme-cleavable Valine-Citrulline (Val-Cit) dipeptide and the pH-sensitive hydrazone linkers represent two distinct and historically significant strategies for controlled drug release.[3][4] This guide provides an in-depth, objective comparison of these two linker types, grounded in their chemical mechanisms, supported by experimental data, and contextualized with field-proven insights to inform rational ADC design.
Part 1: The Valine-Citrulline (Val-Cit) Linker: An Enzymatic Approach
The Val-Cit linker is currently the most successful and widely used protease-cleavable linker in clinically approved and investigational ADCs.[3][5] Its design leverages the overexpression of certain lysosomal proteases within tumor cells, offering a highly specific mechanism for payload release.
Mechanism of Action
The stability and cleavage of the Val-Cit linker are predicated on a multi-step intracellular process:
-
Internalization: After an ADC binds to its target antigen on a cancer cell, the entire complex is internalized via receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[6] This exposes the ADC to the lysosome's harsh internal environment, which is characterized by a low pH (4.5-5.0) and a high concentration of proteases.[3][6]
-
Enzymatic Cleavage: The lysosomal protease, Cathepsin B, which is often overexpressed in cancer cells, recognizes and specifically cleaves the peptide bond between the valine and citrulline residues.[][8] This enzymatic action is the primary trigger for drug release.
-
Self-Immolation: The cleavage of the dipeptide initiates the spontaneous decomposition of an attached self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[3][9] This "traceless" linker fragments, releasing the unmodified, fully active cytotoxic payload into the cell's cytoplasm.[10]
The Val-Cit linker's reliance on enzymatic cleavage provides a high degree of stability in systemic circulation, where Cathepsin B activity is minimal.[][8] This stability is crucial for minimizing off-target toxicity.[]
Advantages & Proven Applications
-
High Plasma Stability: Val-Cit linkers exhibit exceptional stability in human plasma, with some studies projecting half-lives of over 200 days, preventing premature drug release.[12][13]
-
Specific Release Mechanism: Cleavage is dependent on lysosomal proteases that are more abundant in tumor cells, leading to targeted payload delivery.[]
-
Broad Payload Compatibility: The Val-Cit-PABC system has been successfully conjugated to various potent payloads, including auristatins (like MMAE) and maytansinoids.[][14]
-
Clinical Success: This technology is central to numerous blockbuster ADCs, including Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), and Polivy® (polatuzumab vedotin).[3][]
Diagram: Val-Cit Linker Cleavage Pathway
The following diagram illustrates the Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Caption: Cathepsin B cleaves the Val-Cit dipeptide, initiating self-immolation of the PABC spacer to release the active drug.
Part 2: The Hydrazone Linker: A pH-Sensitive Strategy
Hydrazone linkers were among the first cleavable technologies to be clinically validated, notably in the first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin).[3][] Their mechanism relies on the pH difference between the neutral bloodstream and the acidic compartments of the cell.
Mechanism of Action
The hydrazone bond is formed between a ketone and a hydrazine. Its cleavage is a straightforward chemical process:
-
Stability at Neutral pH: The hydrazone linkage is designed to be relatively stable at the physiological pH of blood (~7.4).[][15]
-
Acid-Catalyzed Hydrolysis: Upon ADC internalization into endosomes (pH 5.0-6.5) and subsequent trafficking to lysosomes (pH 4.5-5.0), the acidic environment catalyzes the hydrolysis of the hydrazone bond.[16][17]
-
Payload Release: This hydrolysis reaction breaks the linker, releasing the payload, often in its active form.[18] In some cases, such as with calicheamicin-based ADCs like Mylotarg®, a second activation step, like the reduction of a disulfide bond, is required for full activation of the payload.[15][18]
Limitations & Evolution
While conceptually simple, early hydrazone linkers faced significant challenges:
-
Plasma Instability: A key drawback has been their propensity for gradual hydrolysis in the bloodstream, leading to premature payload release and systemic toxicity.[3][] This was a contributing factor to the initial withdrawal of Mylotarg® from the market.[13] Studies have shown half-lives as short as 2-3 days in plasma for some hydrazone-based ADCs.[19][]
-
"Leaky" Profile: The slow but steady release of the drug in circulation can narrow the therapeutic window, increasing the risk of adverse effects.[16][21]
Consequently, first-generation hydrazone linkers have been largely superseded by more stable chemistries in newer ADCs.[3] However, research into next-generation, more stable hydrazone linkers continues, with modifications like adding steric hindrance around the bond to improve their plasma stability.[]
Diagram: Hydrazone Linker Cleavage Pathway
The diagram below shows the pH-dependent hydrolysis of a hydrazone linker.
Caption: The acidic environment of the endosome/lysosome triggers the hydrolysis of the hydrazone bond, releasing the payload.
Part 3: Head-to-Head Comparison
The choice between a Val-Cit and a hydrazone linker is a strategic decision based on the desired balance of stability, release kinetics, and the biological context of the target.
| Feature | Val-Cit Linker | Hydrazone Linker | Rationale & Field Insights |
| Release Trigger | Enzymatic: Cathepsin B in lysosomes[] | Chemical: Acidic pH in endosomes/lysosomes[3] | Val-Cit offers higher biological specificity, relying on enzyme overexpression. Hydrazone's chemical trigger is more universal but less specific to cancer cells. |
| Plasma Stability | Very High: Projected t½ > 200 days in human plasma[13] | Moderate to Low: t½ can be ~2-3 days for early versions[19][] | High plasma stability is paramount for minimizing off-target toxicity and is a key reason for the clinical success of Val-Cit-based ADCs.[21][22] |
| Release Kinetics | Rapid upon enzymatic cleavage[23] | Gradual, dependent on pH and exposure time[17] | The rapid, switch-like release of Val-Cit can lead to a potent burst of drug inside the target cell. |
| Bystander Effect | Strong: Released payload (e.g., MMAE) is membrane-permeable and can kill adjacent antigen-negative cells[3][24] | Variable: Depends on the payload's properties. | The bystander effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.[25][26] Val-Cit linkers paired with permeable payloads excel here. |
| Clinical Validation | Extensive: Used in many approved ADCs (Adcetris®, Padcev®, etc.)[][27] | Pioneering but Limited: Used in Mylotarg® and Besponsa®[3][15] | The extensive clinical success and predictable safety profile of Val-Cit linkers have made them a "gold standard" in modern ADC development.[28] |
| Therapeutic Index | Generally Wide: High stability leads to better safety profile[13] | Generally Narrower: Instability can lead to higher systemic toxicity[] | The improved therapeutic index of Val-Cit ADCs is a direct result of their superior stability in circulation compared to early hydrazone linkers. |
Part 4: Experimental Protocols
Evaluating the performance of a linker is a critical step in ADC development. Below are foundational, step-by-step protocols for assessing linker stability and cytotoxic activity.
Experimental Workflow: In Vitro Plasma Stability Assay
This assay is fundamental for determining the premature release of a payload in circulation.
Caption: Workflow for assessing ADC stability and measuring payload release and Drug-to-Antibody Ratio (DAR) over time in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS).[22]
-
Incubation: Incubate the ADC at a set concentration (e.g., 1 mg/mL) in plasma from relevant species (human, cynomolgus monkey, mouse) at 37°C.[22][29]
-
Time Points: Collect aliquots at multiple time points over a period of several days (e.g., 0, 6, 24, 48, 96, 168 hours).[22]
-
Sample Processing: Immediately quench samples on ice. Isolate the ADC from plasma proteins using an appropriate method, such as immuno-affinity capture with protein A/G beads.[22][30]
-
Analysis:
-
Free Payload Quantification: Analyze the plasma supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of prematurely released payload.[31][32]
-
DAR Analysis: Analyze the captured, intact ADC fraction by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates drug loss.[29][30]
-
-
Interpretation: A stable linker will show minimal free payload in the supernatant and a negligible decrease in DAR over the incubation period.
Experimental Protocol: In Vitro Bystander Cytotoxicity Assay (Co-Culture Method)
This assay evaluates an ADC's ability to kill neighboring antigen-negative (Ag-) cells, a key feature for overcoming tumor heterogeneity.[25][33]
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[26]
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in 96-well plates at a defined ratio (e.g., 1:1 or 1:5). Allow cells to adhere overnight.[33]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the test ADCs and appropriate controls (e.g., untargeted ADC, free payload).
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 96-120 hours).[33]
-
Analysis: Use high-content imaging or flow cytometry to quantify the viability of the Ag+ and the GFP-expressing Ag- cell populations separately.[25]
-
Interpretation: A potent bystander effect is observed when the ADC causes significant death in the Ag- (GFP-positive) cell population in the co-culture, but not when the Ag- cells are cultured alone and treated with the same ADC concentration.[24][26][34]
Conclusion
The selection of a linker is a pivotal decision in ADC design that requires a balance between stability and efficient payload release. The Val-Cit linker has established itself as the leading standard for cleavable linkers due to its exceptional plasma stability and specific, enzyme-triggered release mechanism, which together contribute to a wide therapeutic window and significant clinical success. While the pH-sensitive hydrazone linker was a pioneering technology, its inherent instability in circulation has limited its application in modern ADCs. Understanding the distinct mechanistic principles, advantages, and liabilities of these two linker classes, and validating their performance through rigorous experimental evaluation, is essential for the development of safe and effective next-generation antibody-drug conjugates.
References
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PharmiWeb.com. Review of ADC Linker and Research Progress. 2024. Available from: [Link].
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GeneMedi. Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Available from: [Link].
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DMPK. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. 2026. Available from: [Link].
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Di Micco, A., et al. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. PMC. Available from: [Link].
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ICE Bioscience. In Vitro Bystander Effect Assays. Available from: [Link].
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Singh, P., et al. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC - NIH. Available from: [Link].
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D'Souza, C., et al. The Chemistry Behind ADCs. MDPI. 2021. Available from: [Link].
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Su, Z., et al. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. PubMed. 2025. Available from: [Link].
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Creative Biolabs. pH-Sensitive Linker Synthesis Service. Available from: [Link].
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Cancer Research. Abstract 5476: In vitro real-time evaluation of bystander effects of antibody-drug conjugates. 2025. Available from: [Link].
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Creative Biolabs. ADC Panoramic Overview-Linker. 2022. Available from: [Link].
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Singh, P., et al. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. PMC. Available from: [Link].
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Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available from: [Link].
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Creative Biolabs. ADC Plasma Stability Analysis Service. Available from: [Link].
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Hamblett, K. J., et al. Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available from: [Link].
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Hamblett, K. J., et al. Assessing ADC Plasma Stability by LC-MS Methods. PubMed. Available from: [Link].
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ADC Review. Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. 2025. Available from: [Link].
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Bargh, J. D., et al. Cleavable linkers in antibody–drug conjugates. Springer. 2019. Available from: [Link].
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iQ Biosciences. ADC Plasma Stability Assay. Available from: [Link].
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Al-Mugotir, M. H., et al. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. University of Otago. Available from: [Link].
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The Royal Society of Chemistry. Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. 2021. Available from: [Link].
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An, Z., et al. Antibody–drug conjugates: Recent advances in linker chemistry. PMC. 2021. Available from: [Link].
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Dialnet. Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. Available from: [Link].
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ADC Review. Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Available from: [Link].
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Comparative Guide: Evaluating the Bystander Effect of TCO-PEG1-Val-Cit-PAB-Based ADCs
Topic: Evaluating the Bystander Effect of TCO-PEG1-Val-Cit-PAB-OH ADCs Content Type: Technical Comparison Guide
Executive Summary
The TCO-PEG1-Val-Cit-PAB-OH linker system represents a convergence of bioorthogonal "click" chemistry and enzymatic release technology.[] Unlike traditional stochastic conjugations (e.g., Maleimide-Cysteine), the Trans-Cyclooctene (TCO) moiety enables site-specific conjugation via Inverse Electron-Demand Diels-Alder (IEDDA) reactions with Tetrazines.[]
This guide evaluates the bystander killing potential of ADCs constructed with this linker. Critical analysis reveals that while the TCO-PEG1 unit drives homogeneity and stability, the Val-Cit-PAB trigger is the functional engine for bystander efficacy—provided it is paired with a membrane-permeable payload like MMAE .[] This guide compares this architecture against industry standards (Maleimide-Val-Cit) and non-cleavable alternatives, supported by experimental workflows.
Part 1: The Mechanistic Basis
To evaluate the bystander effect, one must first understand the release mechanism. The TCO-PEG1-Val-Cit-PAB linker operates on a "Click-to-Release" logic.[]
-
Conjugation (The "Click"): The TCO group reacts rapidly with a Tetrazine-functionalized antibody. This creates a stable pyridazine bond, superior to the reversible succinimide ring of maleimides.
-
The Spacer (PEG1): A single polyethylene glycol unit (PEG1) provides just enough flexibility to prevent steric hindrance during cleavage without adding significant hydrophilicity that might alter the payload's diffusion kinetics.
-
The Trigger (Val-Cit-PAB): Upon lysosomal entry, Cathepsin B cleaves the Valine-Citrulline dipeptide.[][2] The p-aminobenzyl (PAB) spacer then undergoes rapid 1,6-elimination (self-immolation), releasing the free payload.[]
Crucial Caveat: The bystander effect is strictly dependent on the payload . This linker is typically activated to a carbonate (PAB-OCO-Payload) to carry amine-bearing toxins.[]
-
With MMAE: The released free drug is neutral and membrane-permeable
Strong Bystander Effect . -
With MMAF: The released drug is charged (C-terminal phenylalanine) and impermeable
Negligible Bystander Effect .[]
Visualization: Mechanism of Action
Caption: Mechanism of TCO-PEG1-Val-Cit-PAB-MMAE mediated bystander killing.[] The neutral payload diffuses from the target cell to kill adjacent antigen-negative cells.[]
Part 2: Comparative Analysis
The following table contrasts the TCO-PEG1-Val-Cit-PAB system against standard alternatives in the context of bystander efficacy.
| Feature | TCO-PEG1-Val-Cit-PAB-MMAE | Maleimide-Val-Cit-PAB-MMAE (Standard) | SMCC-DM1 (Non-Cleavable) | TCO-PEG1-Val-Cit-PAB-MMAF |
| Conjugation Chemistry | Bioorthogonal (Click) | Stochastic (Cysteine-Maleimide) | Stochastic (Lysine-Amine) | Bioorthogonal (Click) |
| Linker Stability | High (Stable Pyridazine) | Moderate (Retro-Michael exchange risk) | High (Thioether) | High |
| Cleavage Mechanism | Cathepsin B (Enzymatic) | Cathepsin B (Enzymatic) | Lysosomal Degradation (Ab backbone) | Cathepsin B (Enzymatic) |
| Released Metabolite | Free MMAE (Neutral) | Free MMAE (Neutral) | Lys-SMCC-DM1 (Charged) | Free MMAF (Charged) |
| Membrane Permeability | High | High | Low | Very Low |
| Bystander Effect | Strong | Strong | Weak / None | None |
| Clinical Relevance | High (Next-Gen ADCs) | High (Adcetris® benchmark) | High (Kadcyla® benchmark) | High (For low-target tumors) |
Key Insight: The TCO-PEG1 variant offers a significant advantage over the Maleimide standard not in the strength of the bystander effect (which is identical for MMAE), but in the consistency of the effect. Maleimide ADCs often lose payload in circulation (retro-Michael addition), reducing the effective dose delivered to the tumor core.[] The TCO linkage ensures more payload reaches the tumor to participate in the bystander phenomenon.
Part 3: Evaluating the Bystander Effect (Experimental Protocols)
To objectively validate the bystander effect of your TCO-ADC, you must distinguish between direct killing (Antigen+) and bystander killing (Antigen-).[] The gold standard is the In Vitro Co-Culture Assay .
Protocol: Fluorometric Co-Culture Cytotoxicity Assay
Objective: Quantify the death of Antigen-negative (Ag-) cells in the presence of Antigen-positive (Ag+) cells treated with ADC.[]
Materials:
-
Ag+ Cells: Target tumor line (e.g., N87 for HER2).[]
-
Ag- Cells: Non-target line (e.g., MDA-MB-468), stably transfected with GFP or RFP.[]
-
ADC: TCO-PEG1-Val-Cit-PAB-MMAE (and Non-cleavable control).
-
Reagent: CellTiter-Glo® (Promega) or Flow Cytometry.[]
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest Ag+ cells and Ag- (GFP+) cells.[][3]
-
Verify Ag- cells do not express the target antigen via Flow Cytometry.
-
-
Seeding (The Critical Ratio):
-
Seed cells in 96-well plates.
-
Monoculture Controls: Seed Ag+ only (5,000 cells) and Ag- only (5,000 cells).
-
Co-Culture: Mix Ag+ and Ag- at a 1:1 or 2:1 ratio (Total 5,000-10,000 cells/well).[]
-
Note: A higher ratio of Ag+ cells usually amplifies the bystander signal.
-
-
Treatment:
-
Allow adherence (24h).[]
-
Add ADC in serial dilutions (e.g., 0.1 nM to 100 nM).
-
Include Free Payload (MMAE) as a positive control for killing both lines.
-
-
Incubation:
-
Incubate for 96 hours at 37°C, 5% CO2.
-
-
Readout (Flow Cytometry - Recommended):
Visualization: Co-Culture Workflow
Caption: Flow cytometry-based co-culture workflow to isolate bystander killing effects on GFP-labeled antigen-negative cells.
Part 4: Data Interpretation & Troubleshooting
Validating the Result: A true bystander effect is observed when:
-
Monoculture Ag-: Shows 100% viability (The ADC does not bind/kill Ag- cells directly).
-
Co-Culture Ag-: Shows reduced viability (e.g., <60%) that correlates with the concentration of ADC.[]
Troubleshooting the TCO-PEG1 Linker:
-
Issue: No bystander effect observed despite using MMAE.
-
Cause 1 (Hydrophobicity): The PEG1 spacer is very short. If the antibody-linker interface is too hydrophobic, the ADC might aggregate, leading to poor internalization.[]
-
Solution: Compare with a PEG4 variant. Longer PEGs can improve solubility and lysosomal access, potentially enhancing the release rate.
-
Cause 2 (Premature Release): Although TCO is stable, verify that free MMAE isn't present in the formulation. TCO-ADCs must be purified thoroughly to remove unreacted linker-payload.[]
References
-
Doronina, S. O., et al. (2003).[] Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778–784.[] Link
-
Foundational paper establishing Val-Cit-PAB-MMAE and its bystander properties.[]
-
-
Kovtun, Y. V., et al. (2006).[] Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen. Cancer Research, 66(6), 3214–3221.[] Link
- Definitive comparison of Cleavable (Bystander) vs. Non-cleavable (No Bystander) linkers.
-
Rossin, R., et al. (2014).[] Trans-cyclooctene–tetrazine click chemistry for pretargeted radioimmunotherapy. Bioconjugate Chemistry, 27(7), 1697–1706.[] Link[]
- Validates the stability and specificity of TCO-Tetrazine chemistry in biological systems.
-
Li, F., et al. (2016).[] Intracellular Cleavage of Valine-Citrulline-PAB Linkers in Antibody-Drug Conjugates.[] Bioconjugate Chemistry, 27(3), 754-763.[]
- Detailed mechanistic analysis of the Val-Cit cleavage efficiency.
Sources
In Vivo Stability Profiling: A Comparative Guide to TCO-PEG1-Val-Cit-PAB-OH Based ADCs
Antibody-Drug Conjugates (ADCs) rely on the delicate balance of their linker chemistry: the linker must remain exceptionally stable in systemic circulation to prevent off-target toxicity, yet efficiently release its cytotoxic payload upon internalization into the tumor microenvironment.
For researchers and drug development professionals, transitioning from traditional maleimide-based conjugation to bioorthogonal click chemistry represents a paradigm shift in ADC stability. This guide provides an objective, data-driven comparison of TCO-PEG1-Val-Cit-PAB-OH linkers against conventional alternatives, detailing the mechanistic causality, quantitative in vivo stability metrics, and self-validating experimental protocols required for rigorous evaluation.
Mechanistic Foundation: The Causality of Linker Stability
To understand the superior in vivo stability of TCO-PEG1-Val-Cit-PAB-OH, we must dissect the structural causality of its components and contrast it with the liabilities of traditional chemistries.
The Liability of Traditional Maleimides
Historically, the maleimide-thiol reaction has been the gold standard for cysteine-linked ADCs. However, the resulting thiosuccinimide linkage is fundamentally reversible in plasma. In the presence of highly abundant systemic thiols (such as glutathione or the free cysteine-34 on human serum albumin), the linkage undergoes a retro-Michael reaction [3].
-
Causality: This thiol-exchange mechanism leads to "payload migration," where the cytotoxic drug deconjugates from the targeting antibody and attaches to albumin, drastically reducing the therapeutic window and causing dose-limiting off-target toxicities (e.g., neutropenia) [4].
The TCO-Tetrazine Advantage
TCO-PEG1-Val-Cit-PAB-OH utilizes a trans-cyclooctene (TCO) handle designed for inverse-electron-demand Diels-Alder (iEDDA) click chemistry with tetrazine-functionalized antibodies [1].
-
Causality: The iEDDA reaction forms a covalent dihydropyridazine (or pyridazine) bond. Unlike the thiosuccinimide ring, this cyclic structure is completely irreversible under physiological conditions. It is entirely inert to thiol exchange, effectively eliminating the payload migration liability [5].
The Role of PEG1, Val-Cit, and PAB
-
PEG1 (Polyethylene Glycol): A single minimal hydrophilic spacer. Causality: It reduces steric hindrance around the bulky TCO ring, ensuring ultra-fast second-order reaction kinetics during conjugation without introducing excessive hydrophobicity that could trigger ADC aggregation [1].
-
Val-Cit (Valine-Citrulline): A protease-cleavable dipeptide. Causality: It remains chemically inert in neutral blood plasma (pH 7.4) but is specifically recognized and cleaved by Cathepsin B, an enzyme highly overexpressed in the acidic environment (pH 4.5) of tumor lysosomes [2].
-
PAB-OH (p-Aminobenzyl alcohol): A self-immolative spacer. Causality: Upon enzymatic cleavage of the Val-Cit bond, the PAB group undergoes a spontaneous 1,6-elimination reaction, tracelessly releasing the free, active payload into the cytosol [1].
Mechanistic divergence of Maleimide vs. TCO-based linkers in systemic circulation.
Quantitative Data: In Vivo Stability Comparison
The following table synthesizes quantitative in vivo stability data comparing traditional maleimide linkers, self-stabilizing maleimides (which require post-conjugation hydrolysis), and TCO-based click linkers in murine models over a 7-day period [3][4][5].
| Linker Architecture | Conjugation Chemistry | Systemic Deconjugation Liability | Intact ADC Remaining (Plasma, 7 Days) | Primary Mechanism of Payload Loss |
| MC-Val-Cit-PAB | Thiol-Maleimide | High | ~50 - 60% | Retro-Michael reaction (Thiol exchange) |
| mDPR-Val-Cit-PAB | Self-Stabilizing Maleimide | Low | >90% | Minimal (Requires complete ring hydrolysis) |
| TCO-PEG1-Val-Cit-PAB | iEDDA (Click Chemistry) | None | >95% | Highly inert (Covalent dihydropyridazine) |
Data Interpretation: While self-stabilizing maleimides (mDPR) significantly improve upon traditional maleimides by forcing the hydrolysis of the thiosuccinimide ring, the reaction is time-dependent. TCO-PEG1-Val-Cit-PAB-OH bypasses this vulnerability entirely, offering near-absolute structural integrity from the moment of injection.
Experimental Methodology: In Vivo Stability Profiling
To objectively validate the stability of a TCO-PEG1-Val-Cit-PAB-OH based ADC against a maleimide control, a rigorous, self-validating pharmacokinetic (PK) workflow is required. The following protocol utilizes Affinity Capture LC-MS/MS to differentiate between the conjugated payload and prematurely released free payload in a complex plasma matrix.
Step-by-Step Protocol: Murine Plasma Stability Assay
Phase 1: ADC Preparation & Validation
-
Synthesize the TCO-ADC and Maleimide-ADC controls to an equivalent Drug-to-Antibody Ratio (DAR), ideally DAR 4.
-
Self-Validation Step: Confirm DAR and monomeric purity (>95%) using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). Causality: Aggregated ADCs are cleared rapidly by the reticuloendothelial system, artificially skewing stability data.
Phase 2: In Vivo Dosing & Sampling
-
Administer the ADCs intravenously (IV) via the tail vein into female BALB/c nude mice at a standardized dose (e.g., 5 mg/kg).
-
Collect blood samples (~50 µL) via retro-orbital bleeding at predefined intervals: 1h, 24h, 72h, 120h, and 168h post-injection.
-
Immediately transfer blood to K2EDTA tubes containing a protease inhibitor cocktail. Causality: Inhibiting ex vivo protease activity ensures that any measured free payload is a result of in vivo deconjugation, not sample degradation.
-
Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.
Phase 3: Affinity Capture LC-MS/MS Analysis
-
Total Antibody Quantification: Use a generic anti-human IgG ELISA to measure the total circulating antibody (conjugated + unconjugated).
-
Intact ADC Quantification: Utilize protein A/G magnetic beads to pull down the human IgG from the murine plasma. Digest the captured ADC with papain/Cathepsin B to release the payload, then quantify via LC-MS/MS.
-
Free Payload Quantification: Perform a direct protein precipitation of the plasma using cold acetonitrile. Centrifuge, and analyze the supernatant via LC-MS/MS to quantify prematurely released payload.
-
Data Synthesis: Calculate the ratio of Intact ADC to Total Antibody over time. A diverging curve indicates linker instability (payload loss).
Step-by-step in vivo stability profiling workflow for TCO-based ADCs.
Conclusion
The transition from maleimide to bioorthogonal TCO-tetrazine click chemistry fundamentally resolves the systemic instability inherent in early-generation ADCs. By leveraging the TCO-PEG1-Val-Cit-PAB-OH architecture, drug developers can achieve >95% in vivo plasma stability over 7 days, eliminating retro-Michael deconjugation liabilities while preserving the highly efficient, tumor-specific Cathepsin B cleavage mechanism. This structural optimization directly translates to a widened therapeutic index, reduced off-target toxicity, and enhanced delivery of the cytotoxic payload to the tumor site.
References
- BenchChem. "An In-depth Technical Guide to the Synthesis and Chemical Properties of TCO-PEG1-Val-Cit-PABC-OH." BenchChem Technical Guides.
- BOC Sciences. "ADC Linker Technologies: Impact on Stability & Efficacy." BOC Sciences.
- BenchChem. "In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development." BenchChem.
- Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology / PubMed.
- Rossin, R., et al. "Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice." Nature Communications / PMC.
Immunogenicity Assessment of TCO-PEG1-Val-Cit-PAB-OH: A Comparative Technical Guide
Executive Summary
This technical guide provides a rigorous framework for assessing the immunogenicity of TCO-PEG1-Val-Cit-PAB-OH , a heterobifunctional linker used in Antibody-Drug Conjugates (ADCs) and pre-targeting applications. While the trans-cyclooctene (TCO) moiety offers ultrafast kinetics (
Part 1: Molecular Profile & Immunogenic Risk Analysis
The TCO-PEG1-Val-Cit-PAB-OH conjugate combines a click-chemistry handle with an enzyme-cleavable spacer. Understanding the immunogenic contribution of each domain is critical for experimental design.
Structural Deconstruction
-
TCO (Trans-cyclooctene): A strained alkene.[1][2] Risk: High hydrophobicity.[3] Studies indicate that TCO moieties can be "buried" in antibody hydrophobic pockets or trigger reticuloendothelial system (RES) clearance (liver uptake), acting as a hapten to drive ADA formation.
-
PEG1 (Polyethylene Glycol - 1 unit): A short hydrophilic spacer.[1] Risk: Insufficient shielding. While PEG generally reduces immunogenicity, a single unit (PEG1) is often too short to effectively mask the hydrophobic TCO from immune surveillance compared to PEG4 or PEG12 variants.
-
Val-Cit (Valine-Citrulline): A dipeptide cleavable by Cathepsin B. Risk: Moderate.[1] While standard in approved ADCs (e.g., Brentuximab vedotin), the peptide sequence can bind MHC Class II receptors if not properly masked or if the payload alters the epitope processing.
-
PAB (p-Aminobenzyl alcohol): Self-immolative spacer.[4] Risk: Low.[2] Rapidly eliminated upon cleavage.
Mechanism of Immunogenicity (Haptenization)
The following diagram illustrates how the hydrophobic TCO moiety can trigger an immune response if not adequately shielded.
Figure 1: The haptenization pathway where TCO hydrophobicity drives APC uptake and subsequent ADA generation.
Part 2: Comparative Performance Analysis
This section objectively compares TCO-PEG1-Val-Cit-PAB-OH against alternative conjugation strategies.
Physicochemical & Immunogenic Comparison[5]
| Feature | TCO-PEG1-Val-Cit (Subject) | Maleimide-Val-Cit (Standard) | DBCO-PEG4-Val-Cit (Alternative Click) |
| Reaction Kinetics | Ultrafast ( | Slow ( | Fast ( |
| Hydrophobicity | High (TCO is lipophilic) | Low to Moderate | High (DBCO is bulky/aromatic) |
| Serum Stability | Variable (TCO isomerizes to inactive cis form via copper proteins) | Low (Retro-Michael exchange with albumin) | High (Stable thioether/triazole) |
| Immunogenicity Risk | Moderate-High (Due to liver uptake/hydrophobicity) | Moderate (Well-characterized) | Moderate (Bulky ring structure) |
| Shielding (PEG) | Poor (PEG1 is minimal) | N/A (Direct conjugation) | Better (Usually PEG4+) |
Key Insight: While TCO offers superior reaction speed for pre-targeting, its in vivo stability and immunogenicity are inferior to Maleimide unless shielded by longer PEG chains (PEG4 or PEG12). The PEG1 spacer in this specific product is a critical vulnerability for immunogenicity.
Part 3: Assessment Protocols (The "How-To")
To validate the immunogenicity of TCO-PEG1-Val-Cit-PAB-OH, a tiered approach is required.
Tier 1: In Silico MHC II Binding Prediction
Before wet-lab testing, predict the binding affinity of the linker-peptide junction to MHC Class II alleles.
-
Input Generation: Generate FASTA sequences of the antibody variable regions conjugated with the Val-Cit linker.
-
Algorithm Selection: Use NetMHCIIpan 4.0 or IEDB tools.
-
Analysis: Focus on the "junctional epitopes" (where the linker attaches to Lysine/Cysteine).
-
Threshold: Peptides with %Rank < 2.0 are considered strong binders (high risk).
Tier 2: In Vitro Dendritic Cell (DC) Activation Assay
This assay determines if the conjugate activates antigen-presenting cells, a prerequisite for ADA.
Reagents:
-
Human PBMCs (isolated from healthy donors).
-
GM-CSF and IL-4 (for DC differentiation).
-
Flow Cytometry antibodies: CD80, CD86, HLA-DR, CD83.
Protocol:
-
Differentiation: Culture monocytes with GM-CSF/IL-4 for 5-6 days to generate immature DCs (iDCs).
-
Incubation: Treat iDCs with:
-
Negative Control: Buffer alone.
-
Positive Control: LPS (100 ng/mL).
-
Test Sample: TCO-PEG1-Val-Cit-ADC (at 10, 50, 100 µg/mL).
-
-
Maturation Time: Incubate for 24-48 hours.
-
Readout: Harvest cells and stain for maturation markers (CD83, CD86). Analyze via Flow Cytometry.[5]
-
Criteria: A >2-fold increase in CD83/CD86 MFI relative to negative control indicates immunogenic potential.
Tier 3: In Vivo Bridging ELISA (The Gold Standard)
The Bridging ELISA is the industry standard for detecting ADAs because it can detect antibodies against the mAb, the linker, and the payload.
Principle: ADAs form a bridge between a capture ADC (coated on plate) and a detection ADC (labeled).
Protocol Workflow:
Figure 2: Bridging ELISA workflow for detecting anti-TCO-linker ADAs.
Detailed Steps:
-
Coating: Coat 96-well microplate with TCO-PEG1-Val-Cit-ADC (1-2 µg/mL) overnight at 4°C.
-
Blocking: Block with 5% BSA/PBS to prevent non-specific binding.
-
Sample Addition: Add serum samples (1:10 minimum dilution). Incubate 1-2 hours. Crucial: Include a "Drug Tolerance" control by spiking excess free ADC into a positive control to confirm signal inhibition.
-
Detection: Add Biotinylated TCO-PEG1-Val-Cit-ADC. The ADA (if present) will bind one arm to the coat and the other to the detection probe.
-
Development: Add Streptavidin-HRP followed by TMB substrate. Stop reaction with H2SO4.
-
Specificity Check: To confirm ADAs are against the Linker (TCO-Val-Cit) and not the antibody, perform a competition assay:
-
Pre-incubate serum with naked antibody (inhibits anti-mAb ADAs).
-
Pre-incubate with free TCO-PEG1-Val-Cit-OH (inhibits anti-linker ADAs).
-
Result: If signal drops only with the free linker, the immunogenicity is driven by the TCO-Val-Cit moiety.
-
References
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. National Institutes of Health (NIH).[Link]
-
Effect of trans-Cyclooctene modification on antibody distribution. Journal of Nuclear Medicine.[Link]
-
Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. National Institutes of Health (NIH).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity and Stability Profiling of TCO-PEG1-Val-Cit-PAB-OH ADCs
Executive Summary
Product Focus: TCO-PEG1-Val-Cit-PAB-OH Application: Bioorthogonal Antibody-Drug Conjugate (ADC) Development
The transition from first-generation heterogeneous ADCs to site-specific, bioorthogonal conjugates represents a paradigm shift in therapeutic index optimization. TCO-PEG1-Val-Cit-PAB-OH is a heterobifunctional linker designed for Inverse Electron Demand Diels-Alder (IEDDA) conjugation. Unlike conventional maleimide-based chemistries, which suffer from in vivo retro-Michael instability (chemical cross-reactivity with albumin), the TCO-Tetrazine ligation offers near-absolute specificity.
However, the inclusion of the Val-Cit (Valine-Citrulline) dipeptide introduces a critical biological cross-reactivity variable: species-dependent enzymatic cleavage. This guide provides a comparative technical analysis of this linker’s performance against industry standards and details the specific cross-reactivity studies required to validate its integrity in pre-clinical workflows.
Part 1: The Chemistry of Specificity (Comparative Analysis)
Bioorthogonal Ligation vs. Stochastic Conjugation
The primary source of chemical cross-reactivity in ADCs is the instability of the antibody-linker bond. The table below contrasts the TCO-Tetrazine mechanism against the standard Maleimide-Thiol and SPAAC (Azide-DBCO) chemistries.
Table 1: Comparative Linker Stability and Reactivity Profile
| Feature | TCO-Tetrazine (IEDDA) | Maleimide-Thiol (Michael Addition) | Azide-DBCO (SPAAC) |
| Reaction Kinetics ( | |||
| Plasma Stability | High. Irreversible pyridazine formation. | Low to Moderate. Susceptible to retro-Michael exchange with serum albumin (off-target loss). | High. Stable triazole formation. |
| Chemical Cross-Reactivity | Negligible. Bioorthogonal to native thiols/amines. | High. Cross-reacts with free thiols (e.g., Glutathione, Albumin-Cys34). | Low. Some DBCO reactivity with thiols (thiol-yne reaction). |
| Isomerization Risk | TCO can isomerize to inactive cis form in presence of copper/thiols (minor). | N/A | N/A |
Expert Insight: The "Achilles' heel" of Maleimide linkers is the retro-Michael reaction. In human plasma, maleimides can detach from the antibody and re-conjugate to Human Serum Albumin (HSA), effectively transferring the toxic payload to a non-target carrier with a long half-life. TCO linkers eliminate this chemical cross-reactivity pathway entirely.
The Val-Cit "Species Trap" (Biological Cross-Reactivity)
The Val-Cit-PAB moiety is a cathepsin B-cleavable trigger.[1][2] While stable in human plasma, it exhibits significant enzymatic cross-reactivity in rodent models.
-
Human Plasma: Val-Cit is stable; cleavage occurs strictly intracellularly (lysosomal Cathepsin B).
-
Mouse Plasma: Val-Cit is susceptible to extracellular cleavage by Carboxylesterase 1C (Ces1c) .[3][4]
-
Implication: Pre-clinical efficacy data in mice may be confounded by premature payload release, leading to false toxicity signals or underestimated efficacy.
Part 2: Experimental Protocols
To validate the specificity of TCO-PEG1-Val-Cit-PAB-OH, two distinct cross-reactivity studies are required: Plasma Stability Profiling (Chemical) and Competition Assays (Bioorthogonal Specificity).
Protocol A: Differential Plasma Stability (Chemical Cross-Reactivity)
Objective: Quantify linker shedding and premature cleavage across species.
Materials:
-
ADC Conjugate (TCO-linked payload)
-
Pooled Plasma (Human, Mouse, Cynomolgus Monkey)[5]
-
LC-MS/MS system (e.g., Q-Exactive)
-
Protein Precipitation Solvent (Acetonitrile with 0.1% Formic Acid)
Workflow:
-
Preparation: Spike ADC into plasma samples at a therapeutically relevant concentration (e.g., 10 µg/mL).
-
Incubation: Incubate at 37°C under sterile conditions.
-
Sampling: Aliquot samples at
hours. -
Quenching: Immediately add 3x volume of cold Acetonitrile containing internal standard. Vortex and centrifuge (14,000 x g, 10 min) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor for:
-
Free Payload: Indicates Val-Cit cleavage (enzymatic cross-reactivity).
-
Linker-Payload: Indicates linker detachment (chemical instability).[6]
-
-
Calculation: Plot % remaining ADC vs. time.
Validation Criteria:
Human/Monkey: <5% free payload release over 96 hours.
Mouse: Expect >20% release if Ces1c is active (use this to contextualize in vivo data).
Protocol B: TCO Specificity Competition Assay
Objective: Prove bioorthogonality by challenging the reaction with excess nucleophiles.
Workflow:
-
Control: React TCO-Linker with Tetrazine-Probe (1:1 ratio) in PBS. Measure conversion at 15 mins.
-
Challenge: Repeat reaction in the presence of 1000-fold excess of:
-
Cysteine (Thiol competitor)
-
Lysine (Amine competitor)
-
Glutathione (GSH - intracellular reducing agent)
-
-
Readout: HPLC analysis.
-
Result: The conversion rate of TCO-Tetrazine should remain >95% despite the competitors. Significant drop indicates lack of bioorthogonality.
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the critical decision pathways for validating TCO-PEG1-Val-Cit-PAB-OH ADCs, highlighting the divergence between Human and Mouse stability testing.
Figure 1: Validation workflow distinguishing chemical stability (TCO vs. Maleimide) and biological cross-reactivity (Species-dependent Val-Cit cleavage).
Part 4: Troubleshooting & Optimization
Issue: Low Conjugation Efficiency
-
Cause: TCO isomerization.[7][8] Trans-cyclooctene can isomerize to the unreactive cis form if stored improperly or exposed to thiols for extended periods before clicking.
-
Solution: Store TCO-linkers at -20°C under argon. Perform conjugation immediately after solubilization.
Issue: Unexpected Toxicity in Mice
-
Solution: Do not interpret this as "off-target binding" (TCR). It is a metabolic artifact of the mouse model. Validate toxicity in Cynomolgus monkeys or use a Ces1c-resistant linker analog (e.g., Glu-Val-Cit) for mouse studies.
Issue: Aggregation
-
Cause: Hydrophobicity of the payload combined with the short PEG1 spacer.
-
Solution: While PEG1 is excellent for potency, if the payload is highly hydrophobic (e.g., PBD dimers), consider switching to a TCO-PEG4-Val-Cit variant to improve solubility masking.
References
-
Dorywalska, M., et al. (2016).[4] Molecular basis of valine-citrulline-PABC linker instability in site-specific ADCs and its mitigation by linker design. Molecular Cancer Therapeutics.[4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
TCO-PEG1-Val-Cit-PAB-OH proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for TCO-PEG1-Val-Cit-PAB-OH
Operational Context and Hazard Causality
TCO-PEG1-Val-Cit-PAB-OH is an advanced, enzymatically cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It features a trans-cyclooctene (TCO) moiety for rapid inverse-electron demand Diels-Alder (iEDDA) click chemistry, a short PEG spacer for solubility, and a Valine-Citrulline (Val-Cit) dipeptide coupled to a self-immolative p-aminobenzyl alcohol (PAB) group.
While the unconjugated linker presents moderate chemical hazards, its operational lifecycle invariably intersects with Highly Potent Active Pharmaceutical Ingredients (HPAPIs) such as auristatins (e.g., MMAE/MMAF) or maytansinoids. Consequently, laboratory safety and disposal protocols must account for both the intrinsic reactivity of the linker and the extreme cytotoxicity of its downstream conjugates. Specialized in-house occupational toxicology and industrial hygiene expertise is essential to ensure the safe handling of these materials[1].
Mechanistic Basis for Containment
Understanding the chemical causality of TCO-PEG1-Val-Cit-PAB-OH is critical for establishing self-validating safety protocols.
-
Enzymatic Sensitivity : The Val-Cit sequence is specifically designed to be highly stable in human plasma but rapidly cleaved by Cathepsin B, a lysosomal protease overexpressed in tumor cells[2].
-
Self-Immolation : Upon enzymatic cleavage of the dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the free payload[3].
-
Occupational Exposure : Because this linker is designed to efficiently release potent cytotoxins, any waste streams containing fully assembled ADCs or linker-payload intermediates must be handled under stringent containment. Industry standards dictate Occupational Exposure Limits (OELs) of <0.1 µg/m³ for these materials[4].
Fig 1. Cathepsin B-mediated cleavage and self-immolation pathway of Val-Cit-PAB linkers.
Pre-Disposal: Engineering Controls & Handling
Before disposal, proper handling prevents environmental contamination and operator exposure.
-
Containment : Weighing and transferring TCO-PEG1-Val-Cit-PAB-OH powders should be conducted within high-performance aseptic isolators operating under negative pressure[4].
-
Filtration : Utilize FilterPatrone (FiPa) filter technology or equivalent HEPA systems within isolators to capture nanogram-level particulates at the source, preventing exhaust channel contamination[4].
-
PPE : Operators must wear double nitrile gloves, disposable chemically resistant gowns, and respiratory protection (e.g., PAPR) when handling dry powders outside of an isolator[5].
Standard Operating Procedure: Waste Segregation & Disposal
Proper segregation of waste at the point of generation is crucial to prevent dangerous cross-reactions and ensure regulatory compliance.
Step 1: Solid Waste Management
-
Collect Consumables : Place all contaminated weighing boats, pipette tips, spatulas, and empty vials into a designated, puncture-resistant "Solid Hazardous Waste" container[6].
-
Segregate by Toxicity : If the linker was handled alongside HPAPIs (e.g., during linker-payload conjugation), label the container as "Cytotoxic Solid Waste".
-
Disposal Route : Do not autoclave. Solid waste containing ADC linkers and payloads must be routed for high-temperature chemical incineration (>1000°C) by a licensed hazardous waste contractor[7].
Step 2: Liquid Waste Management
-
Organic Solvents : TCO-PEG1-Val-Cit-PAB-OH is typically dissolved in polar aprotic solvents like DMSO or DMF[3]. Collect these solutions in a designated "Non-Halogenated Organic Waste" carboy. If chlorinated solvents (e.g., DCM) were used during synthesis or extraction, use a "Halogenated Organic Waste" container[6].
-
Aqueous Buffers : Collect aqueous layers from washes or purification steps (e.g., HPLC fractions) in an "Aqueous Hazardous Waste" container[6].
-
Secondary Containment : Ensure all liquid waste carboys are kept in secondary containment bins to capture accidental leaks.
Fig 2. Waste segregation decision tree for TCO-PEG1-Val-Cit-PAB-OH and associated streams.
Spill Response and Decontamination Protocol
A rapid, systematic response to spills prevents occupational exposure and laboratory contamination.
For Small Spills (Powder < 50 mg or Liquid < 50 mL, No HPAPI present):
-
Isolate : Demarcate the spill area.
-
PPE : Don appropriate PPE (respirator, safety goggles, double gloves)[8].
-
Contain : For liquids, apply inert absorbent pads. For powders, gently cover with damp absorbent paper to prevent aerosolization (dust generation). Do not sweep dry powders[6].
-
Clean : Wipe the area with a solvent in which the linker is soluble (e.g., 10% DMSO in water or IPA), followed by a thorough wash with soap and water[8].
-
Dispose : Place all cleanup materials into the Solid Hazardous Waste container.
For Large Spills or Spills Involving HPAPIs:
-
Evacuate : Immediately evacuate the laboratory and secure the doors[6].
-
Notify : Contact the Environmental Health and Safety (EH&S) department and the Hazmat response team[6].
-
Decontaminate : Allow trained professionals to decontaminate the area using validated chemical deactivation solutions.
Fig 3. Spill response and decontamination workflow for linker reagents.
Quantitative Waste Management Data
To streamline laboratory compliance, refer to the following standardized waste management matrix.
| Waste Category | Typical Contents | Compatible Container | Primary Disposal Method | Regulatory Note |
| Solid (Standard) | Unused linker powder, uncontaminated PPE | HDPE rigid drum | Chemical Incineration | Manage per local RCRA guidelines[9] |
| Solid (Cytotoxic) | Vials, tips, and PPE contaminated with linker-payload | Puncture-proof cytotoxic bin | High-Temp Incineration (>1000°C) | Strict tracking required; OEL <0.1 µg/m³[4] |
| Liquid (Organic) | DMSO/DMF stock solutions, synthesis byproducts | Glass or HDPE carboy (vented cap) | Solvent Blending / Incineration | Segregate halogenated vs. non-halogenated[6] |
| Liquid (Aqueous) | HPLC fractions, buffer washes | HDPE carboy | Wastewater Treatment / Incineration | Do not discharge to municipal sewer[9] |
References
-
- NIH / PMC
-
- Lonza
-
- Pharmaceutical Technology
-
- ThermoFisher 5. - BenchChem 6. - Cleanroom Technology 7. - TCI Chemicals 8. - Ambeed 9. - U.S. Environmental Protection Agency (EPA)
Sources
- 1. dam.lonza.com [dam.lonza.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CAS No. 159857-79-1 Specifications | Ambeed [ambeed.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling TCO-PEG1-Val-Cit-PAB-OH
An Expert Guide to the Safe Handling of TCO-PEG1-Val-Cit-PAB-OH
This document provides comprehensive safety and operational guidance for laboratory professionals handling TCO-PEG1-Val-Cit-PAB-OH, a sophisticated chemical linker used in the development of advanced bioconjugates and Antibody-Drug Conjugates (ADCs). Given its integral role in systems that often involve highly potent molecules, a rigorous and informed approach to safety is paramount. This guide moves beyond mere compliance, offering a framework grounded in the chemical principles of the molecule to ensure both personal safety and experimental integrity.
Hazard Analysis: A Component-Based Risk Assessment
| Component | Chemical Moiety | Known & Inferred Hazards |
| TCO | trans-Cyclooctene | High Reactivity: The strained double bond makes it highly reactive in bioorthogonal click chemistry reactions.[4][5] Potential Irritant: Similar cycloalkenes can cause skin and eye irritation.[2][6] Flammability: The parent compound, cyclooctene, is a flammable liquid.[6][7] While this linker is a solid, thermal decomposition could release flammable vapors. |
| PEG1 | Polyethylene Glycol (1-unit) | Low Toxicity: Generally considered low hazard. Solubility: Imparts water solubility, which is a key consideration for reconstitution and spill cleanup.[3] |
| Val-Cit-PAB | Valine-Citrulline-p-aminobenzyl | ADC Linker System: This is a protease-cleavable linker system designed for ADCs.[8][9][10] Components of ADCs, including linkers and their payloads, are often handled as Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[11][12][13] Biological Activity: Designed to be cleaved by enzymes like Cathepsin B, which are present intracellularly.[14][15] While the linker itself is not cytotoxic, its handling protocols should align with those for potent compounds due to its intended application. |
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one.
-
Primary Containment: All weighing and reconstitution of the solid (powder) form of TCO-PEG1-Val-Cit-PAB-OH must be performed in a certified chemical fume hood, a glove box, or a powder containment balance enclosure. This is to prevent the inhalation of fine particulates.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive vapors from solutions. All subsequent handling of solutions should also be performed within a chemical fume hood.[2]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered PPE approach is required to minimize all potential routes of exposure (inhalation, dermal, ocular).
| Protection Type | Specification/Standard | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile gloves. Outer gloves should be chemotherapy-rated (ASTM D6978). | The Val-Cit-PAB component is part of a system used for potent ADCs.[1] Double-gloving provides an extra layer of protection against potential tears and permeation. The outer glove should be removed immediately after handling the compound and before touching any other surfaces. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Goggles and a full-face shield are required when handling larger quantities (>100 mg) or if there is a significant splash risk. | Protects against accidental splashes of solutions or contact with airborne powder. A face shield provides an additional barrier for the entire face.[1] |
| Body Protection | Disposable, low-linting gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and subsequent skin exposure. Cuffs should be tucked under the inner glove to create a seal.[1] |
| Respiratory Protection | For handling the powder form, a NIOSH-approved N95 respirator is the minimum requirement. | Protects against inhalation of fine particulates, a primary exposure risk when handling solids.[1] A surgical mask is not sufficient. A fit-tested respirator is essential for ensuring a proper seal. |
Procedural Guide: Safe Handling & Disposal Workflow
Adherence to a strict, step-by-step operational plan is critical for safety and experimental reproducibility.
Preparation & Reconstitution
-
Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.
-
Assemble Materials: Gather all necessary equipment (spatulas, vials, solvent, vortexer, waste containers) and place them inside the fume hood before starting.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves).
-
Equilibrate Compound: Allow the vial of TCO-PEG1-Val-Cit-PAB-OH to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
Weighing: Carefully weigh the required amount of powder in the containment system (e.g., fume hood). Use anti-static weigh paper or a dedicated weighing vessel. Avoid any actions that could generate dust.
-
Reconstitution: Add the desired solvent (e.g., anhydrous DMSO or DMF) dropwise to the solid.[3] Cap the vial securely and vortex until fully dissolved. Visually inspect for any remaining particulates.
-
Immediate Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables in the designated hazardous waste container.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill (Solid): Do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[2] Carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Spill (Liquid): Absorb the spill with an inert, non-combustible material.[16] Collect the absorbed material into a sealed, labeled hazardous waste container and decontaminate the area.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with TCO-PEG1-Val-Cit-PAB-OH must be treated as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[17] Do not mix with other waste streams unless compatibility is confirmed.
-
Waste Types: This includes:
-
Empty original vials.
-
Contaminated PPE (gloves, gowns, etc.).
-
Pipette tips, weigh paper, and other disposables.
-
Spill cleanup materials.
-
Solutions containing the linker.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "TCO-PEG1-Val-Cit-PAB-OH," and any associated hazard symbols as per your institution's policy.[16]
-
Collection: Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[16][17] Do not pour this chemical down the drain or dispose of it in the regular trash.[2][6]
Visual Workflow: Risk Assessment & Control Selection
The following diagram illustrates the decision-making process for establishing appropriate safety controls when working with TCO-PEG1-Val-Cit-PAB-OH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.be [fishersci.be]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. crbgroup.com [crbgroup.com]
- 12. books.rsc.org [books.rsc.org]
- 13. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
